BROMINE
Description
Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive.
Bromine atom is a halogen. It has a role as a micronutrient.
Hydron; bromide is a natural product found in Bugula neritina with data available.
Hydrogen bromide is a chemical compound of this compound. It forms hydrobromic acid, one of the strongest mineral acids known, when dissolved in water. Hydrogen bromide and its acid are mainly used for the production of inorganic bromides, especially the bromides of zinc, calcium, and sodium. They are also useful reagents for generating organothis compound compounds. This compound is a halogen element with the symbol Br and atomic number 35. Diatomic this compound does not occur naturally, but this compound salts can be found in crustal rock. Hydrogen bromide is an extremely irritating and corrosive gas. According to ILO [1971], however, this compound produces a more marked toxic action. AIHA [1958] reported that for humans, 40 to 60 ppm this compound is dangerous for short exposure [Henderson and Haggard 1943]. Because hydrogen bromide is considered less irritating than this compound, an IDLH of 50 ppm is chosen.
Hydrobromic acid (HBr). A solution of hydrogen bromide gas in water.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HBr, BrH | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
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| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | hydrobromic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrobromic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Hydrogen bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrogen_bromide | |
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| Source | PubChem | |
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Related CAS |
11071-85-5 (hydrogen bromide (HBr2)) | |
| Record name | Hydrobromic acid | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID0029713 | |
| Record name | Hydrobromic acid | |
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Molecular Weight |
80.91 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrobromic acid, solution appears as a colorless to yellow aqueous solution with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue., Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a sharp, irritating odor., Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.] | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
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| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
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Boiling Point |
-88.2 °F at 760 mmHg (USCG, 1999), -66.38 °C, -67 °C, -88.2 °F, -88 °F | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | Hydrogen bromide | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
49 % (NIOSH, 2023), 221 g/100 cc water at 0 °C; 130 g/100 cc water at 100 °C, Freely soluble in water; 1 volume of water dissolves 600 volumes of HBr at 0 °C, 204.0 g/ 100 g water at 15 °C, Very soluble in water, For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 193, 49% | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0331.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.14 at -88.6 °F (USCG, 1999) - Denser than water; will sink, 3.307 g/L, Density: 2.603 g/ cu cm at -84 °C (liquid), A solution of hydrogen bromide gas in water. Colorless or faintly yellow; slowly darkens on exposure to air and light; miscible with water, alcohol; density: 1.517 (50% HBr solution); 1.38 (40% HBr solution); 1.13 (34% HBr solution); 1.08 (10% HBr solution); miscible with water and alcohol /Hydrobromic acid/, Relative density (water = 1): 1.8, 2.14 at -88.6 °F, 2.81(relative gas density) | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | HYDROGEN BROMIDE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hydrogen bromide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0331.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.81 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.8, 2.81 | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://www.osha.gov/chemicaldata/10 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
20 atm (NIOSH, 2023), 18,410 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2445, 20 atm | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hydrogen bromide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0331.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquified compressed gas] | |
CAS No. |
10035-10-6 | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19266 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hydrogen bromide | |
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| Record name | HYDROBROMIC ACID | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrobromic acid | |
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Melting Point |
-124 °F (NIOSH, 2023), -86.80 °C, -87 °C, -124 °F | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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Foundational & Exploratory
The Discovery and Isolation of Elemental Bromine: A Technical Review
Foreword: This document provides a detailed account of the historical discovery and initial isolation of elemental bromine. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational history of the halogen elements and early chemical methodologies. The discovery of this compound in the early 19th century was a significant event in the field of chemistry, filling a gap in the halogen family and providing a new element with unique properties for further study and application.
Introduction
Elemental this compound (Br), a member of the halogen group, was independently discovered by two chemists in the 1820s: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826.[1][2][3][4] At room temperature, this compound is a dense, reddish-brown liquid that readily volatilizes into a vapor with a strong, unpleasant odor, from which its name is derived (Greek: brómos, meaning "stench").[3][5] The discovery was a testament to the burgeoning analytical techniques of the time and the careful investigation of natural brine sources.
The Discoverers and the Timeline
Carl Jacob Löwig, a German chemist, was the first to isolate this compound in 1825.[1][2] He isolated the element from the mineral waters of his hometown, Bad Kreuznach.[1][6] However, due to delays in his publication, French chemist Antoine Jérôme Balard is often credited with the discovery, as he published his findings first in 1826.[5][7][8][9] Balard, then a young pharmacist, isolated this compound from the residual brines (bitterns) of the salt marshes of Montpellier, which were used for the production of iodine from seaweed ash.[6][10]
Justus von Liebig, a prominent German chemist of the era, had reportedly isolated this compound prior to Balard but misidentified it as iodine chloride.[7] This highlights the analytical challenges of the time in distinguishing between the chemically similar halogens.
Quantitative Data from Early Discoveries
The initial characterization of this compound was qualitative for the most part. However, Antoine Balard did report some of the first measured physical properties of the newly discovered element. The following table summarizes the available quantitative data from these early investigations.
| Property | Reported Value | Discoverer | Year |
| Specific Gravity | 2.966 | Antoine Jérôme Balard | 1826 |
| State at Room Temperature | Liquid | Antoine Jérôme Balard & Carl Jacob Löwig | 1825-1826 |
| Color | Reddish-brown | Antoine Jérôme Balard & Carl Jacob Löwig | 1825-1826 |
| Boiling Point | Not initially determined | - | - |
| Melting Point | Remains liquid at -18°C | Antoine Jérôme Balard | 1826 |
Note: The initial quantitative data was limited. The values for boiling and melting points were more accurately determined in the years following the initial discovery.
Experimental Protocols
The methodologies employed by Löwig and Balard, while differing in their starting materials and specific separation techniques, shared the same core chemical principle: the oxidation of bromide ions to elemental this compound using chlorine.
Carl Jacob Löwig's Isolation Method (1825)
Löwig's procedure utilized the mineral-rich spring water of Bad Kreuznach.
-
Starting Material: Mineral water from a spring in Bad Kreuznach.
-
Procedure:
-
The mineral water, containing dissolved bromide salts, was treated with a solution of chlorine. This oxidized the bromide ions to elemental this compound, resulting in a brown coloration of the solution. The reaction is as follows: 2Br⁻(aq) + Cl₂(aq) → Br₂(aq) + 2Cl⁻(aq)
-
The resulting solution containing dissolved this compound was then extracted using diethyl ether. This compound is more soluble in ether than in water, allowing it to be separated from the aqueous solution.
-
The ether layer, now colored brown by the dissolved this compound, was separated.
-
The diethyl ether was carefully evaporated, leaving behind a residue of reddish-brown liquid this compound.
-
Antoine Jérôme Balard's Isolation Method (1826)
Balard's process began with the waste liquor from the production of salt and iodine from seaweed.
-
Starting Material: Residues (bitterns) from the manufacture of sea salt, which contained magnesium bromide from the ash of seaweed.[10][11]
-
Procedure:
-
The bitterns were saturated with chlorine gas or chlorine water. This oxidized the magnesium bromide to elemental this compound.
-
The solution was then distilled. The volatile this compound vaporized along with water.
-
To further purify the this compound, the distillate was treated with manganese dioxide and sulfuric acid, a method similar to that used for the preparation of chlorine. This step would have oxidized any remaining bromide ions to this compound.
-
The red vapors of this compound were then condensed to yield a dark, dense liquid.[3]
-
Visualizing the Discovery
The following diagrams illustrate the logical workflow of the discovery process and the experimental procedures used by Balard and Löwig.
Conclusion
The independent discoveries of this compound by Carl Jacob Löwig and Antoine Jérôme Balard were significant milestones in the history of chemistry. Their work not only introduced a new element to the scientific community but also demonstrated the power of systematic chemical analysis in uncovering the composition of the natural world. The fundamental principles of their isolation methods, particularly the oxidation of bromide by chlorine, remain central to the modern industrial production of this compound. This historical account serves as a foundation for understanding the chemistry of halogens and the evolution of experimental techniques in elemental discovery.
References
- 1. Carl Jacob Löwig - Wikipedia [en.wikipedia.org]
- 2. Carl Jacob Löwig Facts for Kids [kids.kiddle.co]
- 3. History - BSEF [bsef.com]
- 4. bsef.com [bsef.com]
- 5. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. sharpgiving.com [sharpgiving.com]
- 7. britannica.com [britannica.com]
- 8. Discovery and Obtainment - this compound [bromine2015.weebly.com]
- 9. On This Day – Jul 03 : Discovery of this compound | Resource | RSC Education [edu.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Liquid Bromine for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of liquid bromine (Br₂), with a focus on its practical application and safe handling in a laboratory setting. The information is intended for professionals in research, science, and drug development who utilize this compound as a reagent or study its properties.
Physical Properties of Liquid this compound
Liquid this compound is a dense, reddish-brown, and volatile liquid at room temperature.[1][2][3][4] It is the only nonmetallic element that is liquid under standard conditions.[4][5][6] The strong, pungent odor of this compound is irritating to the eyes, skin, and respiratory system.[2][5][7] Its vapor is amber-colored.[2]
The following table summarizes the key physical properties of liquid this compound for easy reference.
| Property | Value | Notes |
| Molecular Formula | Br₂ | Diatomic molecule[2][7] |
| Molecular Weight | 159.808 g/mol | [7][8] |
| Appearance | Dark reddish-brown fuming liquid | [7] |
| Odor | Pungent, suffocating | [7] |
| Density | 3.1028 g/cm³ at 25°C | Denser than water[1][7][9] |
| Melting Point | -7.2 °C (19 °F; 266 K) | [1][8][10] |
| Boiling Point | 58.8 °C (137.8 °F; 332 K) | [1][8][10][11][12] |
| Vapor Pressure | 175 mmHg at 20 °C | [13] |
| Vapor Density | 5.5 (Air = 1) | [13] |
| Solubility in Water | 3.41 g/100 g at 20 °C | Forms "this compound water"[2][13] |
| Solubility in Organic Solvents | Highly soluble in CS₂, CCl₄, ether, methanol, acetic acid | [5][6][10] |
| Viscosity | 0.993 cP at 20 °C | [14] |
| Refractive Index (n_D) | 1.661 at 15 °C | [13] |
| Specific Heat Capacity (liquid) | 0.473 J/g·K (or 0.226 J/g°C) | [13][15] |
| Molar Heat Capacity (liquid) | ~36.14 J/mol·K | [16] |
| Heat of Vaporization | 14.8 kJ/mol | [17] |
| Heat of Fusion | 5.8 kJ/mol | [17] |
| Electrical Conductivity | Very poor conductor | 5 x 10⁻¹³ Ω⁻¹cm⁻¹ just below melting point[1] |
Chemical Properties and Reactivity
This compound is a highly reactive element and a strong oxidizing agent, although its reactivity is intermediate between chlorine and iodine.[1][6][10][13] It readily reacts with many elements and organic compounds.[1][5][10]
| Reaction Type | Description |
| Oxidizing Agent | This compound is a strong oxidizing agent with a standard electrode potential of +1.087 V for the Br₂/Br⁻ couple.[1] It can oxidize metals, non-metals, and various organic compounds. |
| Halogenation | This compound is widely used for bromination reactions in organic synthesis. This includes electrophilic addition to alkenes and alkynes, and electrophilic aromatic substitution.[8] |
| Reaction with Metals | Dry this compound reacts violently with aluminum, titanium, mercury, and alkali metals.[13] Moist this compound is corrosive to most metals.[13] |
| Reaction with Non-Metals | Reacts vigorously with phosphorus and sulfur, which can be sufficient to initiate combustion.[13] |
| Reaction with Organic Compounds | Reacts with many organic materials, including solvents, sometimes with enough heat to cause ignition.[13] |
| Formation of Hydrobromic Acid | This compound reacts with hydrogen to form hydrogen bromide (HBr), a strong acid in aqueous solution.[1] |
Electrophilic Addition to Alkenes
A hallmark reaction of this compound is its electrophilic addition to the carbon-carbon double bond of alkenes. The reaction proceeds readily at room temperature. The distinctive red-brown color of this compound disappears as it is consumed, making this reaction a useful qualitative test for unsaturation.[18]
The mechanism involves the polarization of the Br-Br bond by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate.[18][19] This is followed by the backside attack of a bromide ion to yield the dibromoalkane product.[18][19]
Caption: Electrophilic addition of this compound to an alkene.
Experimental Protocols
a. Preparation of this compound Water
Objective: To prepare a saturated aqueous solution of this compound for use as a reagent.
Methodology:
-
All operations must be conducted in a certified chemical fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including heavy-duty chemically resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[20][21]
-
To 100 mL of deionized water in a glass beaker, carefully add 0.5 mL of liquid this compound using a glass pipette.[20]
-
Alternatively, an ampoule of this compound can be crushed under 200 mL of water.[20]
-
Stir the solution gently with a magnetic stirrer until the this compound has dissolved to saturation.
-
Decant the resulting reddish-brown solution into a labeled, amber glass bottle for storage.[20]
b. Titrimetric Determination of this compound Concentration
Objective: To determine the concentration of a this compound solution.
Methodology:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask containing an excess of potassium iodide (KI) solution.
-
The this compound will oxidize the iodide to iodine, forming a yellow-brown solution.
-
Br₂ + 2I⁻ → 2Br⁻ + I₂
-
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.
-
Titrate the solution with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the blue-black color disappears.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
The concentration of the this compound can be calculated from the volume and concentration of the sodium thiosulfate solution used.
Safe Handling, Storage, and Disposal
This compound is highly toxic and corrosive.[22][23] Exposure to its liquid or concentrated vapors can cause severe burns to the skin and eyes, and damage to the respiratory tract.[22][24][25]
a. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[20][25]
-
Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., neoprene, nitrile, or fluorinated rubber).[20][21][26] Do not use disposable plastic gloves.[20]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[25][26]
b. Storage
-
Store liquid this compound in a cool, dry, well-ventilated area, away from direct sunlight.[21][25]
-
Keep containers tightly closed and store them in a secondary container.[24][26]
-
Store separately from incompatible materials such as reducing agents, organic materials, and powdered metals.[21][26][27]
c. Spill and Waste Management
In case of a spill, a neutralizing agent such as a sodium thiosulfate solution should be readily available.[20][24]
Caption: Workflow for responding to a liquid this compound spill.
Waste this compound and materials contaminated with it must be disposed of as hazardous waste according to institutional and regulatory guidelines.[24][26] This may involve neutralization with a reducing agent before collection by a licensed waste disposal service.[28]
Applications in Drug Development
This compound and its compounds are important in the pharmaceutical industry. Some key applications include:
-
Intermediate in Organic Synthesis: Brominated compounds often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The this compound atom can be a good leaving group in nucleophilic substitution reactions or can be used to activate a molecule towards other transformations.
-
Flame Retardants: Brominated compounds are used as flame retardants in various materials, including those used in laboratory and medical equipment.[29]
-
Disinfectants and Sanitizers: this compound-based compounds are used as disinfectants and sanitizers.[4][5]
This guide provides essential technical information for the safe and effective use of liquid this compound in a laboratory setting. Always consult the Safety Data Sheet (SDS) and relevant institutional protocols before handling this chemical.[26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Properties, Uses, & Facts | Britannica [britannica.com]
- 3. This compound: Preparation, Properties and Uses [allen.in]
- 4. ck12.org [ck12.org]
- 5. thermopedia.com [thermopedia.com]
- 6. quora.com [quora.com]
- 7. This compound | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. This compound: Properties, Uses & Atomic Number Explained [vedantu.com]
- 11. materials.gelsonluz.com [materials.gelsonluz.com]
- 12. proprep.com [proprep.com]
- 13. Section 1: PROPERTIES OF this compound - BromAid [bromaid.net]
- 14. roymech.org [roymech.org]
- 15. quora.com [quora.com]
- 16. brainly.com [brainly.com]
- 17. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Handling liquid this compound and preparing this compound water | Demonstration | RSC Education [edu.rsc.org]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. scribd.com [scribd.com]
- 23. scribd.com [scribd.com]
- 24. LCSS: this compound [web.stanford.edu]
- 25. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 26. ipo.rutgers.edu [ipo.rutgers.edu]
- 27. nj.gov [nj.gov]
- 28. What is this compound? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 29. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Understanding Bromine's Reactivity as a Halogen: A Technical Guide for Researchers
Introduction
Bromine, a member of the halogen group, holds a significant position in the landscape of chemical synthesis and drug development due to its unique reactivity profile. Positioned between the highly reactive chlorine and the less reactive iodine, this compound offers a balance of reactivity and selectivity that is highly valued in the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of this compound's reactivity, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanisms of its reactions, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Core Principles of this compound's Reactivity
This compound's reactivity is governed by its electronic configuration and its position in the periodic table. With seven valence electrons, it readily seeks to gain an electron to achieve a stable octet. This inherent electrophilicity drives many of its characteristic reactions. The reactivity of halogens generally decreases down the group (F₂ > Cl₂ > Br₂ > I₂), a trend influenced by factors such as electronegativity and bond dissociation energy.[1][2][3][4] While fluorine is often too reactive and difficult to control, and iodine can be unreactive, this compound's intermediate reactivity makes it a versatile reagent in organic synthesis.[1][3]
The bond dissociation energy of the Br-Br bond is a key thermodynamic parameter influencing its reactivity. The trend for halogen bond dissociation energies is Cl-Cl > Br-Br > F-F > I-I.[5][6] The unexpectedly low bond dissociation energy of fluorine is attributed to inter-electronic repulsion between the two small, highly electronegative atoms.[5]
Key Reactions of this compound
This compound participates in a variety of fundamental organic reactions, primarily through three distinct mechanisms: electrophilic aromatic substitution, radical substitution, and electrophilic addition.
Electrophilic Aromatic Substitution
The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). In this reaction, a this compound atom replaces a hydrogen atom on an aromatic ring.[7] Due to the stability of the aromatic system, a Lewis acid catalyst, such as FeBr₃, is typically required to polarize the Br₂ molecule and generate a more potent electrophile.[7][8]
The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7][9][10] The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step.[9] The subsequent loss of a proton restores the aromaticity of the ring.[9][10] Recent computational studies, however, have suggested that for some substrates, the reaction may proceed via an addition-elimination pathway rather than the classic Wheland intermediate.[11]
Substituents already present on the aromatic ring significantly influence the rate and regioselectivity of the reaction. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups have the opposite effect.[7]
Mechanism of Electrophilic Aromatic Bromination
Caption: Mechanism of Electrophilic Aromatic Bromination.
Radical Substitution of Alkanes
In the presence of ultraviolet (UV) light or heat, this compound can react with alkanes via a free-radical chain mechanism to form bromoalkanes.[1][12] This reaction proceeds in three distinct stages: initiation, propagation, and termination.[12][13]
-
Initiation: The relatively weak Br-Br bond undergoes homolytic cleavage to generate two this compound radicals (Br•).[1][12]
-
Propagation: A this compound radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and hydrogen bromide (HBr). The newly formed alkyl radical then reacts with a molecule of Br₂ to produce the bromoalkane and another this compound radical, which continues the chain reaction.[12][13]
-
Termination: The chain reaction is terminated when two radicals combine.[12]
A key feature of radical bromination is its selectivity. Bromination is significantly more selective than chlorination, preferentially abstracting hydrogen atoms from more substituted carbons (tertiary > secondary > primary).[1][3][14] This selectivity is attributed to the endothermic nature of the hydrogen abstraction step by a this compound radical.[14][15] According to the Hammond postulate, the transition state for this endothermic step resembles the products (the alkyl radical and HBr). Therefore, the stability of the resulting alkyl radical plays a more significant role in determining the activation energy, leading to greater selectivity.[16] In contrast, the hydrogen abstraction step in chlorination is exothermic, with an earlier transition state that is less sensitive to the stability of the product radical.[14][16]
Workflow for Radical Bromination
Caption: Workflow for Radical Bromination of Alkanes.
Electrophilic Addition to Alkenes
Alkenes readily undergo electrophilic addition with this compound at room temperature. The characteristic reddish-brown color of this compound disappears during the reaction, which serves as a qualitative test for the presence of a carbon-carbon double bond.[17][18] The reaction proceeds via a cyclic bromonium ion intermediate.[17][19][20]
The π electrons of the alkene attack one of the this compound atoms, inducing polarization of the Br-Br bond and leading to the formation of the three-membered bromonium ion and a bromide ion.[17][20][21] The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the this compound bridge (anti-addition), resulting in the formation of a vicinal dibromide.[19][20] This anti-addition is a key stereochemical feature of the reaction.[19][22]
If the reaction is carried out in the presence of other nucleophiles, such as water or alcohols, they can compete with the bromide ion in attacking the bromonium ion, leading to the formation of halohydrins or haloethers, respectively.[17][23]
Factors Influencing this compound's Reactivity
Caption: Factors Influencing this compound's Reactivity.
Quantitative Data on Halogen Reactivity
The following tables summarize key quantitative data related to the reactivity of halogens, providing a basis for comparison.
Table 1: Bond Dissociation Energies of Halogens
| Halogen (X₂) | Bond Dissociation Energy (kcal/mol) |
| F₂ | 37.7 |
| Cl₂ | 58.0 |
| Br₂ | 46.0 |
| I₂ | 36.0 |
Data sourced from multiple references.[5][6][24]
Table 2: Selectivity Ratios for Radical Halogenation of Propane
| Halogen | Relative Reactivity (Secondary C-H / Primary C-H) |
| Chlorine | 4.5 : 1 |
| This compound | 82 : 1 |
Data sourced from multiple references.[14][16]
This compound in Drug Development
The introduction of this compound into molecular structures is a recognized strategy in drug design.[25][26][27] Bromination can influence a molecule's pharmacokinetic and pharmacodynamic properties. Some of the advantages of incorporating this compound into drug candidates include increased therapeutic activity, beneficial effects on metabolism, and an extended duration of action.[25][26] The "heavy atom effect" of this compound can also be utilized to enhance the efficacy of photodynamic therapy and radiosensitization.[25][26]
This compound-containing compounds are found in a variety of pharmaceuticals, including antiseptics, anesthetics, and drugs targeting cancer and neurological disorders.[28][29] The ability of this compound to form halogen bonds, a type of non-covalent interaction, can favorably affect drug-target interactions.[25] However, potential drawbacks such as increased toxicity and accumulation in the body must also be carefully considered during the drug development process.[25][26]
Experimental Protocols
The following section provides a detailed methodology for a common and illustrative experiment: the electrophilic bromination of acetanilide (B955).
Preparation of p-Bromoacetanilide
This experiment demonstrates the electrophilic aromatic substitution of a moderately activated aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, but due to steric hindrance from the bulky group, the para-substituted product is predominantly formed.[30][31] To avoid the hazards associated with handling liquid this compound, this protocol utilizes the in-situ generation of this compound from potassium bromate (B103136) and hydrobromic acid.[30][32]
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Potassium bromate (KBrO₃)
-
48% Hydrobromic acid (HBr)
-
Sodium bisulfite solution (e.g., 10%)
-
Ethanol (95%)
-
Distilled water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Hirsch funnel (for microscale)
-
Melting point apparatus
Procedure:
-
Dissolution of Acetanilide: In a fume hood, place acetanilide (e.g., 3 g, 0.022 mol) into a 100 mL Erlenmeyer flask. Add glacial acetic acid (e.g., 10 mL) and stir with a magnetic stirrer until the acetanilide is dissolved.[33]
-
In-situ Generation of this compound: In a separate container, carefully prepare a solution of this compound by adding this compound (e.g., 1.5 mL) to acetic acid (e.g., 10 mL). Alternatively, for the in-situ method, add potassium bromate (e.g., 0.5 mmol per 1.5 mmol of acetanilide) to the acetanilide solution.[32][33]
-
Bromination Reaction: While stirring the acetanilide solution, slowly add 48% hydrobromic acid (e.g., 2.6 mmol). An orange color should appear, indicating the formation of this compound.[32] Continue stirring the mixture at room temperature for approximately 30 minutes.[32]
-
Precipitation of the Product: Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) while stirring. A precipitate of crude p-bromoacetanilide will form.[32][33]
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.[33]
-
Washing: Wash the collected solid on the filter paper with a dilute sodium bisulfite solution to remove any unreacted this compound (the orange color should disappear). Then, wash the solid with cold water.[32]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[32][33]
-
Drying and Characterization: Allow the purified crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point and comparing it to the literature value (169-171 °C). Further characterization can be performed using techniques such as ¹H NMR and IR spectroscopy.[30][33]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[33]
-
This compound and hydrobromic acid are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin.
References
- 1. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. quora.com [quora.com]
- 6. A comprehensive study on Enthalpies of Bond (Dissociation, Combustion, Formation) [unacademy.com]
- 7. fiveable.me [fiveable.me]
- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 12. byjus.com [byjus.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reaction of Alkenes with this compound - Chemistry Steps [chemistrysteps.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
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- 24. britannica.com [britannica.com]
- 25. Introducing this compound to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 26. jms.ump.edu.pl [jms.ump.edu.pl]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. The Role of this compound in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 29. azom.com [azom.com]
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- 33. scribd.com [scribd.com]
electron configuration and oxidation states of bromine in compounds
An In-Depth Technical Guide to the Electron Configuration and Oxidation States of Bromine in Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron configuration of this compound and its diverse oxidation states in various chemical compounds. It is intended for researchers, scientists, and professionals in drug development who utilize this compound-containing compounds in their work. This document details the fundamental electronic properties of this compound, summarizes key quantitative data, outlines experimental protocols for the determination of oxidation states, and illustrates the underlying chemical principles with diagrams.
Electron Configuration of this compound
This compound (Br), with the atomic number 35, possesses 35 electrons. Its ground-state electron configuration determines its chemical behavior and its capacity to exist in multiple oxidation states.
-
Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁵
-
Condensed (Noble Gas) Configuration: [Ar] 3d¹⁰ 4s² 4p⁵[1]
-
Shell Structure: 2.8.18.7[1]
The seven valence electrons in the fourth shell (4s² 4p⁵) are responsible for this compound's reactivity. To achieve a stable electron octet, this compound can either gain one electron to form the bromide anion (Br⁻) or share its valence electrons to form covalent bonds, leading to a range of positive oxidation states.
The Bromide Anion (Br⁻)
When this compound gains an electron, it forms the bromide ion, Br⁻. This is the most stable state for this compound.[2] The additional electron fills the 4p orbital, resulting in a stable configuration isoelectronic to the noble gas krypton (Kr).[3]
-
Electron Configuration of Br⁻: [Ar] 3d¹⁰ 4s² 4p⁶ or [Kr][3]
Oxidation States of this compound
This compound is notable for its ability to exhibit a wide array of oxidation states, ranging from -1 to +7.[2][4] This versatility is a consequence of its electron configuration and its intermediate electronegativity (2.96 on the Pauling scale) among the halogens.[5] this compound typically displays odd-numbered oxidation states (+1, +3, +5, +7) when bonded to more electronegative elements like oxygen or fluorine, but an even state (+4) has also been observed.[2][4][6]
The relationship between this compound's valence electron configuration and its primary oxidation states can be visualized as the progressive involvement of its 4p and 4s electrons in bonding.
Caption: Electron configuration and resulting oxidation states of this compound.
The following table summarizes the known oxidation states of this compound and provides examples of representative compounds or ions for each state.
| Oxidation State | Example Compound/Ion | Formula | Notes |
| -1 | Hydrogen bromide / Bromide ion | HBr / Br⁻ | The most common and stable oxidation state.[2] |
| 0 | Elemental this compound | Br₂ | Diatomic molecule, the elemental form of this compound.[2] |
| +1 | Hypobromous acid / Hypobromite ion | HOBr / BrO⁻ | Found in compounds with more electronegative elements.[2][4] |
| +3 | Bromous acid / Bromite ion | HBrO₂ / BrO₂⁻ | Generally less stable than other states.[4] |
| +4 | This compound dioxide | BrO₂ | An example of an even oxidation state.[4][6] |
| +5 | Bromic acid / Bromate ion | HBrO₃ / BrO₃⁻ | Strong oxidizing agents.[2][4] |
| +7 | Perbromic acid / Perbromate ion | HBrO₄ / BrO₄⁻ | The highest oxidation state of this compound.[2][4] |
Hypervalent this compound Compounds
Compounds in which this compound exhibits an oxidation state higher than -1, particularly +3 and +5, are often referred to as hypervalent compounds. In these species, this compound formally exceeds the octet rule. These compounds, known as λ³-bromanes (Br(III)) and λ⁵-bromanes (Br(V)), are highly reactive and serve as powerful oxidizing and electrophilic reagents in organic synthesis.[7][8] Their reactivity is generally greater than their iodine analogues due to this compound's higher electrophilicity and the better nucleofugality (leaving group ability) of the bromanyl unit.[7] Recent research has focused on synthesizing bench-stable hypervalent this compound(III) compounds, often through electrochemical methods, to make them more accessible for synthetic applications.[4][6]
Quantitative Data Summary
The chemical behavior of this compound is underpinned by its fundamental physical and chemical properties. The following tables summarize key quantitative data for this compound.
Table 1: Atomic and Physical Properties
| Property | Value |
| Atomic Number | 35 |
| Atomic Weight | 79.904 u |
| Electron Configuration | [Ar] 3d¹⁰ 4s² 4p⁵[1] |
| Electronegativity (Pauling Scale) | 2.96[5] |
| Electron Affinity | 324.6 kJ/mol[5][9] |
| Covalent Radius | 114 pm |
| Ionic Radius (Br⁻) | 196 pm |
Table 2: Ionization Energies
The energy required to remove successive electrons from a gaseous this compound atom.
| Ionization Step | Energy (kJ/mol) | Energy (eV) |
|---|---|---|
| 1st | 1139.9 | 11.8138[5] |
| 2nd | 2103 | |
| 3rd | 3470 | |
| 4th | 4560[8] |
| 5th | 5760[8] | |
Table 3: Selected Bond Dissociation Energies
The energy required to break a specific bond homolytically in the gas phase. Note that these values can differ from average bond energies in polyatomic molecules.
| Bond | Dissociation Energy (kJ/mol) |
|---|---|
| Br-Br | 193[6] |
| Br-H | 363[6] |
| Br-C (in CH₃Br) | 284[5] |
| Br-O | 235.1[1][5] |
| Br-F | 237[6] |
| Br-Cl | 218[6] |
| Br-I | 175[6] |
Experimental Protocols
Determining and utilizing the various oxidation states of this compound requires specific experimental techniques. This section provides generalized protocols for two key methods: X-ray Photoelectron Spectroscopy (XPS) for identifying oxidation states and Cyclic Voltammetry (CV) for studying redox behavior.
Protocol for Determining this compound Oxidation States using XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical (oxidation) state of elements within the top 1-10 nm of a material.[10] The binding energy of core-level electrons is sensitive to the chemical environment of the atom. For this compound, a chemical shift in the Br 3d binding energy is indicative of its oxidation state.
Caption: Generalized workflow for XPS analysis of this compound compounds.
Expected Br 3d₅/₂ Binding Energies:
-
Br⁻ (Bromide): ~68-69 eV[11]
-
C-Br (Covalent): ~70.5 eV[11]
-
BrO⁻ (Hypobromite, +1): ~74.3 eV[12]
-
BrO₃⁻ (Bromate, +5): ~79.1 eV[12]
Protocol for Electrochemical Synthesis and Analysis using Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a species in solution.[9] It is instrumental in synthesizing and characterizing compounds with different oxidation states, such as the electrochemical generation of hypervalent this compound(III) species.[1][4]
1. Cell Assembly and Solution Preparation:
-
Electrochemical Cell: Assemble a standard three-electrode cell. The working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) are required.[2]
-
Analyte Solution: Dissolve the this compound-containing precursor (e.g., an aryl bromide) in a suitable solvent (e.g., acetonitrile, hexafluoroisopropanol).
-
Supporting Electrolyte: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, [Bu₄N][BF₄]) to the solution to ensure conductivity.
-
Degassing: Purge the solution with an inert gas (e.g., N₂, Ar) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[13]
2. CV Measurement:
-
Connect to Potentiostat: Connect the electrodes to a potentiostat.
-
Set Parameters: Define the potential window and scan rate. The window should encompass the expected redox potentials of the this compound species. Scan rates typically range from 20 to 1000 mV/s.[13]
-
Run Background Scan: First, run a CV of the electrolyte solution without the analyte to establish the background current response.
-
Run Analyte Scan: Perform the CV scan on the analyte solution. The potential is swept linearly to a set vertex potential and then reversed.
3. Data Interpretation:
-
Anodic and Cathodic Peaks: The resulting voltammogram plots current versus potential. Anodic peaks correspond to oxidation events (e.g., Br⁻ → Br₂ or ArBr → ArBr⁺), while cathodic peaks correspond to reduction events.
-
Redox Potentials: The potential midway between the anodic and cathodic peak potentials provides an estimate of the standard redox potential (E¹/²) for a reversible couple.
-
Synthesis: For preparative electrosynthesis, a constant potential or current (galvanostatic conditions) corresponding to the desired oxidation event is applied to the solution on a larger scale to generate the product (e.g., a λ³-bromane).[4]
References
- 1. WebElements Periodic Table » this compound » properties of compounds [winter.group.shef.ac.uk]
- 2. ossila.com [ossila.com]
- 3. Compare the bond energy of fluorine with that of other halogens. [allen.in]
- 4. WebElements Periodic Table » this compound » properties of compounds [webelements.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Covalent Bond Energies [gchem.cm.utexas.edu]
- 7. quora.com [quora.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]
- 10. XPS Technique | XPS Analysis | Materials Science | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]
- 12. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 13. scribd.com [scribd.com]
Bromine as an Electrophile in Organic Synthesis: A Technical Guide
Introduction
Bromine, a halogen with significant polarizability, plays a pivotal role as an electrophile in a multitude of organic reactions. Its ability to accept a pair of electrons enables the formation of new carbon-bromine bonds, a fundamental transformation in synthetic chemistry. The introduction of this compound into organic molecules provides a versatile handle for subsequent functionalization, making brominated intermediates highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of the core mechanisms through which this compound acts as an electrophile, including its reactions with alkenes, alkynes, aromatic systems, and carbonyl compounds. Detailed reaction pathways, quantitative data, experimental protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Electrophilic Addition to Alkenes
The reaction of this compound with alkenes is a classic example of electrophilic addition, where the π-bond of the alkene acts as a nucleophile.[1] This reaction is characterized by its high stereoselectivity.
Mechanism
The mechanism proceeds through a two-step process. As the this compound molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized.[2] The alkene's π-electrons attack the partially positive this compound atom, displacing a bromide ion and forming a cyclic intermediate known as a bromonium ion.[1][3] In this three-membered ring, the positive charge is located on the this compound atom.[3][4] In the second step, the previously displaced bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the this compound bridge.[5] This backside attack, which follows an SN2-like pathway, causes the ring to open and results in an overall anti-addition of the two this compound atoms across the double bond.[5]
Stereochemistry
The formation of the bridged bromonium ion is crucial for the reaction's stereospecificity. The backside attack ensures that the two this compound atoms add to opposite faces of the original double bond.[5] For example, the bromination of cyclohexene (B86901) exclusively yields the racemic mixture of trans-1,2-dibromocyclohexane, with no cis-isomer being formed.[5] Similarly, the stereochemistry of the starting alkene dictates the stereochemistry of the product.[6]
| Starting Alkene | Product(s) | Stereochemical Outcome |
| cis-2-Butene | (2R,3S)-2,3-dibromobutane & (2S,3R)-2,3-dibromobutane (Enantiomers) | anti-addition |
| trans-2-Butene | (2R,3R)-2,3-dibromobutane & (2S,3S)-2,3-dibromobutane (Meso compound) | anti-addition |
| Cyclohexene | trans-1,2-dibromocyclohexane (Racemic) | anti-addition[5] |
Experimental Protocol: Bromination of Cyclohexene
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at room temperature.[1][5]
-
Reaction : Slowly add a solution of this compound (1.0 eq) in the same solvent from the dropping funnel to the stirred cyclohexene solution. The characteristic red-brown color of this compound should disappear upon addition, indicating a reaction has occurred.[1][5]
-
Completion : Continue the addition until a faint persistent orange color is observed, indicating the consumption of the alkene.
-
Work-up : Evaporate the solvent under reduced pressure to obtain the crude product, trans-1,2-dibromocyclohexane.
-
Purification : The product can be further purified by recrystallization or distillation if necessary.
Electrophilic Addition to Alkynes
Alkynes, containing two π-bonds, also undergo electrophilic addition with this compound. The reaction can be controlled to add one or two equivalents of this compound.[7]
Mechanism
The addition of the first equivalent of this compound is analogous to the reaction with alkenes, proceeding through a cyclic bromonium ion intermediate.[7][8] Nucleophilic attack by a bromide ion results in the formation of a dibromoalkene.[9] Due to the anti-addition mechanism, the trans (or E) isomer is the major product.[7][8][10] If a second equivalent of this compound is added, the resulting dibromoalkene reacts further via a similar mechanism to yield a tetrahaloalkane.[8] While alkynes are electron-rich, they are generally less reactive towards electrophilic addition than alkenes.[8]
Quantitative Data
The stereoselectivity of the first addition is generally high, favoring the formation of the E-isomer. For alkyl-substituted acetylenes, this selectivity arises from the bridged bromonium ion intermediate.[11] For aryl-substituted acetylenes, the mechanism may involve a more open vinyl cation, leading to a mixture of cis and trans products.[11]
| Substrate | Molar Equivalents of Br₂ | Major Product | Yield | Reference |
| 2-Butyne | 1 | (E)-2,3-dibromo-2-butene | High | [8] |
| 3-Hexyne | 1 | (E)-3,4-dibromo-3-hexene | Stereoselective | [11] |
| Phenylacetylene | 1 | Mixture of (E) and (Z)-1,2-dibromo-1-phenylethene | - | [11] |
| 2-Butyne | 2 | 2,2,3,3-tetrabromobutane | High | [8] |
Experimental Protocol: Dibromination of an Alkyne
-
Setup : Dissolve the alkyne (1.0 eq) in a suitable inert solvent (e.g., CCl₄) in a flask protected from light to prevent radical side reactions.
-
Reaction : Add a solution of this compound (1.0 eq for dibromination, 2.0 eq for tetrabromination) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring : Monitor the reaction by observing the disappearance of the this compound color.
-
Work-up : After the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the resulting di- or tetrabromoalkane by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (EAS)
Aromatic compounds, such as benzene (B151609), undergo electrophilic substitution rather than addition, preserving the stability of the aromatic ring. Due to the high stability of the aromatic system, a highly reactive electrophile is required.[12][13]
Mechanism
Molecular this compound by itself is not electrophilic enough to react with benzene.[13] Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is necessary.[14][15] The catalyst polarizes the Br-Br bond, forming a highly electrophilic complex (e.g., Br⁺[FeBr₄]⁻) that can be attacked by the π-electrons of the benzene ring.[13][16] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting aromaticity.[16][17] In the final step, a weak base (like FeBr₄⁻) removes a proton from the carbon atom bearing the this compound, restoring the aromatic ring and regenerating the catalyst.[17]
Regioselectivity
Substituents already present on the aromatic ring influence the rate and position of subsequent bromination.
-
Activating Groups (e.g., -OH, -OR, -NH₂, -R): These electron-donating groups increase the nucleophilicity of the ring and direct the incoming electrophile to the ortho and para positions.
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O): These electron-withdrawing groups decrease the ring's reactivity and direct the incoming electrophile to the meta position.
| Substrate | Brominating Agent/Catalyst | Product Distribution | Reference |
| Aniline | n-BuLi, Me₃SnCl then Br₂ | 76% p-bromoaniline (no o- or di-bromo) | [18] |
| Acetanilide (B955) | NBS / cat. Acid | High yield of 4'-bromoacetanilide | |
| Toluene | Br₂ / FeBr₃ | Mixture of o- and p-bromotoluene | [13] |
| Anisole | HBr-assisted Br₂ | Ortho/Para directing | [19] |
| Nitrobenzene | HBr-assisted Br₂ | Meta directing | [19] |
Experimental Protocol: Bromination of Acetanilide with NBS
This procedure uses N-Bromosuccinimide (NBS) as a safer and more selective source of electrophilic this compound.
-
Setup : Dissolve acetanilide (1.0 eq) in a suitable solvent like acetic acid in an Erlenmeyer flask.
-
Reagents : Add N-bromosuccinimide (1.0 eq) to the solution. Add a catalytic amount of sulfuric or acetic acid.
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within an hour.
-
Isolation : Pour the reaction mixture into a beaker of ice water. The product, 4'-bromoacetanilide, will precipitate as a white solid.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be recrystallized from ethanol (B145695) to improve purity.
α-Bromination of Carbonyl Compounds
The α-carbon of a carbonyl compound can be brominated via its enol or enolate intermediate. The carbonyl group itself is electrophilic at the carbonyl carbon, but its corresponding enol or enolate is nucleophilic at the α-carbon.[20]
Mechanism
The reaction can be catalyzed by either acid or base, proceeding through different intermediates.
-
Acid-Catalyzed Bromination : In the presence of an acid catalyst, a ketone or aldehyde undergoes tautomerization to form its enol isomer.[21] The C=C double bond of the enol is electron-rich and acts as a nucleophile, attacking molecular this compound.[20][22] Deprotonation of the subsequent intermediate yields the α-bromo ketone and regenerates the acid catalyst.[21] This process is generally controllable and leads to monobromination.[22]
-
Base-Promoted Bromination : In the presence of a base, a proton is removed from the α-carbon to form an enolate anion.[20] The enolate is a highly potent nucleophile that reacts rapidly with this compound. This reaction is often difficult to stop at monosubstitution, as the electron-withdrawing this compound atom in the product can make the remaining α-protons more acidic, leading to polybromination.[22]
Experimental Protocol: Acid-Catalyzed Bromination of Acetone (B3395972)
-
Setup : Place acetone in a flask and add a catalytic amount of a strong acid, such as HBr or aqueous HCl.[22]
-
Reaction : Slowly add a solution of this compound in acetic acid or water to the acetone solution with stirring. The this compound color will fade as it is consumed.
-
Monitoring : The rate-determining step is the formation of the enol; thus, the rate is independent of the this compound concentration.[20]
-
Work-up : Once the reaction is complete, the mixture can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification : The organic layer is dried, and the solvent is evaporated to yield bromoacetone.
Conclusion
This compound's role as an electrophile is a cornerstone of organic synthesis. Its reactions with alkenes and alkynes proceed via a stereoselective anti-addition mechanism involving a cyclic bromonium ion. In aromatic systems, this compound requires activation by a Lewis acid to overcome the aromatic stabilization, leading to substitution products with regioselectivity dictated by existing substituents. Finally, the α-bromination of carbonyls occurs through nucleophilic enol or enolate intermediates. A thorough understanding of these fundamental mechanisms allows chemists to strategically incorporate this compound into complex molecules, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]
- 9. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. fiveable.me [fiveable.me]
- 13. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 15. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 16. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. An Introduction to Enols & Enolates — Making Molecules [emu-guava-3am9.squarespace.com]
An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution with Bromine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Electrophilic aromatic substitution (SₑAr) is a cornerstone of organic synthesis, providing a principal pathway for the functionalization of aromatic systems. The bromination of arenes is a classic and widely utilized example of this reaction class, pivotal in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive technical overview of the core mechanism of electrophilic aromatic bromination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It delves into the generation of the electrophile, the structure and stability of the critical arenium ion intermediate, the kinetic profile of the reaction, and the profound influence of ring substituents on both reactivity and regioselectivity.
The Core Mechanism
The electrophilic bromination of a simple arene like benzene (B151609) does not occur at a significant rate with molecular bromine (Br₂) alone; the aromatic ring's stability makes it less nucleophilic than a typical alkene. The reaction requires the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to activate the this compound molecule. The widely accepted mechanism proceeds through a two-step pathway.
Step 1: Formation of the Sigma Complex (Arenium Ion) The reaction is initiated by the attack of the aromatic ring's π-electron system on the activated electrophile. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. This initial step is slow and constitutes the rate-determining step of the reaction because it involves a significant energy penalty from the temporary loss of aromatic stabilization.
Step 2: Deprotonation and Restoration of Aromaticity In the second, much faster step, a weak base (often depicted as FeBr₄⁻, formed during the initial activation) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This action re-establishes the π-system, restoring the highly favorable aromaticity of the ring and yielding the final brominated product. The energetic advantage of reforming the aromatic ring ensures that the reaction proceeds exclusively via substitution rather than addition.
Recent computational studies have introduced nuance to this classical model, suggesting that for some substrates, an addition-elimination pathway may be kinetically favored over the direct formation of the Wheland intermediate (sigma complex). However, the sigma complex remains a central and indispensable concept for rationalizing the outcomes of these reactions.
Mechanistic and Energy Profile Diagrams
Visualizing the reaction pathway and its corresponding energy changes is crucial for a deep understanding of the mechanism.
Diagram 1: Overall Reaction Pathway
This diagram illustrates the three critical stages of the reaction: activation of the electrophile, nucleophilic attack by the aromatic ring to form the resonance-stabilized arenium ion, and the final deprotonation to yield the product.
Caption: Reaction pathway for electrophilic bromination of benzene.
Diagram 2: Reaction Energy Profile
This energy profile illustrates the thermodynamics and kinetics of the two-step mechanism. The first transition state, leading to the high-energy arenium ion intermediate, represents the activation energy for the rate-determining step. The second, smaller activation barrier corresponds to the fast deprotonation step. The overall reaction is exergonic, as the aromatic stability is ultimately retained in the product.
Caption: Free energy profile for the electrophilic bromination of benzene.
Quantitative Analysis of Reactivity
The rate of electrophilic aromatic bromination is highly sensitive to the nature of substituents already present on the aromatic ring. This is a critical consideration in synthetic planning.
Substituent Effects on Reaction Rate
Substituents modulate the nucleophilicity of the aromatic ring and can stabilize or destabilize the positively charged arenium ion intermediate. They are broadly classified as activating or deactivating groups.
-
Activating Groups (Electron-Donating Groups, EDGs): These groups increase the rate of reaction relative to benzene. They donate electron density to the ring, making it more nucleophilic and stabilizing the arenium ion through induction or resonance. Examples include -OH, -OR, -NH₂, and alkyl groups. A methoxy (B1213986) group, for instance, can increase the reaction rate by several orders of magnitude.
-
Deactivating Groups (Electron-Withdrawing Groups, EWGs): These groups decrease the reaction rate relative to benzene. They withdraw electron density from the ring, reducing its nucleophilicity and destabilizing the arenium ion. Examples include -NO₂, -CN, -SO₃H, and carbonyl groups. A nitro substituent can decrease the ring's reactivity by a factor of roughly a million.
The table below summarizes the relative reactivity of various monosubstituted benzenes in bromination.
| Substituent (-R) | Group Type | Relative Rate (vs. Benzene = 1) |
| -OH | Activating (Strong) | ~1 x 10⁹ |
| -OCH₃ | Activating (Strong) | ~1 x 10⁷ |
| -CH₃ | Activating (Weak) | ~30 |
| -H | (Reference) | 1 |
| -Cl | Deactivating (Weak) | 0.03 |
| -Br | Deactivating (Weak) | 0.03 |
| -CO₂Et | Deactivating (Moderate) | 6 x 10⁻⁴ |
| -NO₂ | Deactivating (Strong) | ~1 x 10⁻⁸ |
Note: Values are approximate and can vary with reaction conditions. They are compiled to show the general trend of substituent effects.
Regioselectivity
Substituents also direct the position of incoming electrophiles.
-
Ortho, Para-Directors: All activating groups and the weakly deactivating halogens direct incoming electrophiles to the positions ortho and para to themselves. This is because the positive charge of the arenium ion intermediate can be delocalized onto the substituent through resonance (for groups like -OR) or is better stabilized by induction (for alkyl groups).
-
Meta-Directors: All moderate and strong deactivating groups are meta-directors. For these substituents, the arenium ions resulting from ortho and para attack are significantly destabilized, making the transition state for meta attack the least unfavorable.
Experimental Protocol: Synthesis of Bromobenzene
This section provides a representative laboratory-scale procedure for the bromination of benzene.
Safety Precautions: Benzene is a known carcinogen and is highly flammable. This compound is extremely corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Materials and Equipment:
-
Benzene (reagent grade)
-
Liquid this compound
-
Iron filings or steel wool (catalyst precursor)
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate (B86663) or calcium chloride (drying agent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Diagram 3: Experimental Workflow
Caption: Standard laboratory workflow for the synthesis of bromobenzene.
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck flask with a stirrer, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.
-
Charging Reactants: Place 11.0 g of benzene and 0.2 g of iron filings into the flask.
-
This compound Addition: Measure 20 g of liquid this compound into the dropping funnel. Begin stirring the benzene and add about 1 mL of this compound. The reaction may need gentle warming to initiate, which is indicated by the evolution of hydrogen bromide (HBr) gas. Once the reaction starts, add the remaining this compound dropwise over a period of 20-30 minutes, maintaining a steady reflux.
-
Reaction Completion: After the addition is complete, heat the mixture on an oil bath at 60-70°C for approximately 45-60 minutes, or until the brown color of this compound vapor is no longer visible above the liquid.
-
Workup and Washing: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash successively with 50 mL of water and 50 mL of 10% sodium hydroxide solution (to remove unreacted this compound and HBr), followed by a final wash with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution to remove the drying agent and purify the crude bromobenzene by fractional distillation. Collect the fraction boiling at 155-157°C. The expected yield is approximately 60-70%.
An In-depth Technical Guide to the Core of Free Radical Bromination: Mechanism and Initiation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the free radical bromination mechanism, a cornerstone of synthetic organic chemistry, with a focus on its initiation methods. Understanding this reaction is critical for professionals in drug development and chemical research, where the selective introduction of bromine atoms can be a key step in the synthesis of complex molecules. This document details the reaction mechanism, various initiation protocols, quantitative data on selectivity, and experimental procedures.
The Core Mechanism: A Three-Act Play
Free radical bromination is a chain reaction that proceeds in three distinct stages: initiation, propagation, and termination.[1] This process allows for the substitution of a hydrogen atom on an alkane or an alkyl-substituted aromatic compound with a this compound atom, typically under the influence of UV light or a radical initiator.[1]
Initiation: The Spark
The reaction is initiated by the homolytic cleavage of a this compound molecule (Br₂) into two this compound radicals (Br•). This step requires an input of energy, which can be supplied by heat or, more commonly, by ultraviolet (UV) light.[2] This photochemical initiation is a key feature of many free radical halogenations.[3]
Alternatively, chemical initiators can be used to generate radicals at lower temperatures. These initiators possess weak bonds that readily undergo homolysis upon heating.
Propagation: The Chain Reaction
Once formed, a this compound radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). This newly formed alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product (R-Br) and another this compound radical.[2] This new this compound radical can then participate in another hydrogen abstraction, thus propagating the chain reaction. Thousands of molecules can react for each initiation event.[4]
Termination: The End of the Line
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, including the combination of two this compound radicals to reform Br₂, an alkyl radical and a this compound radical to form the product, or two alkyl radicals to form an alkane.[2] Due to the low concentration of radical species, termination steps are relatively infrequent compared to propagation steps.[2]
Caption: The three stages of the free radical bromination mechanism.
Initiation Methods: Choosing the Right Catalyst
The choice of initiation method is crucial for controlling the reaction and achieving the desired product selectivity. The most common methods are photochemical, thermal, and chemical initiation.
Photochemical Initiation
Direct irradiation of the reaction mixture with UV light provides the energy for the homolytic cleavage of the Br-Br bond.[2] This method is clean as it does not introduce any chemical initiators that might need to be separated from the product. The reaction is often carried out in a solvent that is inert to radical attack, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[5]
Caption: Workflow for photochemical initiation of bromination.
Chemical Initiation
Chemical initiators are compounds that decompose upon heating to generate radicals, which then initiate the bromination chain reaction. This method offers better control over the initiation rate compared to photochemical initiation.
N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations. It serves as a source of this compound at a constant, low concentration, which is crucial for selectivity and minimizing side reactions. The reaction is typically initiated by a small amount of a radical initiator like AIBN or benzoyl peroxide, or by light.[6] NBS reacts with the HBr formed during the propagation step to regenerate Br₂, thus maintaining the chain reaction.[6]
Caption: Logical flow of allylic/benzylic bromination using NBS.
AIBN is a common thermal initiator that decomposes upon heating (typically between 66 °C and 72 °C) to produce two 2-cyanoprop-2-yl radicals and nitrogen gas.[7] These carbon-centered radicals are effective at initiating the bromination chain reaction.[7]
References
- 1. byjus.com [byjus.com]
- 2. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
- 3. chemistry.ucr.edu [chemistry.ucr.edu]
- 4. cambridgeinternational.org [cambridgeinternational.org]
- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Electrophilic Addition of Bromine to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition of bromine to alkenes and alkynes, two fundamental reactions in organic chemistry with significant applications in synthesis and drug development. This document details the reaction mechanisms, stereochemistry, and kinetics, and provides established experimental protocols for key transformations.
Core Concepts and Reaction Mechanisms
The electrophilic addition of this compound to carbon-carbon double (alkenes) and triple (alkynes) bonds is a cornerstone of organic synthesis, allowing for the introduction of this compound atoms into a molecule, which can then serve as handles for further functionalization. While both reactions proceed via an electrophilic attack of the π-system on the this compound molecule, there are notable differences in their mechanisms and reactivity.
Electrophilic Addition to Alkenes
The addition of this compound to alkenes is a well-established reaction that typically proceeds through a cyclic bromonium ion intermediate.[1][2][3] This intermediate is formed by the attack of the alkene's π-electrons on a this compound molecule, leading to the displacement of a bromide ion.[1][3] The resulting three-membered ring is then opened by a nucleophilic attack of the bromide ion from the side opposite to the bromonium ion, resulting in a stereospecific anti-addition of the two this compound atoms.[4][5] This stereochemical outcome is a key feature of this reaction and has significant implications for the synthesis of stereochemically defined molecules.
The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich π-bond of the alkene.[1][6] The alkene's π-electrons attack the partially positive this compound atom, forming a C-Br bond and displacing a bromide ion.[1] The neighboring this compound atom with its lone pairs of electrons then forms a bond with the other carbon of the original double bond, creating the cyclic bromonium ion.[1] This cyclic intermediate prevents free rotation around the C-C bond, thus preserving the stereochemistry.[4] The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion leads to the formation of the vicinal dibromide with anti stereochemistry.[4][5]
Electrophilic Addition to Alkynes
Similar to alkenes, alkynes also undergo electrophilic addition of this compound. The reaction can proceed in two stages, with the addition of one equivalent of this compound leading to a dibromoalkene, and the addition of a second equivalent yielding a tetrabromoalkane.[7][8] The addition of the first equivalent of this compound to an alkyne also proceeds with anti-stereochemistry, forming a trans-dibromoalkene.[8][9]
The mechanism is thought to be analogous to that of alkenes, involving the formation of a cyclic bromonium ion intermediate.[7][9] The π-electrons of the alkyne attack the this compound molecule, forming a bromonium ion and a bromide ion.[10][11] The bromide ion then attacks one of the carbons of the bromonium ion in an SN2-like fashion, leading to the opening of the ring and the formation of the trans-dibromoalkene.[7]
Reactivity: Alkenes vs. Alkynes
A crucial distinction between these two reactions is their relative rates. Contrary to what might be expected based on the higher electron density of the triple bond, alkenes are significantly more reactive towards electrophilic addition of this compound than alkynes .[12] This difference in reactivity can be substantial, with alkenes reacting thousands to hundreds of thousands of times faster than comparable alkynes. For instance, the rate of bromination of styrene (B11656) is approximately 1000 times faster than that of phenylacetylene.
This reduced reactivity of alkynes is attributed to two main factors:
-
Higher energy of the vinyl cation intermediate: The carbocation intermediate formed during the addition to an alkyne is a vinylic carbocation, which is less stable than the alkyl carbocation formed from an alkene.
-
Increased ring strain in the bridged intermediate: The three-membered bromonium ion derived from an alkyne is more strained than that derived from an alkene, making its formation less favorable.
Quantitative Data Presentation
The relative rates of bromination highlight the significant difference in reactivity between alkenes and alkynes. The following table summarizes key quantitative findings from comparative studies.
| Substrate Comparison | Relative Rate (Alkene / Alkyne) | Solvent/Conditions | Reference |
| Styrene vs. Phenylacetylene | ~ 1,000 | Not specified | |
| Disubstituted Alkene vs. Dialkylacetylene | 1,000 to 10,000,000 | Varies (greatest in least nucleophilic solvents) | |
| 3-Hexene vs. 3-Hexyne | ~ 100,000 | Acetic Acid | [6] |
Experimental Protocols
The following are detailed methodologies for key bromination experiments.
Bromination of Cyclohexene (B86901)
This protocol describes the addition of this compound to cyclohexene, a classic experiment demonstrating electrophilic addition to an alkene.
Materials:
-
Cyclohexene
-
This compound solution (e.g., 5% in dichloromethane)
-
Cyclohexane (B81311) (for comparison)
-
Two graduated cylinders or test tubes
Procedure:
-
Place a small volume of cyclohexene into one reaction vessel and an equal volume of cyclohexane into another.
-
Carefully add the this compound solution dropwise to both the cyclohexene and the cyclohexane with swirling.
-
Observation: The characteristic reddish-brown color of the this compound will disappear rapidly in the cyclohexene solution as the this compound adds across the double bond to form the colorless trans-1,2-dibromocyclohexane. In contrast, the this compound color will persist in the cyclohexane, as alkanes do not readily react with this compound under these conditions.
Safety Precautions: this compound is highly toxic and corrosive. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.
Synthesis of meso-Stilbene Dibromide from trans-Stilbene (B89595)
This procedure illustrates the stereospecific anti-addition of this compound to an alkene.
Materials:
-
trans-Stilbene
-
Glacial acetic acid
-
Pyridinium (B92312) hydrobromide perbromide
Procedure:
-
Dissolve 2.0 g of trans-stilbene in 40 mL of warm glacial acetic acid in a 100-mL Erlenmeyer flask.
-
Carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution and swirl to mix. If necessary, rinse any crystals from the flask walls with a small amount of acetic acid.
-
Continue heating the mixture for an additional 2-3 minutes. The product, stilbene (B7821643) dibromide, will precipitate as small plates.
-
Cool the flask in cold water and collect the solid product by suction filtration using a small Büchner funnel.
-
Wash the collected solid on the funnel with 10-15 mL of cold methanol to remove any yellow impurities.
-
Allow the colorless solid to air-dry.
Safety Precautions: Pyridinium hydrobromide perbromide and glacial acetic acid are corrosive and can cause burns. Handle these reagents with care, wearing gloves and eye protection.
Preparation of Diphenylacetylene (B1204595) from trans-Stilbene via Bromination and Dehydrobromination
This two-step synthesis demonstrates the utility of bromination in the preparation of alkynes.
Step 1: Bromination of trans-Stilbene (as described in Protocol 3.2)
Step 2: Dehydrobromination of Stilbene Dibromide
-
Place the dry stilbene dibromide from Step 1 into a suitable reaction flask.
-
Add a strong base, such as potassium hydroxide (B78521) (KOH), and heat the mixture. This will effect a double dehydrobromination to form the alkyne.
-
After the reaction is complete, cool the mixture and isolate the diphenylacetylene product. This may involve extraction and recrystallization to purify the final product.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0277429B1 - Aromatic bromination of polystyrene using this compound as the reaction solvent - Google Patents [patents.google.com]
- 10. condor.depaul.edu [condor.depaul.edu]
- 11. quora.com [quora.com]
- 12. The rates of bromination of a number of alkynes have been measured under .. [askfilo.com]
Solubility of Bromine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of elemental bromine (Br₂) in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its safe handling and effective use in various applications, including organic synthesis, bromination reactions, and as a component in the development of pharmaceuticals. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the polarity of the solvent, following the principle of "like dissolves like." As a nonpolar molecule, this compound exhibits high solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents like water.
The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents. It is important to note that while this compound is widely reported as being soluble in many organic solvents, precise quantitative data at various temperatures is not always readily available in the published literature.
| Solvent Class | Solvent Name | Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Notes |
| Inorganic Solvents | Water | H₂O | 10 | 3.60 (in solution) | Solubility decreases slightly with increasing temperature.[1] |
| 20 | 3.41 (in solution) | [2] | |||
| 25 | 3.35 (in solution) | [1][2] | |||
| 40 | 3.33 (in solution) | [1][2] | |||
| Sulfuric Acid (95%) | H₂SO₄ | 25 | 0.75 | [3] | |
| Hydrocarbons | Hexane | C₆H₁₄ | - | Soluble | Quantitative data not readily available. Expected to be highly soluble.[2] |
| Benzene | C₆H₆ | - | Soluble | Quantitative data not readily available.[4] | |
| Toluene | C₇H₈ | - | Soluble | Quantitative data not readily available. | |
| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | 25 | Miscible ("Infinite") | [1] |
| Chloroform | CHCl₃ | 25 | Miscible ("Infinite") | [1] | |
| Dichloromethane | CH₂Cl₂ | 25 | Miscible ("Infinite") | [1] | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | 25 | Miscible ("Infinite") | Reacts exothermically; not recommended for stable solutions.[1][5] |
| Alcohols | Ethanol | C₂H₅OH | - | Very Soluble | Reacts with this compound; not a stable solvent.[3] |
| Methanol | CH₃OH | 25 | Miscible ("Infinite") | Reacts with this compound; not a stable solvent.[1][5] | |
| Carboxylic Acids | Acetic Acid | CH₃COOH | - | Soluble | A stable solvent for this compound; commercially available as a 1M solution.[2][5] |
| Other | Carbon Disulfide | CS₂ | -95 | 83.15 | [3] |
| 25 | Miscible ("Infinite") | [1] | |||
| Acetone | (CH₃)₂CO | - | Reacts | Not a suitable solvent.[3] |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely used shake-flask method followed by iodometric titration. This method establishes the equilibrium solubility of this compound at a specific temperature.
1. Materials and Equipment:
-
Chemicals: Elemental this compound (Br₂), the organic solvent of interest, potassium iodide (KI), standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M), starch indicator solution, deionized water.
-
Equipment: Temperature-controlled shaker bath or incubator, gas-tight flasks or vials with septa, analytical balance, volumetric flasks, pipettes, burette, magnetic stirrer and stir bars, appropriate personal protective equipment (fume hood, chemical-resistant gloves, splash goggles, face shield).
2. Procedure:
-
Step 1: Preparation of the Saturated Solution
-
In a fume hood, add a measured volume of the organic solvent to a gas-tight flask.
-
Carefully add an excess amount of liquid this compound to the solvent. The presence of a separate, undissolved this compound phase is necessary to ensure saturation.
-
Seal the flask tightly to prevent the escape of volatile this compound and solvent.
-
-
Step 2: Equilibration
-
Place the sealed flask in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and agitation speed. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.
-
-
Step 3: Sample Collection and Preparation
-
Once equilibrium is reached, cease agitation and allow the phases to separate completely. The excess this compound will form a distinct layer (usually at the bottom, as this compound is dense).
-
Carefully withdraw a known volume of the this compound-saturated solvent phase using a gas-tight syringe, ensuring that no undissolved this compound is collected.
-
Immediately transfer the aliquot into a volumetric flask containing a freshly prepared excess of aqueous potassium iodide (KI) solution. This will react with the this compound to form triiodide ions (I₃⁻).
-
Reaction: Br₂ + 3I⁻ → 2Br⁻ + I₃⁻
-
-
-
Step 4: Iodometric Titration
-
Titrate the liberated triiodide immediately with a standardized solution of sodium thiosulfate.
-
Reaction: I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻
-
-
As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining triiodide.
-
Continue the titration dropwise until the blue color disappears, indicating that all the triiodide has reacted. Record the volume of sodium thiosulfate solution used.
-
3. Calculation of Solubility:
-
Calculate the moles of sodium thiosulfate used:
-
Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (in L)
-
-
Calculate the moles of this compound in the aliquot:
-
From the stoichiometry of the reactions, 1 mole of Br₂ is equivalent to 2 moles of Na₂S₂O₃.
-
Moles of Br₂ = (Moles of Na₂S₂O₃) / 2
-
-
Calculate the mass of this compound in the aliquot:
-
Mass of Br₂ = Moles of Br₂ × Molar mass of Br₂ (159.808 g/mol )
-
-
Calculate the solubility:
-
Solubility is typically expressed in grams of solute per 100 grams of solvent.
-
First, determine the mass of the solvent in the initial aliquot by multiplying the volume of the aliquot by the density of the pure solvent at the experimental temperature.
-
Solubility ( g/100 g solvent) = (Mass of Br₂ in aliquot / Mass of solvent in aliquot) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining this compound solubility via the shake-flask method and iodometric titration.
References
Unraveling the Signature of Bromine: A Technical Guide to its Isotopic Composition in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. A nuanced understanding of isotopic composition is paramount for accurate interpretation of mass spectra. This technical guide delves into the core principles of the isotopic composition of bromine, focusing on its two stable isotopes, ⁷⁹Br and ⁸¹Br, and their profound impact on mass spectrometric analysis. This document provides a comprehensive overview of the quantitative data, experimental protocols, and visual representations necessary for professionals working in research and development.
The Distinctive Isotopic Fingerprint of this compound
This compound naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This unique isotopic distribution creates a characteristic pattern in a mass spectrum that is a definitive indicator of the presence of this compound in a molecule. The precise mass and natural abundance of these isotopes are fundamental to the interpretation of mass spectral data.
Quantitative Isotopic Data for this compound
The following table summarizes the key quantitative data for the two stable isotopes of this compound. This information is critical for the accurate calculation of molecular weights and the prediction of isotopic patterns in mass spectrometry.
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183371 | 50.69 |
| ⁸¹Br | 80.9162906 | 49.31 |
The "M+2" Phenomenon: Identifying this compound in a Mass Spectrum
The near 1:1 ratio of ⁷⁹Br and ⁸¹Br results in a distinctive isotopic pattern for any this compound-containing ion in a mass spectrum. For a molecule containing a single this compound atom, the molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). The peak corresponding to the molecule with the ⁷⁹Br isotope is referred to as the molecular ion peak (M), while the peak for the molecule with the ⁸¹Br isotope is the "M+2" peak.
The presence of multiple this compound atoms in a molecule leads to more complex, yet predictable, isotopic patterns. The relative intensities of the M, M+2, M+4, and subsequent peaks follow a binomial distribution based on the number of this compound atoms and the abundances of the two isotopes.
Predicted Isotopic Patterns for Brominated Compounds
The table below outlines the expected isotopic patterns and their relative intensity ratios for molecules containing one, two, or three this compound atoms. These patterns are invaluable for rapidly identifying the number of this compound atoms in an unknown compound.
| Number of this compound Atoms | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 | M, M+2 | 1 : 1 |
| 2 | M, M+2, M+4 | 1 : 2 : 1 |
| 3 | M, M+2, M+4, M+6 | 1 : 3 : 3 : 1 |
Visualizing this compound's Isotopic Signature
The following diagrams, generated using the DOT language, provide a visual representation of the concepts discussed above.
The Essential Halogen: A Technical Guide to the Biological Roles of Bromide in Enzymology and Marine Life
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered biologically inert, the bromide ion (Br⁻) is now recognized as an essential trace element with critical roles in animal physiology and marine biochemistry. This technical guide provides an in-depth exploration of the enzymatic functions of bromide, focusing on its indispensable role as a substrate for a unique class of enzymes. We will examine the catalytic mechanisms of vanadium bromoperoxidases in marine organisms, the preferential use of bromide by eosinophil peroxidase in the human immune system, and the fundamental requirement of bromide for peroxidasin-catalyzed collagen IV assembly, a process essential for the structural integrity of tissues in all animals. This document consolidates key quantitative data, details critical experimental methodologies, and provides visual representations of the biochemical pathways involved, offering a comprehensive resource for researchers in biochemistry, marine biology, and pharmacology.
Bromide: From Environmental Abundance to Biological Essentiality
Bromide is the seventh most abundant element in seawater, where it exists primarily as the soluble bromide anion (Br⁻).[1] Its high concentration in the marine environment provides a readily available substrate for various marine organisms.[2] While terrestrial and freshwater concentrations are significantly lower, bromide is ubiquitously present in animals as a trace element.[3][4] For decades, it was considered to have no specific biological function. However, landmark research has overturned this view, establishing bromine as the 28th essential element for animal life, crucial for tissue development and architecture.[5][6]
This guide focuses on the three primary enzymatic systems that harness the reactivity of the bromide ion: Vanadium Bromoperoxidases (V-BrPOs), Eosinophil Peroxidase (EPO), and Peroxidasin (PXDN).
Table 1: Comparative Concentrations of Bromide Ion (Br⁻)
| Environment/Fluid | Typical Concentration (mg/L) | Molar Concentration (approx.) | Reference(s) |
|---|---|---|---|
| Seawater | 60 - 80 mg/L | 0.75 - 1.0 mM | [4][7] |
| Freshwater | < 0.5 mg/L | < 6 µM | [4] |
| Human Plasma | 1.6 - 8.0 mg/L | 20 - 100 µM | [8][9][10] |
| Marine Algae (dry wt) | 150 - 4000 mg/kg | 0.015% - 0.400% |[11] |
Vanadium Bromoperoxidases (V-BrPOs) in Marine Organisms
Marine organisms, particularly algae, have evolved a unique class of enzymes, the vanadium-dependent haloperoxidases (VHPOs), to catalyze the formation of organothis compound compounds.[12] These enzymes utilize a vanadium cofactor in their active site and demonstrate a high specificity for bromide. The resulting brominated natural products are believed to function in chemical defense against predation and biofouling.[3]
Catalytic Mechanism of V-BrPO
The catalytic cycle of V-BrPO involves the oxidation of bromide by hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr), a potent brominating agent.[1][13] The generally accepted mechanism proceeds as follows:
-
Hydrogen peroxide coordinates to the vanadium(V) center in the enzyme's active site, forming a peroxovanadium intermediate.[14]
-
A nucleophilic attack by the bromide ion on the electrophilic peroxide complex occurs.[1]
-
This reaction yields hypobromous acid (HOBr) and regenerates the native state of the enzyme.[14]
The liberated HOBr can then react non-enzymatically with a wide range of organic substrates in the environment, leading to the vast diversity of organothis compound compounds found in marine ecosystems.[1]
Eosinophil Peroxidase (EPO): Bromide in Human Innate Immunity
Eosinophils are granulocytic white blood cells that play a role in combating parasitic infections and in allergic inflammatory responses.[5] They contain the heme enzyme Eosinophil Peroxidase (EPO), which, upon eosinophil activation, is released into the extracellular space.[15] EPO catalyzes the formation of microbicidal oxidants using H₂O₂ and halide ions.[10]
Preferential Use of Bromide
A striking feature of EPO is its strong preference for bromide over chloride, despite the ~1000-fold higher concentration of chloride in physiological fluids.[8][9] At physiological plasma concentrations of bromide (20-100 µM) and chloride (~100-140 mM), the primary product of EPO is hypobromous acid (HOBr).[8][10] This intrinsic specificity is a key differentiator from the related neutrophil enzyme, myeloperoxidase (MPO), which primarily produces hypochlorous acid (HOCl).[16]
Generation of Brominating Agents and Mutagens
The HOBr generated by EPO is a potent oxidant that contributes to host defense but can also cause tissue damage in inflammatory conditions like asthma.[3][5] HOBr can react with various biological molecules:
-
Bromamine Formation : It reacts with primary amines (e.g., on proteins or taurine) to form long-lived oxidizing bromamines.
-
Protein Modification : It oxidizes amino acid residues, notably converting tyrosine to 3-bromotyrosine, a biomarker for eosinophil activation.[10]
-
Nucleobase Halogenation : It can brominate nucleobases. For instance, EPO can convert uracil (B121893) to 5-bromouracil, a mutagenic analogue of thymine (B56734), which can be incorporated into DNA and exert cytotoxic effects.[12]
References
- 1. The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [series.publisso.de]
- 3. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Fauna Marin [faunamarin.de]
- 8. Eosinophils preferentially use bromide to generate halogenating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of dioxygen formation catalyzed by vanadium bromoperoxidase from Macrocystis pyrifera and Fucus distichus: steady state kinetic analysis and comparison to the mechanism of V-BrPO from Ascophyllum nodosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Posttranslational modification and heme cavity architecture of human eosinophil peroxidase—insights from first crystal structure and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
thermochemical data and bond dissociation energy of Br2
An In-depth Technical Guide on the Thermochemical Data and Bond Dissociation Energy of Dibromine (Br₂)
Introduction
Dithis compound (Br₂), a halogen existing as a fuming red-brown liquid at standard conditions, plays a crucial role in numerous chemical transformations, from organic synthesis to materials science. A fundamental understanding of its thermodynamic properties and the energy required to cleave its covalent bond is paramount for professionals in research, chemical manufacturing, and drug development. This guide provides a detailed overview of the core thermochemical data of Br₂ and its bond dissociation energy, supplemented with information on the experimental methodologies used for their determination.
**1. Thermochemical Data of Dithis compound (Br₂) **
The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For Br₂, the key thermochemical parameters are its standard enthalpy of formation, standard molar entropy, and heat capacity. These values are essential for calculating reaction enthalpies and predicting the spontaneity of processes involving this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 bar). By definition, the standard enthalpy of formation of Br₂(l), the most stable form of this compound under standard conditions, is zero.[1][2][3] However, the formation of gaseous and monoatomic this compound involves significant enthalpy changes.
Standard Molar Entropy (S°)
Standard molar entropy is a measure of the disorder or randomness of one mole of a substance at standard conditions. The entropy of gaseous this compound is significantly higher than that of liquid this compound, reflecting the greater motional freedom of the molecules in the gas phase.[4][5]
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This value is crucial for calculating changes in enthalpy and entropy at temperatures other than the standard 298.15 K.
Table 1: Summary of Thermochemical Data for Br₂ at 298.15 K
| Property | Br₂(l) (liquid) | Br₂(g) (gas) | Br(g) (gas, atomic) | Units | Source(s) |
| Standard Enthalpy of Formation (ΔfH°) | 0 (exact) | 30.88 ± 0.11 | 111.851 ± 0.056 | kJ/mol | [1][6][7] |
| Standard Molar Entropy (S°) | 152.21 ± 0.30 | 245.46 | 175.02 | J/mol·K | [4][8][9] |
| Molar Heat Capacity (Cp) | 75.69 | 36.06 | 20.79 | J/mol·K | [10][11] |
| Enthalpy of Vaporization (ΔvapH°) | 29.96 | - | - | kJ/mol | [10] |
| Enthalpy of Fusion (ΔfusH°) | 10.571 | - | - | kJ/mol | [10] |
Note: The enthalpy of vaporization can also be calculated from the difference in the standard enthalpies of formation of Br₂(g) and Br₂(l), which is 30.88 kJ/mol.[7]
**2. Bond Dissociation Energy (BDE) of Dithis compound (Br₂) **
The Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase, resulting in two radical fragments. For dithis compound, this corresponds to the energy required to break the Br-Br bond.
Br₂(g) → 2 Br(g)
The BDE is a direct measure of bond strength. It is a critical parameter in chemical kinetics for understanding reaction mechanisms, particularly in radical chain reactions initiated by the photolysis or thermolysis of Br₂. The accepted value for the Br-Br bond dissociation energy is approximately 193 kJ/mol.[12]
This value can be precisely calculated using the standard enthalpies of formation of gaseous dithis compound and atomic this compound from Active Thermochemical Tables (ATcT).[6]
-
BDE = 2 × ΔfH°[Br(g)] - ΔfH°[Br₂(g)]
-
BDE = 2 × (111.851 kJ/mol) - (30.88 kJ/mol)
-
BDE = 192.82 kJ/mol
Table 2: Bond Dissociation Energy of Br₂
| Bond | Reaction | Bond Dissociation Energy (kJ/mol) | Source(s) |
| Br—Br | Br₂(g) → 2 Br(g) | 192.82 | [6] |
| Br—Br | Br₂(g) → 2 Br(g) | 193 | [12] |
The following diagram illustrates the thermochemical cycle used to determine the bond dissociation energy of Br₂ from fundamental thermodynamic quantities.
Caption: Thermochemical relationships for Br₂.
Experimental Protocols
The determination of the thermochemical data presented above relies on a variety of established experimental techniques.
Calorimetry
Calorimetry is the primary method for measuring enthalpy changes.
-
Enthalpy of Vaporization (ΔvapH°) : This is determined by measuring the heat required to convert a known amount of liquid Br₂ into its gaseous state at a constant temperature (its boiling point) and pressure. Isothermal calorimetry or differential scanning calorimetry (DSC) can be employed. The experimental workflow involves placing a sealed ampoule of liquid this compound in the calorimeter, supplying a measured amount of electrical energy to induce vaporization, and precisely measuring the corresponding temperature profile.
-
Heat Capacity (Cp) : Adiabatic calorimetry is often used. A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the heat input, the mass of the sample, and the temperature change.
Spectroscopic Methods
Spectroscopic techniques are powerful tools for determining bond dissociation energies.
-
Methodology : The BDE of a diatomic molecule like Br₂ can be determined with high precision by analyzing its electronic absorption spectrum. The molecule is irradiated with ultraviolet-visible light, and the absorption of photons promotes electrons to higher energy molecular orbitals. This results in a spectrum of vibrational and rotational lines. As the wavelength of the incident light decreases (energy increases), the vibrational spacing decreases until the molecule dissociates into two atoms. This point is known as the dissociation limit or convergence limit. The energy corresponding to this wavelength directly provides the bond dissociation energy.
-
Workflow :
-
A sample of gaseous Br₂ is introduced into a gas cell.
-
Light from a tunable source (e.g., a monochromator-equipped lamp or a laser) is passed through the cell.
-
The transmitted light is measured by a detector as a function of wavelength.
-
The resulting absorption spectrum is analyzed to identify the convergence limit of the vibrational bands, from which the dissociation energy is calculated.
-
Caption: Spectroscopic workflow for BDE.
Equilibrium Studies
The BDE can also be determined by studying the equilibrium constants of gas-phase reactions at different temperatures. For instance, studying the equilibrium of a reaction like:
Br₂ + RH ⇌ HBr + RBr
By measuring the concentrations of all species at equilibrium over a range of temperatures, the equilibrium constant (K) can be determined. A van 't Hoff plot (ln(K) vs. 1/T) yields the standard enthalpy change (ΔH°) for the reaction. Knowing the BDE of R-H and H-Br allows for the calculation of the Br-Br BDE.[13]
References
- 1. Standard Enthalpy of Formation [chemteam.info]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Answered: The standard molar entropy for Br2(g) is 245.46 J/(mol-K) at 25°C. Given that AS - 104.58 J/K for the dissociation of one mole of Br2(g) Into Br(g) at 25°C,… | bartleby [bartleby.com]
- 5. homework.study.com [homework.study.com]
- 6. atct.anl.gov [atct.anl.gov]
- 7. atct.anl.gov [atct.anl.gov]
- 8. This compound [webbook.nist.gov]
- 9. Solved The standard molar entropy for Br2(g) is 245.46 | Chegg.com [chegg.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Heat capacities of the elements (data page) - Wikipedia [en.wikipedia.org]
- 12. brainly.com [brainly.com]
- 13. Bond dissociation energies from equilibrium studies. Part 4.—The equilibrium Br2+ CH4⇌ HBr + CH3Br. Determination of D(CH3—Br) and ΔH(CH3Br, g) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Predicted Reactivity of Interhalogen Compounds of Bromine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted reactivity of key interhalogen compounds of bromine: this compound Monofluoride (BrF), this compound Trifluoride (BrF₃), this compound Pentafluoride (BrF₅), this compound Monochloride (BrCl), and this compound Triiodide (BrI₃). This document delves into their synthesis, stability, and characteristic reactions, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in research and development.
Introduction to this compound Interhalogens
Interhalogen compounds consist of two or more different halogen atoms. This compound, being intermediate in electronegativity and size, forms a variety of stable and reactive interhalogens. These compounds are potent oxidizing and halogenating agents, finding applications in diverse fields, including organic synthesis, materials science, and nuclear fuel processing. Their reactivity is governed by the polarity and strength of the interhalogen bond, which is generally weaker and more reactive than the corresponding diatomic halogen bond (e.g., Br-F is more reactive than F-F but less reactive than Br-Br).[1]
Physicochemical Properties and Reactivity Profiles
The reactivity of this compound interhalogens generally increases with the number of fluorine atoms and the difference in electronegativity between this compound and the other halogen.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound Monofluoride | BrF | 98.90 | -33 | 20 (decomposes) | Unstable gas |
| This compound Trifluoride | BrF₃ | 136.90 | 8.77 | 125.72 | Straw-colored liquid |
| This compound Pentafluoride | BrF₅ | 174.89 | -61.3 | 40.25 | Pale yellow liquid |
| This compound Monochloride | BrCl | 115.36 | -66 | 5 | Golden yellow gas |
| This compound Triiodide | BrI₃ | 460.62 | (decomposes) | (decomposes) | Dark crystalline solid |
Bond Dissociation Energies
The reactivity of these compounds is fundamentally linked to their bond dissociation energies (BDE). A lower BDE generally corresponds to higher reactivity.
| Bond | Bond Dissociation Energy (kJ/mol) |
| Br-F | 237 |
| Br-Cl | 218 |
| Br-I | 175 |
| Br-Br | 193 |
Note: The BDE for BrF₃ and BrF₅ is more complex due to the presence of multiple bonds with different lengths and strengths.
Detailed Reactivity Profiles and Experimental Protocols
This compound Monofluoride (BrF)
Reactivity: this compound monofluoride is a highly unstable compound that has not been isolated in pure form.[1] It readily disproportionates into this compound trifluoride, this compound pentafluoride, and elemental this compound.[1] Due to its high reactivity and instability, it is typically generated in situ for immediate use in synthetic applications.
Predicted Reactivity:
-
Fluorinating Agent: BrF is a potent fluorinating agent, capable of adding fluorine across double and triple bonds in organic molecules.
-
Oxidizing Agent: It is a strong oxidizing agent, reacting vigorously with many elements and compounds.
Experimental Protocol: In Situ Generation of BrF
A common method for the in-situ generation of BrF involves the reaction of this compound trifluoride or this compound pentafluoride with this compound.[1]
Reaction: BrF₃ + Br₂ → 3BrF BrF₅ + 2Br₂ → 5BrF
Procedure:
-
In a passivated reaction vessel (e.g., made of Monel or nickel) equipped with a stirrer and a gas inlet/outlet, place a stoichiometric amount of liquid this compound.
-
Cool the vessel to the desired reaction temperature (typically below 0°C) using a suitable cooling bath.
-
Slowly introduce a stream of gaseous this compound trifluoride or this compound pentafluoride into the vessel with vigorous stirring.
-
The progress of the reaction can be monitored by observing the disappearance of the dark red color of this compound.
-
The resulting solution containing BrF can be used directly for subsequent reactions.
Safety Precautions: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory. Anhydrous conditions must be maintained as BrF reacts violently with water.
This compound Trifluoride (BrF₃)
Reactivity: this compound trifluoride is a powerful and versatile fluorinating agent, though less reactive than chlorine trifluoride.[2] It is a useful reagent in both inorganic and organic synthesis and is also employed in the processing of nuclear fuel.[3] BrF₃ is a non-aqueous ionizing solvent, undergoing autoionization:[2]
2BrF₃ ⇌ [BrF₂]⁺ + [BrF₄]⁻
Predicted Reactivity:
-
Fluorination: It readily fluorinates many metals, non-metals, and organic compounds. Reactions can be violent and are often carried out in a suitable solvent or in the gas phase to control the reaction rate.
-
Oxidation: It is a strong oxidizing agent.
-
Reaction with Water: Reacts violently with water to produce hydrofluoric acid and bromic acid.[2]
Experimental Protocol: Synthesis of this compound Trifluoride
This compound trifluoride can be prepared by the direct reaction of this compound with fluorine.[3]
Reaction: Br₂ + 3F₂ → 2BrF₃
Procedure:
-
A stream of fluorine gas is passed over liquid this compound in a cooled copper or nickel reactor.
-
The reaction is typically initiated at room temperature and the temperature is then carefully controlled to maintain a steady reaction rate.
-
The resulting this compound trifluoride, which is a liquid at room temperature, is collected in a cooled trap.
-
Purification can be achieved by fractional distillation.
Safety Precautions: This synthesis involves highly toxic and corrosive materials and should only be performed by experienced personnel in a specialized laboratory setup. A remote handling system is often necessary. All equipment must be scrupulously dried and passivated before use.
Diagram: Autoionization of this compound Trifluoride
Caption: Autoionization equilibrium of liquid this compound trifluoride.
This compound Pentafluoride (BrF₅)
Reactivity: this compound pentafluoride is an extremely reactive and powerful fluorinating agent, more so than BrF₃.[4] It is used in the synthesis of other fluorine compounds and has been considered as a liquid rocket propellant oxidizer.[5]
Predicted Reactivity:
-
Vigorous Fluorination: Reacts explosively with many organic materials and violently with water.[6]
-
Oxidation: A very strong oxidizing agent, capable of converting most elements to their highest fluorides.
-
Uranium Processing: Used to convert uranium to uranium hexafluoride (UF₆) for enrichment.[5]
Experimental Protocol: Synthesis of this compound Pentafluoride
The synthesis of BrF₅ can be achieved by the direct fluorination of this compound at elevated temperatures or through a photochemical route.[4][7]
Thermal Method Reaction: Br₂ + 5F₂ → 2BrF₅
Thermal Method Procedure:
-
The reaction is carried out by passing an excess of fluorine gas over liquid this compound in a nickel or Monel reactor heated to over 150 °C.[7]
-
The product, BrF₅, is a volatile liquid and is collected in a cold trap.
-
Purification is achieved through fractional distillation.
Photochemical Method Reaction: BrF₃ + F₂ --(UV light)--> BrF₅
Photochemical Method Procedure:
-
Liquid this compound trifluoride is placed in a quartz or UV-transparent fluoropolymer reaction vessel.
-
Fluorine gas is introduced into the vessel.
-
The mixture is irradiated with UV light (typically in the 300-400 nm range) at room temperature.[4]
-
This method can produce high-purity BrF₅ with nearly quantitative yield.[4]
Safety Precautions: Extreme caution is required. BrF₅ is highly toxic, corrosive, and reacts violently with many common materials. A dedicated, well-maintained apparatus and extensive safety measures, including a remote operating system, are essential.
Diagram: Synthesis of this compound Pentafluoride
Caption: Synthetic routes to this compound Pentafluoride.
This compound Monochloride (BrCl)
Reactivity: this compound monochloride is a reddish-yellow gas that is a strong oxidizing agent.[8] It is more reactive than this compound but less so than chlorine. It is used in some industrial applications as a disinfectant and in analytical chemistry.
Predicted Reactivity:
-
Electrophilic Addition: BrCl readily adds across carbon-carbon double and triple bonds in electrophilic addition reactions. The this compound atom typically acts as the electrophile.
-
Oxidizing Agent: It can oxidize various substrates.
-
Water Treatment: Used as a biocide in industrial water treatment systems.
Experimental Protocol: Synthesis of this compound Monochloride
BrCl can be prepared by the direct combination of this compound and chlorine.[9]
Reaction: Br₂ + Cl₂ ⇌ 2BrCl
Procedure:
-
Equimolar amounts of liquid this compound and chlorine gas are mixed in a cooled, sealed reaction vessel.
-
The reaction is an equilibrium, and an excess of chlorine can be used to drive the reaction towards the product.
-
The BrCl can be used in the resulting mixture or can be purified by fractional distillation at low temperatures.
-
Alternatively, bubbling chlorine gas through a saturated solution of sodium bromide can generate BrCl.[9]
Safety Precautions: this compound and chlorine are toxic and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate PPE. The product, BrCl, is also toxic and must be handled with care.
Diagram: Electrophilic Addition of BrCl to an Alkene
Caption: Mechanism of electrophilic addition of BrCl to an alkene.
This compound Triiodide (BrI₃)
Reactivity: this compound triiodide is a dark crystalline solid that is best described as a polyhalogen compound, specifically as an adduct of this compound and iodine, often existing as polyiodide anions in the presence of a suitable counterion.[10][11] Its chemistry is dominated by its tendency to release iodine and act as a source of electrophilic this compound. In the solid state, it can form complex structures with chains or layers of iodine and this compound atoms.[11]
Predicted Reactivity:
-
Source of Iodine and this compound: Decomposes to provide elemental iodine and this compound, which can then participate in various reactions.
-
Formation of Polyhalogen Anions: In the presence of iodide ions, it can form various polyiodide species, such as [I₃]⁻ and larger anions.[10]
-
Lewis Acid Adducts: The iodine atoms in the polyiodide structure can act as Lewis acids, forming adducts with Lewis bases.
Experimental Protocol: Synthesis of this compound-Iodine Adducts
The synthesis of this compound-iodine compounds often leads to the formation of polyhalogen species. A representative synthesis involves the direct reaction of this compound and iodine.
Reaction: Br₂ + nI₂ → Polyhalogen compounds
Procedure:
-
Solutions of this compound and iodine in a suitable non-polar solvent (e.g., carbon disulfide or dichloromethane) are mixed in the desired stoichiometric ratio.
-
The solution is cooled to induce crystallization.
-
The resulting dark crystals are isolated by filtration and dried under vacuum.
-
The exact structure of the product (e.g., BrI₃, or a more complex polyhalogen) will depend on the stoichiometry, solvent, and crystallization conditions.
Safety Precautions: this compound and iodine are corrosive and have toxic vapors. All manipulations should be carried out in a fume hood with appropriate PPE.
Diagram: Formation of a Triiodide Anion from a this compound-Iodine Species
Caption: Formation of the triiodide anion from a this compound-iodine source and an iodide salt.
Comparative Reactivity
The reactivity of this compound interhalogens as fluorinating agents follows the order: BrF₅ > BrF₃ > BrF
This trend is consistent with the increasing number of highly electronegative fluorine atoms, which polarize the Br-F bonds and make the this compound atom more electrophilic.
As halogenating agents in electrophilic additions, the reactivity generally follows: BrF > BrCl > Br₂
This is due to the high polarity of the Br-F and Br-Cl bonds, which facilitates the initial electrophilic attack.
Applications in Drug Development and Research
The unique reactivity of this compound interhalogens makes them valuable tools in specialized areas of chemical synthesis relevant to drug development:
-
Fluorination: The selective introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. This compound fluorides, particularly BrF₃, can be used for targeted fluorination reactions, although their high reactivity requires careful control.
-
Halogenation: this compound monochloride provides a way to introduce both this compound and chlorine into a molecule in a single step, which can be useful for creating diverse molecular scaffolds for drug discovery.
-
Synthesis of Complex Molecules: The ability of these reagents to effect transformations that are difficult to achieve with other methods makes them important for the synthesis of complex intermediates and final products.
Conclusion
The interhalogen compounds of this compound exhibit a wide range of reactivities, from the highly unstable BrF to the extremely powerful fluorinating agent BrF₅. Understanding their synthesis, handling, and reaction mechanisms is crucial for their safe and effective use in research and industrial applications. This guide provides a foundational understanding of these compounds, offering detailed information to support further investigation and application in the fields of chemistry and drug development. Researchers are strongly encouraged to consult original literature and safety data sheets before attempting any of the experimental procedures outlined herein.
References
- 1. This compound monofluoride - Wikipedia [en.wikipedia.org]
- 2. This compound trifluoride - Wikipedia [en.wikipedia.org]
- 3. This compound trifluoride | BrF3 | CID 24594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Pentafluoride BrF5, the Formation of [BrF6]− Salts, and the Stereochemical (In)activity of the this compound Lone Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Pentafluoride BrF5, the Formation of [BrF6]− Salts, and the Stereochemical (In)activity of the this compound Lone Pairs | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. This compound CHLORIDE (BrCl) | BrCl | CID 61697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Preparation of BrCl (liquid) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to Bromine Monochloride (BrCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine monochloride (BrCl) is an interhalogen compound that exists as a reactive, golden-yellow gas at standard temperature and pressure.[1] It is a potent oxidizing agent with significant applications in various fields, including analytical chemistry, industrial water treatment, and as a reagent in organic synthesis. This guide provides a comprehensive overview of the preparation, properties, and handling of this compound monochloride, tailored for a technical audience.
Properties of this compound Monochloride
This compound monochloride is a volatile and corrosive substance. Its physical, thermodynamic, and spectroscopic properties are summarized in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | BrCl | [1] |
| Molar Mass | 115.357 g/mol | [1] |
| Appearance | Golden-yellow gas | [1] |
| Melting Point | -66 °C | [1] |
| Boiling Point | 5 °C | [1] |
| Density (liquid) | 2.172 g/cm³ | [1] |
| Solubility in Water | 8.5 g/L (reacts) | [1] |
| Bond Length (gas phase) | 2.136 Å | [1] |
| Bond Length (solid phase) | 2.179 Å | [1] |
| Dipole Moment | ~0.57 D |
Thermodynamic Properties
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔH°f) | 14.6 kJ/mol | [2] |
| Standard Molar Entropy (S°) | 240.1 J/mol·K | [2] |
| Heat Capacity (Cp) | 35.0 J/mol·K | [2] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Absorption/Signal | Reference(s) |
| Infrared (IR) Spectroscopy | Fundamental vibration frequency at 439.5 cm⁻¹ | [1] |
| Raman Spectroscopy | Raman frequency observed for the liquid state | [3][4] |
| UV-Vis Spectroscopy | Absorption maxima in the UV-visible region | [5] |
Preparation of this compound Monochloride
The synthesis of this compound monochloride can be achieved through several methods. The choice of method depends on the required purity, scale, and available starting materials.
Experimental Protocols
1. Direct Combination of this compound and Chlorine
This is the most common laboratory method for preparing this compound monochloride.[1]
-
Reaction: Br₂ + Cl₂ ⇌ 2BrCl
-
Apparatus: A reaction vessel, such as a Schlenk flask or a pressure-rated glass reactor, equipped with a magnetic stirrer, a gas inlet, and a cooling bath. The apparatus should be assembled and dried thoroughly before use.
-
Procedure:
-
Place a known amount of liquid this compound into the reaction vessel.
-
Cool the vessel to 0-10 °C using an ice bath.
-
Slowly bubble chlorine gas through the stirred liquid this compound. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
The progress of the reaction can be monitored by the change in color from the deep red of this compound to the golden-yellow of this compound monochloride.
-
To drive the equilibrium towards the product, a slight excess of chlorine can be used.[1]
-
-
Purification: The crude this compound monochloride may contain unreacted this compound and chlorine. Purification can be achieved by fractional distillation, taking advantage of the differences in boiling points (Br₂: 58.8 °C; Cl₂: -34.04 °C; BrCl: 5 °C).
2. In-situ Generation from Dibromodimethylhydantoin (DBDMH) and HCl
For applications requiring an aqueous solution of BrCl, such as in analytical chemistry for mercury analysis, in-situ generation is a convenient and safer alternative to handling the neat gas.[6]
-
Reaction: This method involves the reaction of a stable this compound donor, DBDMH, with hydrochloric acid to produce BrCl directly in the reaction medium.
-
Apparatus: A standard laboratory flask or beaker.
-
Procedure:
-
Prepare a solution of hydrochloric acid of the desired concentration.
-
Add a stoichiometric amount of solid dibromodimethylhydantoin (DBDMH) to the HCl solution with stirring.
-
The reaction proceeds rapidly at room temperature to generate a solution of this compound monochloride. The entire procedure is typically completed within 20 minutes.[6]
-
-
Advantages: This method is straightforward, rapid, and avoids the handling of highly corrosive and volatile elemental halogens.[6]
3. In-situ Generation from N-Bromosuccinimide (NBS) and HCl
Similar to the DBDMH method, N-bromosuccinimide can be used as a this compound source to generate BrCl in the presence of a chlorine source.
-
Reaction: NBS reacts with a chlorine source, such as HCl gas, to form this compound monochloride.
-
Procedure: A detailed experimental protocol for this specific reaction for BrCl synthesis is less common in readily available literature, but it follows the general principle of reacting a brominating agent with a chlorine source. The reaction would typically be carried out in an inert solvent.
Chemical Reactivity and Handling
Disproportionation in Water
This compound monochloride reacts with water, undergoing disproportionation to form hypobromous acid and hydrochloric acid. This reaction is a key aspect of its behavior in aqueous systems.
Caption: Disproportionation of BrCl in water.
General Reactivity
-
Oxidizing Agent: this compound monochloride is a strong oxidizing agent.[1]
-
Electrophilic Addition: It undergoes electrophilic addition to alkenes and alkynes.
-
Decomposition: BrCl is in equilibrium with this compound and chlorine and can decompose upon heating.[2]
Safety and Handling
This compound monochloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling larger quantities or in case of potential exposure, a respirator with an appropriate cartridge for acid gases and halogens is recommended.
-
Incompatible Materials: Avoid contact with combustible materials, reducing agents, organic compounds, and moisture.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Containers should be tightly sealed.
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use combustible materials like paper towels. Neutralize with a suitable reducing agent, such as a sodium bisulfite solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. scribd.com [scribd.com]
- 4. The interactive lab primer - lab apparatus | Resource | RSC Education [edu.rsc.org]
- 5. An Innovative Method to Generate this compound Monochloride for Trace Hg Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Fundamental Reactions of Bromine Water with Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine water, an aqueous solution of diatomic this compound (Br₂), is a versatile and historically significant reagent in organic chemistry. Its vibrant reddish-brown color, which disappears upon reaction with specific functional groups, provides a simple yet effective visual indicator for several key transformations. This technical guide provides an in-depth exploration of the fundamental reactions of this compound water with a range of organic compounds, including alkenes, alkynes, phenols, aldehydes, ketones, and alkanes. For professionals in research and drug development, a thorough understanding of these reactions is crucial for qualitative analysis, synthetic strategy, and quality control. This document details the underlying mechanisms, presents available quantitative data, provides experimental protocols, and illustrates reaction pathways through logical diagrams.
Core Reactions and Mechanisms
The reactivity of this compound water is primarily driven by the electrophilic nature of the this compound molecule. The presence of water as a solvent not only facilitates the dissolution of this compound but also actively participates in certain reaction pathways, leading to the formation of unique products.
Reactions with Unsaturated Hydrocarbons: Alkenes and Alkynes
The most characteristic reaction of this compound water is its rapid addition across carbon-carbon double and triple bonds, serving as a classical test for unsaturation.[1]
Alkenes react with this compound water in an electrophilic addition reaction.[2] The reddish-brown color of the this compound water disappears as the this compound is consumed. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile.[3] In an aqueous environment, water is present in high concentration and acts as a nucleophile, leading to the formation of a halohydrin.[3]
Mechanism of Bromohydrin Formation:
-
The electron-rich π-bond of the alkene attacks one of the this compound atoms in the Br₂ molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion and a bromide ion (Br⁻).
-
A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the this compound bridge (anti-addition).[4] This attack occurs at the more substituted carbon, following Markovnikov's rule.[4]
-
Deprotonation of the resulting oxonium ion by another water molecule yields the bromohydrin and a hydronium ion.
Alkynes also decolorize this compound water through an electrophilic addition reaction.[5] The reaction can proceed in two stages, with the addition of one or two molecules of Br₂ per molecule of alkyne, leading to the formation of a dibromoalkene and subsequently a tetrabromoalkane.[5]
Reactions with Aromatic Compounds: Phenols
Phenols react readily with this compound water in an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[6] The reaction with this compound water is typically rapid and results in the substitution of this compound atoms at all available ortho and para positions, leading to the formation of a white precipitate of 2,4,6-tribromophenol (B41969).[7] The polar solvent, water, promotes the ionization of phenol (B47542) to the even more reactive phenoxide ion and also polarizes the Br-Br bond, facilitating the reaction without the need for a Lewis acid catalyst.[8][9]
Reactions with Carbonyl Compounds
Aldehydes are oxidized by this compound water to carboxylic acids.[10] In this reaction, the this compound is reduced to bromide ions, and the characteristic color of the this compound water fades.[10] This reaction can be used to distinguish aldehydes from ketones, as ketones are generally not oxidized under these mild conditions. The reaction is particularly useful in carbohydrate chemistry to differentiate aldoses (like glucose) from ketoses (like fructose).[11][12]
Ketones do not typically react with this compound water under neutral conditions. However, in the presence of an acid or base catalyst, they can undergo α-halogenation.[13] The reaction proceeds through an enol or enolate intermediate, which is the nucleophilic species that attacks the this compound.[14]
Reactions with Saturated Hydrocarbons: Alkanes
Alkanes are saturated hydrocarbons and are generally unreactive towards this compound water in the dark.[2] However, in the presence of ultraviolet (UV) light, a free-radical substitution reaction can occur.[5] The UV light initiates the homolytic cleavage of the Br-Br bond, generating this compound radicals which then propagate a chain reaction, leading to the formation of bromoalkanes and hydrogen bromide. This reaction is typically slower than the reactions with unsaturated compounds.
Quantitative Data
The following tables summarize available quantitative data for the reactions of this compound water with various organic compounds. Data for many of these reactions, particularly under standardized conditions, is not extensively available in the literature.
Table 1: Reaction of this compound Water with Alkenes
| Alkene | Reaction Type | Product(s) | Yield | Conditions |
| Ethene | Electrophilic Addition | 2-Bromoethanol | Not specified | Aqueous solution |
| Propene | Electrophilic Addition | 1-Bromo-2-propanol and 2-bromo-1-propanol | Not specified | Aqueous solution |
| Cyclohexene | Electrophilic Addition | trans-2-Bromocyclohexanol | >90% | Aqueous DMSO, NBS |
Table 2: Reaction of this compound Water with Phenols
| Phenol | Reaction Type | Product(s) | Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹) |
| Phenol | Electrophilic Aromatic Substitution | 2,4,6-Tribromophenol | 10⁴ - 10⁷ |
| Resorcinol | Electrophilic Aromatic Substitution | Tribromoresorcinol | High |
| p-Hydroxybenzoic acid | Electrophilic Aromatic Substitution | 3,5-Dibromo-4-hydroxybenzoic acid | Moderate |
Note: The rate of reaction is highly pH-dependent, as the phenoxide ion is significantly more reactive than the undissociated phenol.[11]
Table 3: Reaction of this compound Water with Aldehydes
| Aldehyde | Reaction Type | Product(s) | Rate Information |
| Benzaldehyde (B42025) | Oxidation | Benzoic Acid | First order in both benzaldehyde and this compound. |
| Glucose | Oxidation | Gluconic Acid | Reaction is slow at pH < 8 and accelerates at pH > 9.5.[15] |
Experimental Protocols
Protocol 1: Preparation of Standardized this compound Water
Materials:
-
Potassium bromate (B103136) (KBrO₃), analytical grade
-
Potassium bromide (KBr), analytical grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled or deionized water
-
Volumetric flasks (1 L, 500 mL)
-
Amber glass storage bottle
Procedure:
-
Accurately weigh approximately 2.8 g of potassium bromate and 12 g of potassium bromide and transfer to a 1 L volumetric flask.
-
Add approximately 500 mL of distilled water and swirl to dissolve the salts completely.
-
In a fume hood, slowly and with caution, add 5 mL of concentrated sulfuric acid to the solution.
-
Dilute the solution to the 1 L mark with distilled water, cap the flask, and invert several times to ensure homogeneity.
-
Store the resulting this compound water solution in a tightly sealed amber glass bottle in a cool, dark place. The concentration of this stock solution is approximately 0.1 N.
Protocol 2: Quantitative Analysis of Alkene Unsaturation by this compound Water Titration
Materials:
-
Standardized this compound water (from Protocol 1)
-
Alkene sample of known mass
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Potassium iodide (KI) solution, 10% (w/v)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Accurately weigh a sample of the alkene and dissolve it in a known volume of an inert solvent in an Erlenmeyer flask.
-
Add a measured excess of standardized this compound water to the flask. Stopper the flask and swirl gently. Allow the reaction to proceed in the dark for a specified time (e.g., 10-15 minutes) to ensure complete reaction.
-
After the reaction is complete, add 10 mL of 10% potassium iodide solution to the flask. The unreacted this compound will oxidize the iodide to iodine, forming a yellow-brown solution.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration using the same volume of this compound water but without the alkene sample.
-
Calculate the amount of this compound that reacted with the alkene by subtracting the amount of unreacted this compound (determined from the sample titration) from the total amount of this compound (determined from the blank titration). From this, the degree of unsaturation can be quantified.
Protocol 3: Synthesis of 2,4,6-Tribromophenol
Materials:
-
Phenol
-
This compound water (saturated)
-
Distilled water
-
Beaker
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve a known amount of phenol in a minimal amount of distilled water in a beaker.
-
In a fume hood, slowly add saturated this compound water to the phenol solution while stirring continuously.
-
Continue adding this compound water until the reddish-brown color of the this compound persists, indicating an excess of this compound. A white precipitate of 2,4,6-tribromophenol will form during the addition.[16]
-
Stir the mixture for an additional 10 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted this compound and hydrobromic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2,4,6-tribromophenol.
-
Dry the purified product and determine its melting point and yield. The reported yield for similar preparations can be in the range of 89-95%.[17]
Applications in Drug Development and Pharmaceutical Analysis
Bromination reactions are fundamental in pharmaceutical synthesis and analysis.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Brominated organic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals.[18][19] The this compound atom can be introduced into a molecule to alter its chemical properties or to serve as a handle for subsequent functionalization, such as in cross-coupling reactions.[19] For example, brominated intermediates are used in the manufacturing of anticancer agents, antiviral agents, and anticonvulsant drugs.[20]
-
UV Bromination: This technique allows for the selective substitution of this compound atoms at specific positions in a molecule, which is crucial for achieving the desired biological activity of an API.[20]
-
Quality Control: The reaction of this compound water with certain functional groups can be used for the qualitative and quantitative analysis of raw materials and finished pharmaceutical products. For instance, it can be used to test for the presence of unsaturated impurities.
-
Pharmacological Activity: In some cases, the presence of a this compound atom in the final drug molecule is essential for its therapeutic effect. This compound-containing drugs are used as sedatives, anti-epileptics, and antiseptics.[7][21]
Safety and Handling
This compound water is a corrosive and toxic substance.[20] It can cause severe burns to the skin and eyes and is harmful if inhaled.[20] All work with this compound water should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of a spill, it can be neutralized with a solution of sodium thiosulfate.
Conclusion
The reactions of this compound water with organic compounds are a cornerstone of organic chemistry with significant practical applications. For researchers and professionals in drug development, a deep understanding of the mechanisms, quantitative aspects, and experimental protocols associated with these reactions is invaluable. From the rapid electrophilic addition to unsaturated systems to the selective substitution on activated aromatic rings and the oxidation of aldehydes, this compound water serves as a powerful tool for both synthesis and analysis. The principles outlined in this guide provide a solid foundation for the effective and safe utilization of this important reagent in a research and development setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetics and mechanism of the oxidation of aromatic aldehydes with this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. easychem.com.au [easychem.com.au]
- 5. The thermochemistry of bromination of phenols and anilines | openEQUELLA [repository.royalholloway.ac.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Pharmaceuticals - BSEF [bsef.com]
- 8. Bromination of selected pharmaceuticals in water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104761510B - Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine - Google Patents [patents.google.com]
- 10. Addition Reaction of this compound to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 11. Glucose on oxidation with this compound water gives [allen.in]
- 12. Glucose on oxidation with this compound water yields gluconic class 12 chemistry CBSE [vedantu.com]
- 13. What is this compound Water Test? Preparation and Features [allen.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A kinetic study of D-glucose oxidation by this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sarthaks.com [sarthaks.com]
- 17. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 18. Bromination - Wordpress [reagents.acsgcipr.org]
- 19. nbinno.com [nbinno.com]
- 20. Ascensus [ascensusspecialties.com]
- 21. The Role of this compound in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
Methodological & Application
Application Notes and Protocols for Allylic Bromination using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of allylic bromination using N-Bromosuccinimide (NBS), a key reaction in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the underlying mechanism, experimental protocols, and applications of this versatile brominating agent.
Introduction to Allylic Bromination with NBS
Allylic bromination is a substitution reaction where a bromine atom is introduced at a carbon atom adjacent to a double bond (the allylic position). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known as the Wohl-Ziegler reaction.[1][2] This method is favored over the use of molecular this compound (Br₂) because NBS provides a low, constant concentration of this compound radicals, which minimizes competing electrophilic addition reactions across the double bond.[3][4] This selectivity makes it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[5][6]
The resulting allylic bromides are versatile synthetic intermediates that can be readily converted into a variety of other functional groups through nucleophilic substitution or elimination reactions, providing access to alcohols, amines, ethers, and extended conjugated systems.
Reaction Mechanism: A Free-Radical Chain Process
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.[2][3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light. This generates initiator radicals. Alternatively, light can directly initiate the reaction by cleaving the N-Br bond of NBS or the Br-Br bond of the trace amounts of Br₂ present.[2][7]
-
Propagation: This stage consists of a self-sustaining cycle of reactions. A this compound radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8][9] This allylic radical is more stable than other possible alkyl radicals, which accounts for the high regioselectivity of the reaction.[10] The HBr produced then reacts with NBS to generate a molecule of this compound (Br₂).[4] This newly formed Br₂ molecule is then attacked by the allylic radical to yield the allylic bromide product and a new this compound radical, which continues the chain reaction.[3]
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of Br₂ and HBr to suppress the competing ionic addition of this compound to the alkene double bond.[11]
Factors Affecting the Reaction
Several factors influence the outcome of allylic bromination with NBS:
-
Initiators: Radical initiators like AIBN and benzoyl peroxide are commonly used to start the reaction. Light (hν) can also be used as an initiator.[2][7]
-
Solvents: The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride (CCl₄) and cyclohexane (B81311) are traditionally used because they are poor solvents for NBS, which helps maintain a low concentration of dissolved NBS and consequently a low concentration of this compound.[11][12] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH₂Cl₂) are now more commonly employed.[11]
-
Regioselectivity: In cases where multiple allylic positions are present, the bromination preferentially occurs at the position that leads to the most stable allylic radical.[2] For unsymmetrical alkenes, this can lead to a mixture of products due to the formation of non-equivalent resonance-stabilized radical intermediates.[8][12] The distribution of these products is dependent on the relative stabilities of the contributing resonance structures of the allylic radical.[12]
Applications in Drug Development
Allylic bromination with NBS is a powerful tool in the synthesis of a wide range of pharmaceutical compounds. The introduction of a this compound atom at an allylic position provides a handle for further functionalization, enabling the construction of complex molecular architectures.
-
Anticancer Agents: In the total synthesis of (-)-Tryprostatin A, a natural product that inhibits cell cycle progression, NBS is used for the bromination of an indole (B1671886) derivative. This brominated intermediate is then further elaborated to introduce a prenyl group, a key structural feature of the final molecule.
-
Steroids: The Wohl-Ziegler reaction has been applied to the synthesis of modified steroids. For instance, the bromination of steroidal 1,4-dien-3-ones at the C6 position, followed by dehydrobromination, leads to the formation of a new double bond, which is a crucial step in the partial synthesis of certain steroid hormones.[13]
-
Antibiotics: Allylic bromination can be a key step in the synthesis of complex antibiotic frameworks. For example, it can be utilized in the modification of cephalosporin (B10832234) precursors to introduce functionality that can modulate the biological activity of the resulting antibiotic.
-
Antiviral Nucleoside Analogues: The synthesis of carbocyclic nucleoside analogues, which are important antiviral agents, can involve allylic bromination as a key step to introduce functionality into the carbocyclic ring, mimicking the ribose sugar of natural nucleosides.
Data Presentation: Regioselectivity and Product Distribution
The following table summarizes the product distribution for the allylic bromination of various hexene isomers with NBS, illustrating the regioselectivity of the reaction.
| Substrate | Reaction Conditions | Major Product(s) | Product Ratio (%) |
| 1-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 1-Bromo-2-hexene (E/Z) | 56 |
| 3-Bromo-1-hexene | 10 | ||
| trans-2-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 4-Bromo-2-hexene | 50 |
| 2-Bromo-3-hexene | 32 | ||
| 1-Bromo-2-hexene | 12 | ||
| 3-Bromo-1-hexene | 2 | ||
| 3-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 4-Bromo-2-hexene | 58 |
| 2-Bromo-3-hexene | 41 |
Data sourced from a study on the allylic rearrangement in NBS bromination reactions.[12]
Experimental Protocols
General Protocol for Allylic Bromination of an Alkene with NBS
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.5 equiv)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equiv)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride, cyclohexane, or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Light source (if required, e.g., a tungsten lamp)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene and the anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide to the solution. It is often beneficial to recrystallize the NBS before use to remove any traces of this compound or succinimide (B58015).
-
Add the radical initiator to the reaction mixture.
-
If using light as an initiator, position a lamp close to the reaction flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the succinimide with a small amount of the solvent and combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain the desired allylic bromide.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with appropriate safety measures.
-
The reaction can be exothermic, so it is important to control the heating and to be prepared for a rapid increase in the rate of reflux upon initiation.
Visualizations
Caption: Free-radical chain mechanism of allylic bromination with NBS.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. orgosolver.com [orgosolver.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. openriver.winona.edu [openriver.winona.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromohydrin Formation from Alkenes using NBS in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of bromohydrins from alkenes is a fundamental and widely utilized transformation in organic synthesis, providing valuable intermediates for the preparation of epoxides, amino alcohols, and other key structural motifs in pharmaceuticals and natural products. The use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (B87167) (DMSO) offers a convenient and safer alternative to the direct use of hazardous molecular bromine.[1][2] This protocol is characterized by its operational simplicity, stereospecificity, and generally high yields.[3]
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of bromohydrins from various alkenes using NBS in aqueous DMSO.
Reaction Principle and Mechanism
The reaction proceeds via an electrophilic addition mechanism. NBS serves as a source of electrophilic this compound (Br+), which reacts with the electron-rich double bond of the alkene to form a cyclic bromonium ion intermediate.[1][4] The presence of water in the DMSO solvent allows for the nucleophilic attack of a water molecule on one of the carbons of the bromonium ion. This attack occurs in an anti-fashion, leading to the formation of a trans-bromohydrin.[1][5] The regioselectivity of the nucleophilic attack generally follows Markovnikov's rule, where the water molecule adds to the more substituted carbon of the bromonium ion.[2]
Reaction Mechanism Pathway
Caption: Reaction mechanism for bromohydrin formation.
Quantitative Data Summary
The following table summarizes the yields of bromohydrins obtained from various alkene substrates using NBS in aqueous DMSO, based on data reported by Dalton et al. (1968).[3]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cyclohexene | trans-2-Bromocyclohexanol | 85 |
| 2 | Cyclopentene | trans-2-Bromocyclopentanol | 70 |
| 3 | 1-Hexene | 1-Bromo-2-hexanol | 65 |
| 4 | trans-2-Butene | (2R,3S)-3-Bromo-2-butanol | 78 |
| 5 | 3,3-Dimethyl-1-butene | 2-Bromo-3,3-dimethyl-1-butanol | 72 |
| 6 | Styrene | 2-Bromo-1-phenylethanol | 80 |
| 7 | trans-Stilbene (B89595) | erythro-2-Bromo-1,2-diphenylethanol | 95 |
| 8 | Indene | trans-2-Bromo-1-indanol | 90 |
| 9 | α-Methylstyrene | 2-Bromo-1-phenyl-1-propanol | 57 |
| 10 | 1-Dodecene | 1-Bromo-2-dodecanol | 68 |
Experimental Protocols
The following are detailed protocols for the formation of bromohydrins from alkenes using NBS in aqueous DMSO.
General Protocol
This protocol is adapted from the procedure described by Dalton et al. (1968).[3]
Materials:
-
Alkene (1 equivalent)
-
N-Bromosuccinimide (NBS) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (2 equivalents)
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 equiv.) in DMSO.
-
Add deionized water (2 equiv.) to the solution.
-
Cool the reaction mixture to approximately 10°C using an ice bath.
-
With vigorous stirring, add NBS (2 equiv.) in one portion. A yellow to orange color may develop, and the reaction can be exothermic.[3][6]
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining this compound), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude bromohydrin.
-
The crude product can be purified by distillation or recrystallization.[3][7]
Protocol for the Synthesis of erythro-2-Bromo-1,2-diphenylethanol from trans-Stilbene
This protocol is adapted from a procedure for the stereospecific synthesis of a bromohydrin.[7]
Materials:
-
trans-Stilbene (0.25 g)
-
N-Bromosuccinimide (2 molar equivalents)
-
Dimethyl sulfoxide (7 mL)
-
Water (0.12 mL)
-
Diethyl ether
-
Ice-cold water
-
High-boiling petroleum ether
Procedure:
-
To a 25-mL Erlenmeyer flask, add trans-stilbene (0.25 g), a stir bar, 7 mL of DMSO, and 0.12 mL of water.
-
Stir the suspension gently.
-
Add 2 molar equivalents of NBS in equal portions over approximately 5 minutes.
-
Stir the solution gently for 30 minutes.
-
Pour the bright orange reaction mixture into 20 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water.
-
Dry the organic layer and evaporate the solvent.
-
Recrystallize the crude product from a minimum amount of hot high-boiling petroleum ether to yield erythro-2-bromo-1,2-diphenylethanol.[7]
Experimental Workflow
Caption: General experimental workflow for bromohydrin synthesis.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethyl sulfoxide can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
The reaction can be exothermic; therefore, proper temperature control is essential, especially on a larger scale.
Conclusion
The use of NBS in aqueous DMSO provides a reliable and stereospecific method for the synthesis of bromohydrins from a wide range of alkenes. The protocols outlined in this document, along with the provided quantitative data, serve as a valuable resource for researchers in organic synthesis and drug development. The operational simplicity and high yields make this a preferred method for accessing these important synthetic intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Addition of this compound to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - NBS usage and solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols for Photochemical Bromination of Alkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of photochemical bromination of alkanes. This free-radical halogenation reaction is a fundamental method for the functionalization of saturated hydrocarbons, which are typically unreactive. The protocols outlined below, with a focus on the bromination of adamantane (B196018) as a model system, are intended to serve as a guide for laboratory execution.
Introduction
Photochemical bromination is a chain reaction process initiated by the homolytic cleavage of molecular bromine (Br₂) upon exposure to ultraviolet (UV) light.[1][2][3] This generates this compound radicals (Br•) which then abstract a hydrogen atom from an alkane to form an alkyl radical (R•) and hydrogen bromide (HBr). The alkyl radical subsequently reacts with another molecule of Br₂ to yield the brominated alkane (R-Br) and a new this compound radical, thus propagating the chain. The reaction is terminated by the combination of any two radical species. This method is particularly useful for introducing a this compound atom, a versatile functional group, onto an otherwise inert alkane backbone.
Safety Precautions
Extreme caution must be exercised when handling this compound. this compound is a highly toxic, corrosive, and volatile substance.[4] All manipulations must be performed in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[4]
-
Spill Kit: A this compound spill kit containing sodium thiosulfate (B1220275) solution should be readily available for neutralization.
-
Inhalation: Avoid inhaling this compound vapors. In case of inhalation, move to fresh air immediately and seek medical attention.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes and seek medical attention.
-
Waste Disposal: All this compound-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.
Experimental Setup and Protocol: Photochemical Bromination of Adamantane
This protocol is adapted from established procedures for the bromination of adamantane.[5]
Materials:
-
Adamantane
-
This compound
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (quartz or borosilicate glass)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a quartz or borosilicate round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve adamantane (1.0 eq) in carbon tetrachloride.
-
Initiation: Position a UV lamp approximately 10-20 cm from the reaction flask.
-
Reaction: Begin stirring the solution and cool the flask in an ice-water bath. Slowly add a solution of this compound (1.1 eq) in carbon tetrachloride from the dropping funnel over 30-60 minutes while irradiating the mixture with the UV lamp. The disappearance of the this compound color indicates the progress of the reaction.
-
Quenching: After the addition is complete and the this compound color has faded, turn off the UV lamp. Slowly add saturated sodium sulfite solution to quench any remaining this compound.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to yield 1-bromoadamantane.
-
Analysis: The product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[4][6][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the photochemical bromination of various alkanes.
| Alkane | Reagents | Solvent | Light Source | Reaction Time | Temperature (°C) | Product(s) | Yield (%) |
| Methane | Br₂ | Gas Phase | UV Light | Variable | 150-200 | CH₃Br, CH₂Br₂, CHBr₃ | Mixture |
| Cyclohexane | Br₂ | CCl₄ | UV Light | 1-2 hours | Room Temp | Bromocyclohexane | ~70-80 |
| Adamantane | Br₂ | CCl₄ | UV Light | 1-2 hours | 0 - Room Temp | 1-Bromoadamantane | >90 |
| Dodecane | Br₂ | Neat | UV Light | 2-8 hours | 90-120 | Mixture of bromododecanes | ~70 |
Diagrams
Free Radical Bromination Mechanism
Caption: Free radical mechanism of alkane bromination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 2. echemi.com [echemi.com]
- 3. mytutor.co.uk [mytutor.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application of Bromine Trifluoride as a Fluorinating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that serves as a powerful fluorinating agent in a variety of chemical transformations.[1] Its utility in organic synthesis stems from its ability to convert various functional groups into their fluorinated counterparts, often under mild conditions.[2] The incorporation of fluorine atoms into organic molecules can significantly impact their biological properties, making BrF₃ a valuable tool in drug discovery and development.[3] Fluorine substitution can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
This document provides detailed application notes and experimental protocols for the use of this compound trifluoride in key fluorination reactions. It is intended for researchers, scientists, and drug development professionals with experience in handling hazardous chemicals. Due to the extreme reactivity and corrosiveness of BrF₃, all manipulations should be carried out with strict adherence to the safety protocols outlined herein.[4][5]
Safety Precautions and Handling
This compound trifluoride is a colorless to yellow, fuming liquid with a pungent odor.[6] It is a strong oxidizer and reacts violently with water and most organic compounds.[1][7] It is highly toxic by inhalation and corrosive to skin and eyes.[8] Therefore, extreme caution must be exercised when handling this reagent.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with cartridges suitable for acid gases and halogens is mandatory.[4] Work should always be conducted in a well-ventilated chemical fume hood.[9]
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[10]
-
Skin Protection: A flame-resistant lab coat, along with neoprene or other resistant gloves, should be worn.[4] Ensure complete skin coverage.
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[11]
Handling Procedures:
-
Inert Atmosphere: BrF₃ should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[4]
-
Materials Compatibility: Use equipment made of compatible materials such as stainless steel, nickel, copper, or Teflon®.[12] Avoid contact with glass, plastics, and organic materials.[11]
-
Quenching and Disposal: Spills should be neutralized with a dry, inert material like sand or sodium carbonate.[5] Do not use water.[5] Dispose of BrF₃ and its residues as hazardous waste according to institutional and local regulations.[10]
Application Notes and Protocols
Synthesis of Acyl Fluorides from Carboxylic Acids and Their Derivatives
Application Note: The conversion of carboxylic acids and their derivatives to acyl fluorides is a fundamental transformation in organic synthesis. Acyl fluorides are valuable intermediates that exhibit unique reactivity compared to other acyl halides, often leading to cleaner reactions and higher yields in subsequent transformations such as amide and ester synthesis. This compound trifluoride provides a rapid and efficient method for this conversion, reacting readily with carboxylic acids, acyl chlorides, and even t-butyl esters.[12] The reactions are typically very fast, often completing within seconds at low temperatures.[12]
Experimental Protocol: General Procedure for the Synthesis of Acyl Fluorides [12]
-
A solution of the carboxylic acid, acyl chloride, or t-butyl ester (1 mmol) in a suitable inert solvent (e.g., CFCl₃, 5 mL) is prepared in a Teflon® or polyethylene (B3416737) reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of this compound trifluoride (1.1 mmol) in the same solvent is added dropwise to the stirred solution of the substrate.
-
The reaction is typically instantaneous, as indicated by a color change or cessation of gas evolution.
-
The reaction mixture is carefully quenched by pouring it onto a mixture of ice and aqueous sodium bisulfite solution to destroy any excess BrF₃.
-
The organic layer is separated, washed with cold water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude acyl fluoride, which can be purified by distillation or chromatography if necessary.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| Adamantane-1-carboxylic acid | Adamantane-1-carbonyl fluoride | 95 | [12] |
| Benzoic acid | Benzoyl fluoride | 90 | [12] |
| Pivaloyl chloride | Pivaloyl fluoride | 92 | [12] |
| t-Butyl pivalate | Pivaloyl fluoride | 85 | [12] |
Logical Workflow:
Synthesis of gem-Difluoro Compounds from Dithioacetals and Dithioketals
Application Note: The gem-difluoromethylene group (-CF₂-) is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carbonyl group or an ether linkage.[13] This substitution can enhance metabolic stability and modulate the electronic properties of a molecule. This compound trifluoride provides an effective method for the synthesis of gem-difluoro compounds from dithioacetals and dithioketals, which can be readily prepared from the corresponding aldehydes and ketones.[8] The reaction proceeds via an oxidative desulfurization-fluorination mechanism.
Experimental Protocol: General Procedure for the Synthesis of gem-Difluoro Compounds [8]
-
The dithiane derivative (1 mmol) is dissolved in a suitable inert solvent (e.g., CH₂Cl₂ or CFCl₃) in a Teflon® or polyethylene reaction vessel.
-
The solution is cooled to 0 °C.
-
A solution of this compound trifluoride (2.2 mmol) in the same solvent is added dropwise with vigorous stirring.
-
The reaction is typically rapid and exothermic. The mixture is stirred for a few minutes after the addition is complete.
-
The reaction is quenched by carefully adding it to a cold, stirred solution of sodium sulfite (B76179) and sodium bicarbonate in water.
-
The mixture is extracted with a suitable organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Substrate (Dithiane) | Product | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | (Difluoromethyl)benzene | 85 | [8] |
| 2-(4-Chlorophenyl)-1,3-dithiane | 1-Chloro-4-(difluoromethyl)benzene | 88 | [8] |
| 2,2-Diphenyl-1,3-dithiane | Difluorodiphenylmethane | 90 | [8] |
Logical Workflow:
Clean Fluorination of Aromatic Compounds using Pyridine (B92270)•BrF₃ Complex
Application Note: The direct fluorination of aromatic compounds is often challenging due to the high reactivity of many fluorinating agents, which can lead to over-reaction and the formation of undesired byproducts, such as brominated compounds when using BrF₃.[11] To mitigate this, a complex of this compound trifluoride with pyridine (Pyridine•BrF₃) can be used. This complex moderates the reactivity of BrF₃, reducing its electrophilicity and thereby suppressing competing aromatic bromination, leading to cleaner fluorination reactions, particularly in the conversion of thio- and seleno-aromatic compounds to their trifluoromethyl analogues.[7][11]
Experimental Protocol: Preparation and Use of Pyridine•BrF₃ Complex [11][14]
-
Preparation of the Complex: In a Teflon® or polyethylene vessel, an equimolar amount of pyridine is added to a solution of this compound trifluoride in an inert solvent (e.g., CHCl₃ or CFCl₃) at 0 °C. The Pyridine•BrF₃ complex precipitates as a white solid and can be used in situ.[14]
-
Fluorination Reaction: To the suspension of the Pyridine•BrF₃ complex (3-4 molar equivalents), a solution of the aromatic substrate (e.g., a thionoester or a selenoether) in an inert solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C or allowed to warm to room temperature, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of sodium bisulfite.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Substrate | Product | Yield (%) with Py•BrF₃ | Yield (%) with BrF₃ alone | Reference |
| Benzo-1,3-dioxole-2-thione | 2,2-Difluorobenzo-1,3-dioxole | 70 | 0 (only brominated product) | [11] |
| 5-Chlorobenzo-1,3-dioxole-2-thione | 5-Chloro-2,2-difluorobenzo-1,3-dioxole | 60 | 0 (only brominated product) | [11] |
| 4-Methylbenzo-1,3-dioxole-2-thione | 2,2-Difluoro-4-methylbenzo-1,3-dioxole | 45 | 0 (only dibrominated product) | [11] |
Logical Workflow:
Conclusion
This compound trifluoride is a versatile and potent fluorinating agent with significant applications in the synthesis of fluorinated organic molecules relevant to the pharmaceutical and agrochemical industries. While its high reactivity necessitates stringent safety precautions, the methodologies presented herein demonstrate its utility in preparing acyl fluorides, gem-difluoro compounds, and in performing clean aromatic fluorinations. The use of the Pyridine•BrF₃ complex further expands the scope of this reagent by enabling more selective transformations. For researchers equipped to handle such reactive chemicals, BrF₃ is an invaluable tool for the strategic incorporation of fluorine into complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. This compound TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine•BrF3, the missing link for clean fluorinations of aromatic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Quantitative Determination of Bromide in Water Samples by Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromide (Br⁻), a naturally occurring anion found in various water sources, is a critical parameter to monitor, particularly in drinking water treatment and environmental analysis.[1] While generally harmless at low concentrations, bromide can react with disinfectants like ozone to form bromate (B103136) (BrO₃⁻), a potential human carcinogen.[1][2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels for bromate in drinking water, necessitating sensitive and reliable analytical methods for bromide quantification.[2][3][4] Ion chromatography (IC) is a powerful and widely accepted technique for the determination of bromide in various water matrices due to its high sensitivity, selectivity, and ability to perform simultaneous analysis of multiple anions.[1][5] This application note provides a detailed protocol for the quantitative determination of bromide in water samples using ion chromatography with conductivity detection, referencing established methodologies such as EPA Method 300.1.[6]
Principle
Ion chromatography separates ions based on their affinity for a stationary phase (ion-exchange column) and an eluent. In this application, a water sample is injected into the IC system. As the sample is carried by the eluent through a guard column and an analytical column, the anions are separated based on their relative affinities for the ion-exchange resin. A suppressor device is used to reduce the background conductivity of the eluent and convert the sample anions to their more conductive acid form, thereby enhancing the sensitivity of detection by a conductivity detector. The concentration of bromide is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Reagents and Standards
-
Reagent Water: Deionized water with a resistivity of 18 MΩ-cm or better, free from the anions of interest.
-
Eluent Solution (Example: Carbonate/Bicarbonate Eluent):
-
Sodium Carbonate (Na₂CO₃), anhydrous.
-
Sodium Bicarbonate (NaHCO₃), anhydrous.
-
A common eluent is a mixture of sodium carbonate and sodium bicarbonate. For example, a solution of 1.8 mM Na₂CO₃ and 1.7 mM NaHCO₃ can be prepared by dissolving the appropriate amounts of the salts in reagent water.[7] Eluents can also be generated electrolytically in reagent-free IC systems.[8]
-
-
Stock Bromide Standard Solution (1000 mg/L): Dissolve the appropriate amount of sodium bromide (NaBr) or potassium bromide (KBr), dried to a constant weight at 105°C, in reagent water in a 100 mL volumetric flask and dilute to volume. This stock solution is stable for at least one month when stored at 4°C.[7][9]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock bromide standard solution with reagent water to cover the expected concentration range of the samples. Working standards with concentrations less than 100 µg/L should be prepared daily.[10]
Instrumentation
-
Ion Chromatograph (IC): An IC system equipped with a pump, sample injector, guard column, analytical column, suppressor, and a conductivity detector.
-
Guard Column: A column with the same packing material as the analytical column, placed before the analytical column to protect it from contaminants.
-
Analytical Column: A high-capacity anion-exchange column suitable for the separation of bromide from other common anions. Examples include the Dionex IonPac™ AS9-HC, AS19, or AS22 columns.[2][8][10][11]
-
Suppressor: An anion self-regenerating suppressor or a micromembrane suppressor to reduce eluent conductivity.
-
Data Acquisition System: A computer with software for instrument control, data acquisition, and processing.
Chromatographic Conditions (Example)
| Parameter | Value |
| Analytical Column | Dionex IonPac™ AS22 |
| Guard Column | Dionex IonPac™ AG22 |
| Eluent | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate |
| Eluent Flow Rate | 1.2 mL/min |
| Injection Volume | 25 µL |
| Suppressor | Anion Self-Regenerating Suppressor |
| Detection | Suppressed Conductivity |
| Run Time | Approximately 15-20 minutes |
Note: These conditions are provided as an example. The optimal conditions may vary depending on the specific instrument, column, and sample matrix.
Sample Preparation
-
Collection: Collect water samples in clean, pre-rinsed plastic or glass bottles.
-
Filtration: Filter the samples through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter that could damage the columns. Discard the first few milliliters of the filtrate.[7][9]
-
Preservation: For samples containing residual disinfectants, it may be necessary to add a preservative to prevent the oxidation of bromide. However, for routine analysis of bromide, preservation is often not required if the samples are analyzed promptly.
-
Dilution: If the bromide concentration is expected to be high, dilute the sample with reagent water to bring it within the calibration range. For mineral waters with high hardness, a five-fold dilution with ultrapure water may be necessary to improve peak shape.[12]
Data Presentation
Calibration Data
A calibration curve is constructed by plotting the peak area of the bromide standard against its concentration. The linearity of the method is assessed by the coefficient of determination (R²).
| Analyte | Concentration Range (mg/L) | Coefficient of Determination (R²) |
| Bromide | 0.1 - 2.0 | ≥ 0.998 |
| Data is illustrative and based on typical performance. |
Method Performance
| Parameter | Result |
| Method Detection Limit (MDL) | 0.050 mg/L |
| Limit of Quantification (LOQ) | 0.15 mg/L |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Data is illustrative. Actual performance may vary. MDL is typically calculated from seven replicate injections of a low-level standard.[7] |
Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/L) |
| Blank | - | Not Detected | < MDL |
| Standard 1 (0.5 mg/L) | 8.52 | 12345 | 0.50 |
| Standard 2 (1.0 mg/L) | 8.51 | 24680 | 1.00 |
| Water Sample A | 8.53 | 18500 | 0.75 |
| Water Sample B (Spiked) | 8.52 | 30800 | 1.25 (100% Recovery) |
| Data is for illustrative purposes only. |
Visualization
Experimental Workflow
Caption: Experimental workflow for bromide analysis by ion chromatography.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of bromide in water samples using ion chromatography. The described method, based on established principles and regulatory guidelines, offers high sensitivity, accuracy, and reproducibility. By following the outlined experimental procedures and quality control measures, researchers, scientists, and drug development professionals can reliably quantify bromide concentrations, ensuring water quality and compliance with regulatory standards. The versatility of ion chromatography also allows for the simultaneous determination of other anions, making it an efficient and cost-effective analytical technique for comprehensive water analysis.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. Ion Chromatography Simplifies Bromide Monitoring in Source Waters [thermofisher.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. epa.gov [epa.gov]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. longdom.org [longdom.org]
- 12. [Validation Study on Developed Methods for Anions and Bromic Acid in Various Mineral Waters by Ion Chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Analysis of Bromide Using the Fluorescein Method
Introduction
The spectrophotometric analysis of bromide utilizing the fluorescein (B123965) method is a well-established and sensitive technique for determining bromide concentrations in various aqueous samples, including natural and drinking water.[1][2] This method relies on the oxidation of bromide ions to hypobromous acid or elemental bromine, which subsequently brominates fluorescein to produce eosin (B541160) (tetrabromofluorescein), a distinctively colored compound.[1][3][4] The intensity of the resulting pink or red color is directly proportional to the initial bromide concentration and can be quantified using a spectrophotometer.[1]
Principle of the Method
The core of this analytical method involves a two-step chemical reaction:
-
Oxidation of Bromide: Bromide ions (Br⁻) in the sample are oxidized to a reactive this compound species. This is typically achieved using an oxidizing agent such as chloramine-T or sodium hypochlorite (B82951) under controlled pH conditions.[1][2][5]
-
Formation of Eosin: The generated reactive this compound then reacts with fluorescein, a yellow-green fluorescent dye, through an electrophilic substitution reaction. This reaction results in the formation of tetrabromofluorescein, commonly known as eosin, which imparts a pink to red color to the solution.[1][4]
The absorbance of the eosin solution is measured at a specific wavelength, typically around 510-520 nm, to determine the bromide concentration.[1][3][5]
Applications
This method is particularly suitable for:
-
Environmental monitoring of bromide levels in natural and drinking water sources.[1][2]
-
Quality control in industrial processes where bromide is a component or a contaminant.
-
Supporting research in geochemistry and oceanography.
Interferences
Several substances can interfere with the accuracy of the fluorescein method for bromide analysis:
-
Iodide: Iodide is a significant interferent as it reacts quantitatively in a similar manner to bromide.[1] It is recommended to determine the iodide concentration separately and subtract it from the apparent bromide concentration.[1]
-
Chloride and Cyanide: High concentrations of chloride (up to 500 mg/L) and cyanide (up to 0.50 mg/L) generally do not interfere with the analysis.[1][5]
-
Thiocyanate: Thiocyanate can interfere linearly with the measurement.[1][5]
Experimental Protocols
Two common protocols for the spectrophotometric analysis of bromide using fluorescein are detailed below. Protocol 1 utilizes chloramine-T as the oxidizing agent, while Protocol 2 employs sodium hypochlorite.
Protocol 1: Chloramine-T Method
This protocol is adapted from established methods for the analysis of bromide in water.[1][5]
1. Reagent Preparation
-
Bromide Standard Solution I (100 mg/L Br⁻): Dissolve 0.149 g of potassium bromide (KBr), previously dried overnight over concentrated sulfuric acid, in demineralized water and dilute to 1000 mL.[1]
-
Bromide Standard Solution II (10 mg/L Br⁻): Dilute 100.0 mL of Bromide Standard Solution I to 1000 mL with demineralized water.[1]
-
Bromide Working Standards: Prepare a series of working standards by appropriate dilution of Bromide Standard Solution II to cover the desired concentration range (e.g., 0.01 to 0.40 mg/L).[1]
-
Buffer Solution (pH 5.6): Dissolve 9.426 g of ammonium (B1175870) chloride (NH₄Cl) in 500 mL of demineralized water. Add 57 mL of glacial acetic acid. Adjust the pH to 5.6 by dropwise addition of 5N potassium hydroxide (B78521) (KOH) solution. Dilute to 1000 mL with demineralized water.[1][5]
-
Chloramine-T Solution (0.5 g/100 mL): Dissolve 0.500 g of chloramine-T in 100 mL of demineralized water. This solution should be prepared fresh daily.[1]
-
Fluorescein Stock Solution (0.125 g/100 mL): Dissolve 0.125 g of fluorescein in 25 mL of 0.1N sodium hydroxide (NaOH) and dilute to 100 mL with demineralized water. Store in a light-proof bottle; the solution is stable for one week.[1]
-
Fluorescein Working Solution: Pipette 10 mL of the Fluorescein Stock Solution into a 100 mL volumetric flask and dilute to the mark with demineralized water. This solution must be prepared fresh daily.[1]
-
Sodium Hydroxide Solution (0.1N): Dissolve 4.0 g of NaOH in demineralized water and dilute to 1 L.[1]
-
Potassium Hydroxide Solution (5.0N): Cautiously dissolve 280 g of KOH in demineralized water, cool, and dilute to 1 L.[1]
2. Experimental Procedure
-
Pipette a known volume of the sample or standard into a suitable reaction vessel.
-
Add the buffer solution to adjust the pH to 5.6.
-
Add the Chloramine-T solution to oxidize the bromide to hypobromous acid. Mix well.
-
Add the Fluorescein Working Solution. The solution will turn pink or red depending on the bromide concentration.
-
Allow the reaction to proceed for a standardized amount of time.
-
Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a reagent blank to zero the instrument.
3. Calibration and Data Analysis
-
Prepare a calibration curve by plotting the absorbance of the bromide working standards against their respective concentrations.
-
Determine the concentration of bromide in the samples by comparing their absorbance to the calibration curve.
Protocol 2: Sodium Hypochlorite Method
This protocol is an alternative that utilizes sodium hypochlorite for the oxidation of bromide.
1. Reagent Preparation
-
Bromide Standard Solutions: Prepare as described in Protocol 1.
-
Sodium Hypochlorite Solution: Use a commercially available solution and dilute as needed. The final concentration should be optimized for the expected bromide range.
-
Fluorescein Solution: Prepare as described in Protocol 1.
-
Sodium Thiosulfate (B1220275) Solution: Prepare a solution to quench the excess hypochlorite after the initial reaction.
2. Experimental Procedure
-
Pipette a known volume of the sample or standard into a reaction vessel.
-
Add the sodium hypochlorite solution to oxidize the bromide to this compound.
-
Allow a specific time for the oxidation to complete.
-
Add sodium thiosulfate solution to remove the excess hypochlorite.
-
Add the fluorescein solution to form eosin.
-
Measure the absorbance of the solution at the appropriate wavelength (around 510-520 nm).
3. Calibration and Data Analysis
Follow the same procedure for calibration and data analysis as described in Protocol 1.
Data Presentation
The performance characteristics of the spectrophotometric analysis of bromide using the fluorescein method are summarized in the tables below.
Table 1: Method Performance and Quantitative Data
| Parameter | Value | Reference |
| Applicable Range | 0.010 - 0.40 mg/L (can be extended with dilution) | [1] |
| Method Detection Limit (MDL) | 0.020 mg/L | [5] |
| Wavelength of Maximum Absorbance (λmax) | 510 - 520 nm | [1][3][5] |
| pH for Reaction | 5.6 | [1][5] |
Table 2: Precision Data for Chloramine-T Method
| Bromide Concentration (mg/L) | Relative Standard Deviation (%) |
| 0.010 | 15.0 |
| 0.050 | 10.0 |
| 0.100 | 5.0 |
| 0.350 | 2.0 |
| 0.550 | 1.8 |
| 0.860 | 2.0 |
Data adapted from a single-operator precision study.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric bromide analysis.
Signaling Pathway (Chemical Reaction) Diagram
Caption: Reaction pathway for eosin formation.
References
Application Notes and Protocols for the Synthesis of Organobromine Compounds as Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of organobromine compounds, which are crucial intermediates in the pharmaceutical industry. The strategic introduction of this compound atoms into organic molecules can significantly influence their pharmacological properties, including therapeutic activity, metabolic stability, and binding affinity.[1][2] This document outlines various synthetic strategies, offering detailed experimental procedures and comparative data to aid in the selection and optimization of synthetic routes for drug discovery and development.
Introduction to Organothis compound Compounds in Pharmaceuticals
Organothis compound compounds are versatile building blocks in medicinal chemistry.[3] The carbon-bromine bond serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and the formation of organometallic reagents.[4][5] This reactivity allows for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[6][7] The presence of this compound can also enhance the biological activity of a drug molecule.[1]
Synthetic Methodologies for Organothis compound Intermediates
Several key synthetic strategies are employed for the preparation of organothis compound compounds. The choice of method depends on the nature of the starting material, the desired regioselectivity, and the overall synthetic scheme. The most common methods include:
-
Electrophilic Aromatic Bromination: Direct bromination of electron-rich aromatic and heteroaromatic rings.
-
Sandmeyer Reaction: Conversion of aryl amines to aryl bromides via diazonium salts.
-
Radical Bromination: Bromination at allylic and benzylic positions.
-
Nucleophilic Substitution: Displacement of a leaving group by a bromide ion.
Electrophilic Aromatic Bromination
Electrophilic aromatic bromination is a fundamental method for introducing a this compound atom onto an aromatic ring.[8] This reaction is pivotal for synthesizing a wide range of pharmaceutical intermediates.[5]
Overview
This method typically involves the reaction of an aromatic compound with a this compound source, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the this compound. However, for activated aromatic systems, a catalyst may not be necessary.[9] Modern methods often utilize alternative brominating agents to avoid the handling of hazardous molecular this compound.[10][11]
A general workflow for electrophilic aromatic bromination is depicted below:
Caption: General workflow for electrophilic aromatic bromination.
Comparative Data of Brominating Agents
The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the reaction. The following table summarizes various methods for the bromination of representative aromatic substrates.
| Substrate | Brominating Agent/System | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anisole | N-Bromosuccinimide (NBS) | Acetonitrile | 0 | - | 96 (p-) | [5] |
| Toluene (B28343) | Ammonium (B1175870) Bromide/Oxone® | Methanol (B129727) | RT | 0.5 | 85 (p-) | [9][12] |
| Acetanilide (B955) | Ammonium Bromide/Oxone® | Methanol | RT | 0.25 | 95 (p-) | [12] |
| Deactivated Arenes | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | RT | - | Good | [9] |
| Phenol | Tetrabutylammonium tribromide | Dichloromethane | RT | - | 98 (p-) | [5] |
| Aniline (B41778) | NH₄Br/Oxone® | Water | RT | 0.5 | 92 (p-) | [9] |
Detailed Experimental Protocols
Protocol 3.3.1: Bromination of Acetanilide using Ammonium Bromide and Oxone®
This protocol describes a mild and efficient method for the para-selective bromination of activated aromatic compounds.[12]
Materials:
-
Acetanilide
-
Ammonium bromide (NH₄Br)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol
-
Deionized water
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve acetanilide (2 mmol) in methanol (10 mL).
-
Add ammonium bromide (2.2 mmol) to the solution and stir until it is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add Oxone® (2.2 mmol) in portions over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield 4-bromoacetanilide.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for synthesizing aryl bromides from aryl amines.[13][14] It is particularly useful for introducing this compound to positions that are not easily accessible through direct electrophilic substitution.[15]
Overview
The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which is then treated with a copper(I) bromide catalyst to yield the corresponding aryl bromide.[13][14][15]
Caption: Key steps in the Sandmeyer reaction for aryl bromide synthesis.
Comparative Data for Sandmeyer Bromination
| Aryl Amine | Diazotization Conditions | Copper(I) Bromide (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | NaNO₂, HBr, 0-5°C | 1.1 | Water/HBr | 60-70 | 75-80 | Adapted from[4] |
| p-Toluidine (B81030) | NaNO₂, HBr, 0-5°C | 1.1 | Water/HBr | 60-70 | 80-85 | Adapted from[4] |
| 4-Nitroaniline | NaNO₂, H₂SO₄/HBr, 0-5°C | 1.2 | Water/HBr | 70-80 | 85-90 | Adapted from[4] |
| 2-Chloroaniline | NaNO₂, HBr, 0-5°C | 1.1 | Water/HBr | 60-70 | 70-75 | Adapted from[4] |
Detailed Experimental Protocol
Protocol 4.3.1: Synthesis of 4-Bromotoluene (B49008) from p-Toluidine
This protocol provides a standard procedure for the Sandmeyer bromination of an aniline derivative.[4]
Materials:
-
p-Toluidine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (10%)
-
Brine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (0.1 mol) in a mixture of 48% HBr (40 mL) and water (40 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the p-toluidine solution, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of CuBr (0.11 mol) in 48% HBr (20 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash successively with 10% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 4-bromotoluene by distillation.
Radical Bromination
Radical bromination is primarily used for the functionalization of allylic and benzylic C-H bonds.[10] This method is highly valuable for creating intermediates where the this compound is attached to a carbon adjacent to a double bond or an aromatic ring.
Overview
This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the most common reagent for this transformation as it provides a low, constant concentration of this compound, which favors radical substitution over electrophilic addition.[16]
Caption: Workflow of a typical radical bromination reaction using NBS.
Comparative Data for Radical Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Temp. (°C) | Yield (%) | Reference |
| Toluene | NBS | AIBN | CCl₄ | Reflux | 64 | Adapted from[16] |
| Ethylbenzene | NBS | AIBN | CCl₄ | Reflux | 75 | Adapted from[16] |
| Cyclohexene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 80-87 | Standard procedure |
| Cinnamic Acid Derivative | NBS | AIBN | Organic Solvent | Heat | Variable | [16] |
Detailed Experimental Protocol
Protocol 5.3.1: Benzylic Bromination of Toluene
This protocol details the synthesis of benzyl (B1604629) bromide, a common pharmaceutical intermediate.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add toluene (0.1 mol), NBS (0.1 mol), and AIBN (0.002 mol).
-
Add carbon tetrachloride (50 mL) as the solvent.
-
Heat the mixture to reflux. The reaction can also be initiated by shining a sunlamp on the flask.
-
Continue refluxing for 2-3 hours. The completion of the reaction is indicated by the succinimide byproduct floating on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The crude benzyl bromide can be purified by vacuum distillation. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Nucleophilic Substitution
The synthesis of organothis compound compounds via nucleophilic substitution involves the reaction of a suitable substrate with a bromide salt.[17] This method is particularly effective for preparing alkyl bromides from alcohols or other alkyl halides.
Overview
The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent.[17][18] For the synthesis of primary and secondary alkyl bromides, Sₙ2 conditions are generally preferred to minimize side reactions like elimination.[19]
References
- 1. Introducing this compound to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. nbinno.com [nbinno.com]
- 3. Organothis compound Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Examples of Key Pharmaceutical Intermediates in Drug Development Process [weimiaobio.com]
- 7. zmsilane.com [zmsilane.com]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 17. amherst.edu [amherst.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes and Protocols: Bromine as a Catalyst in Industrial Organic Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of bromine and this compound-containing compounds as catalysts and reagents in various industrial organic processes. The information is intended to be a valuable resource for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.
Introduction to this compound Catalysis
This compound and its compounds are versatile reagents and catalysts in a wide array of industrial organic syntheses. Their applications range from the production of high-volume commodities like flame retardants to the synthesis of complex pharmaceutical intermediates. This compound's utility stems from its ability to participate in various reaction mechanisms, including electrophilic substitution, free-radical chain reactions, and oxidation processes. While molecular this compound (Br₂) is a powerful brominating agent, its hazardous nature has led to the development of safer and more selective catalytic systems.[1]
Key Industrial Applications and Reactions
Electrophilic Aromatic Bromination
Electrophilic aromatic substitution is a cornerstone of organic synthesis, and bromination is a key transformation for introducing functional handles onto aromatic rings. In an industrial setting, the direct reaction of benzene (B151609) with this compound is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃), to enhance the electrophilicity of the this compound molecule.[2][3]
Reaction Scheme:
Ar-H + Br₂ --(Lewis Acid Catalyst)--> Ar-Br + HBr
Industrial Significance: Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[4][5]
Free-Radical Bromination
Free-radical bromination is a highly selective method for the functionalization of allylic and benzylic C-H bonds. This selectivity is a key advantage of this compound over other halogens in free-radical reactions.[6] The reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[7] N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation as it provides a low, constant concentration of this compound, which favors the desired substitution over addition reactions.[8]
Industrial Significance: This method is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules where high selectivity is required.[9] UV-initiated bromination, for example, is employed in the production of advanced pharmaceutical intermediates.[9]
This compound as an Oxidation Catalyst
Bromide ions can act as catalysts in oxidation reactions. For instance, in the production of this compound itself on an industrial scale, hydrogen bromide (HBr) is catalytically oxidized. One patented process describes the oxidation of HBr with oxygen over a vanadium pentoxide catalyst on an alumina (B75360) support at elevated temperatures.[10] Another approach involves the use of dissolved metal ion catalysts like iron or copper.[11]
Industrial Significance: The catalytic oxidation of HBr is a critical step in this compound production and recycling processes, which are essential for the economic viability of many bromination reactions.[12]
Synthesis of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a major class of commercially important chemicals used to reduce the flammability of plastics, textiles, and electronics.[13] The synthesis of these compounds often involves the direct bromination of organic substrates. For example, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), a reactive flame retardant, is synthesized from pentaerythritol (B129877) using phosphorus tribromide or a mixture of this compound and sulfur in acetic acid.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various industrial and laboratory-scale bromination processes.
Table 1: Continuous Flow Electrophilic Bromination [15]
| Substrate | Product | Yield (%) | Residence Time | Temperature (°C) |
| Phenol | 2,4,6-Tribromophenol (B41969) | 95 | 25 min | 50 |
| Bisphenol A | Tetrabromobisphenol A | 97 | 2.5 min | 50 |
| 1,5,9-Cyclododecatriene | 1,2,5,6,9,10-Hexabromocyclododecane | 97 | 1 min | 50 |
| Fluorescein | Eosin B | 83 | 3 h | 50 |
Table 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) [14]
| Brominating Agent | Substrate | Key Reaction Conditions |
| Phosphorus Tribromide | Pentaerythritol | Stepwise temperature increase from 100°C to 130°C over 15 hours in tetrachloroethylene (B127269). |
| This compound and Sulfur | Pentaerythritol | Dropwise addition of this compound below 50°C, followed by heating to 120°C for 6 hours in acetic acid. |
Table 3: Catalytic Oxidation of Hydrogen Bromide for this compound Production
| Catalyst | Oxidant | Temperature Range (°C) | Reference |
| Vanadium pentoxide on alumina | Oxygen | 200-600 | [10] |
| Dissolved iron or copper ions | Oxygen | Below boiling point of the liquid | [11] |
| Sodium molybdate | Hydrogen peroxide | Not specified | [16] |
Experimental Protocols
Protocol 1: Continuous Flow Bromination of Phenol[15]
This protocol describes a safe and efficient method for the synthesis of 2,4,6-tribromophenol using a continuous flow reactor. This method avoids the direct handling of hazardous molecular this compound by generating it in situ.
Materials:
-
Phenol solution (0.194 M in CHCl₃)
-
Hydrobromic acid (HBr, 8.89 M)
-
Sodium hypochlorite (B82951) (NaOCl, 1.45 M)
-
Sodium sulfite (B76179) solution (Na₂SO₃, 200 g/L in H₂O)
-
Continuous flow reactor system with three reactors in series
Procedure:
-
Set up the continuous flow reactor system as depicted in the diagram below. Reactor 1 is for in situ this compound generation, Reactor 2 is for the bromination reaction, and Reactor 3 is for quenching unreacted this compound.
-
Set the temperature of the bromination reactor (Reactor 2) to 50°C.
-
Set the flow rates of the reagent solutions as follows:
-
HBr: 0.196 mL/min
-
NaOCl: 0.804 mL/min
-
Phenol solution: 1 mL/min
-
Na₂SO₃ solution: 1.468 mL/min
-
-
Allow the system to run for three complete residence times to reach a steady state. The residence time in the bromination reactor is 25 minutes.
-
Collect the output from the reactor.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with chloroform (B151607) (3 x 50 mL).
-
Combine all organic phases, dry with magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain pure 2,4,6-tribromophenol.
Protocol 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) via Phosphorus Tribromide[14]
This protocol details the synthesis of a common brominated flame retardant intermediate.
Materials:
-
Pentaerythritol (0.2 mol)
-
Phosphorus tribromide (PBr₃, 0.2 mol)
-
Tetrachloroethylene (200 mL)
Procedure:
-
In a four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.
-
Divide 0.2 mol of phosphorus tribromide into three portions.
-
Slowly add the first portion of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.
-
Increase the temperature to 115°C, add the second portion of PBr₃, and react for another 5 hours.
-
Increase the temperature to 130°C, add the final portion of PBr₃, and continue the reaction for 5 hours.
-
Distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.
-
Add 1.5 mol of methanol to the intermediate and reflux the mixture at 70°C for 5 hours.
-
Filter the reaction mixture.
-
Wash the filter cake with water until the filtrate is neutral (pH 7).
-
Suction filter and dry the filter cake to yield the final product, 3-Bromo-2,2-bis(bromomethyl)propanol, as a white powder.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.
Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic bromination.
Caption: General mechanism for free-radical bromination.
Caption: Workflow for a continuous flow bromination process.
References
- 1. ias.ac.in [ias.ac.in]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Analyzing The Source And Production Process of this compound Flame Retardants - YINSU Flame Retardant [flameretardantys.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 8. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 9. Ascensus [ascensusspecialties.com]
- 10. EP0179163A1 - Process for preparing this compound by catalytic oxidation of hydrogen bromide - Google Patents [patents.google.com]
- 11. WO1993006039A1 - Process for producing this compound from bromide salts - Google Patents [patents.google.com]
- 12. ddpsinc.com [ddpsinc.com]
- 13. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2054341A2 - Processes for oxidation of bromides to produce this compound and catalysts useful therein - Google Patents [patents.google.com]
Preparation of Bromine Solutions for Laboratory Titrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and standardization of bromine solutions for use in laboratory titrations. Accurate preparation of these solutions is critical for a variety of analytical applications, including the determination of phenols, aromatic amines, and the this compound index of petroleum products.
Introduction
This compound (Br₂) is a powerful oxidizing agent used in a range of titrimetric analyses. Due to its high reactivity and volatility, elemental this compound is challenging to handle directly. Therefore, this compound solutions for titration are typically prepared in situ from a stable mixture of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium, or by dissolving liquid this compound in a solution of potassium bromide. The latter enhances the solubility of this compound and reduces its volatility by forming the tribromide ion (Br₃⁻). Standardization of the prepared this compound solution is crucial to determine its precise concentration before use in assays.
Safety Precautions
This compound is a highly toxic and corrosive substance.[1][2][3] All handling of liquid this compound and concentrated this compound solutions must be performed in a well-ventilated fume hood.[1][4][5] Appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield, must be worn.[1][5] A solution of sodium thiosulfate (B1220275) should be readily available to neutralize any spills.[1]
Key Safety Reminders:
-
Always work in a fume hood.
-
Wear appropriate PPE (gloves, goggles, face shield).
-
Handle liquid this compound with extreme care to avoid inhalation of vapors and skin contact.[3][5][6]
-
Have a neutralizing agent (sodium thiosulfate solution) accessible.
Methods for Preparation of this compound Solutions
There are two primary methods for preparing this compound solutions for titration. The choice of method often depends on the available reagents and safety considerations.
Method A: From Potassium Bromate and Potassium Bromide
This is the most common and generally safer method for preparing standard this compound solutions.[7][8][9][10] In an acidic solution, bromate and bromide ions react to form elemental this compound.
Reaction: KBrO₃ + 5KBr + 6HCl → 3Br₂ + 6KCl + 3H₂O[7]
Method B: From Liquid this compound
This method involves dissolving liquid this compound in a solution of potassium bromide.[4][11] The potassium bromide helps to dissolve the this compound through the formation of the tribromide ion (Br₃⁻), which is more soluble and less volatile than elemental this compound.
Quantitative Data for Preparation
The following tables summarize the required quantities of reagents for the preparation of commonly used this compound solutions.
Table 1: Reagents for 1000 mL of 0.1 N (0.05 M) this compound Solution (Method A)
| Reagent | Amount | Reference |
| Potassium Bromate (KBrO₃) | 3.0 g | [7][8][9][10] |
| Potassium Bromide (KBr) | 15.0 g | [7][8][9][10] |
| Distilled Water | to 1000 mL | [7][8][9][10] |
Table 2: Reagents for 1000 mL of 0.1 N this compound Solution (Method B)
| Reagent | Amount | Reference |
| Liquid this compound (Br₂) | 2.6 mL (approx. 8 g) | [4] |
| Potassium Bromide (KBr) | 25.0 g | [4] |
| Hydrochloric Acid (conc.) | 5.0 mL | [4] |
| Distilled Water | to 1000 mL | [4] |
Experimental Protocols
Protocol for Preparation of 0.1 N (0.05 M) this compound Solution (Method A)
-
Weighing Reagents: Accurately weigh 3.0 g of potassium bromate (KBrO₃) and 15.0 g of potassium bromide (KBr).
-
Dissolving: Transfer the weighed salts into a 1000 mL volumetric flask.[8][9]
-
Dilution: Add a portion of distilled water to the flask and swirl to dissolve the salts completely.[2]
-
Final Volume: Once dissolved, dilute the solution to the 1000 mL mark with distilled water.[2][8][9]
-
Mixing and Storage: Stopper the flask and mix the solution thoroughly by inversion. Store the solution in a dark, amber-colored, glass-stoppered bottle.[8]
Protocol for Standardization of this compound Solution
The standardization of the this compound solution is performed by reacting it with potassium iodide to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate.[7][8][9]
Reaction Scheme:
Procedure:
-
Pipette this compound Solution: Accurately pipette 25.0 mL of the prepared this compound solution into a 500 mL iodine flask.[2][8][9]
-
Acidification: Carefully add 5 mL of concentrated hydrochloric acid and immediately stopper the flask to prevent the escape of this compound vapor. Swirl gently to mix.[2][7][8][9]
-
Iodine Liberation: Add 5 mL of potassium iodide solution (typically 10-15% w/v). Stopper the flask again, swirl, and allow the reaction to proceed in the dark for 5 minutes.[2][8][9] The solution will turn a reddish-orange color due to the liberated iodine.[7]
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[2][8]
-
Indicator Addition: Add 3 mL of starch indicator solution. The solution will turn a deep blue-black color.[2][8]
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.[7] This is the endpoint of the titration.
-
Calculation: Calculate the normality of the this compound solution using the following formula:
N_this compound = (V_Thiosulfate × N_Thiosulfate) / V_this compound
Where:
-
N_this compound = Normality of the this compound solution
-
V_Thiosulfate = Volume of sodium thiosulfate solution used (in mL)
-
N_Thiosulfate = Normality of the standard sodium thiosulfate solution
-
V_this compound = Volume of the this compound solution taken for standardization (in mL)
-
Workflow Diagram
The following diagram illustrates the workflow for the preparation and standardization of a this compound solution.
Caption: Workflow for this compound Solution Preparation and Standardization.
Stability and Storage
This compound solutions are known to be unstable and should be standardized frequently, ideally on the day of use.[7] The solution should be stored in a dark, amber-colored, glass-stoppered bottle to protect it from light, which can accelerate its decomposition.[8] The stopper should be tight to prevent the loss of this compound vapor.[5] Commercially available stabilized this compound solutions are also an option for applications requiring higher stability.[13][14] These often have a higher pH and may contain stabilizers like sulfamic acid.[15][16]
Conclusion
The accurate preparation and standardization of this compound solutions are fundamental for reliable results in titrimetric analysis. The bromide-bromate method is generally preferred for its safety and convenience. Adherence to strict safety protocols is paramount when handling any this compound-containing reagents. Regular standardization ensures the accuracy of the titrant concentration, leading to precise analytical outcomes.
References
- 1. Handling liquid this compound and preparing this compound water | Demonstration | RSC Education [edu.rsc.org]
- 2. pharmaupdater.com [pharmaupdater.com]
- 3. carlroth.com [carlroth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. This compound handling and safety | DOCX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Preparation and Standardization of 0.05 M this compound | Pharmaguideline [pharmaguideline.com]
- 9. pharmapath.in [pharmapath.in]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 13. reagecon.com [reagecon.com]
- 14. camlab.co.uk [camlab.co.uk]
- 15. US6270722B1 - Stabilized this compound solutions, method of manufacture and uses thereof for biofouling control - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Safe Handling and Storage of Liquid Bromine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid bromine (Br₂) is a dense, reddish-brown, fuming liquid that is highly corrosive, toxic, and a strong oxidizing agent.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. These application notes provide detailed procedures for the safe handling, storage, and emergency management of liquid this compound in a research and development setting.
Hazard Summary
This compound is extremely hazardous and can cause severe health effects upon exposure.
-
Inhalation: Vapors are highly toxic and can cause severe irritation and damage to the respiratory tract, potentially leading to pulmonary edema and death.[2][3] The odor threshold for this compound varies, so it should not be used as a reliable indicator of hazardous exposure.[1]
-
Eye Contact: Can cause severe burns and permanent eye damage.[3]
-
Ingestion: Highly corrosive and toxic if ingested.[5]
-
Reactivity: A strong oxidizing agent that can react violently with many substances, including reducing agents, metals, and organic materials.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for the safe handling of liquid this compound.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - OSHA | 0.1 ppm (0.7 mg/m³) - 8-hour TWA | [2] |
| Short-Term Exposure Limit (STEL) | 1.3 mg/m³ | [4] |
| Odor Threshold | 0.051 to 3.5 ppm | [1] |
| Boiling Point | 58.8°C | [6] |
| Freezing Point | -7.3°C | [6] |
| Vapor Density (air=1) | 5.5 | [6] |
| Spill Neutralization Solution (Sodium Thiosulfate) | 5-10% solution for spills inside a fume hood. | [7] |
| Storage Temperature | Above -7°C to prevent freezing. | [6][8][9] |
Experimental Protocols
Protocol for Handling and Dispensing Liquid this compound
Objective: To safely handle and dispense liquid this compound for experimental use.
Materials:
-
Liquid this compound in its original container
-
Appropriate glassware (e.g., graduated cylinder, burette) made of compatible materials (Pyrex, glass)[2][10]
-
Secondary containment (e.g., a tray made of a compatible material)
-
Personal Protective Equipment (see Section 5)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure a certified and functioning chemical fume hood is used for all operations involving liquid this compound.[2][5]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5]
-
Have a spill kit, including a 5-10% sodium thiosulfate (B1220275) solution, immediately available.[7][11]
-
Place all necessary apparatus within the fume hood in a secondary container.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in Section 5.
-
-
Dispensing:
-
Carefully open the this compound container, being mindful of any pressure buildup. Loosen the cap slowly.[2]
-
Gently pour the required amount of liquid this compound into the designated glassware. Avoid splashing.
-
For precise measurements, use a burette or a graduated cylinder.
-
-
Post-Dispensing:
-
Securely close the original this compound container.
-
Clean any minor drips within the fume hood immediately using a cloth lightly dampened with sodium thiosulfate solution.
-
Proceed with the experimental work within the fume hood.
-
-
Waste Disposal:
Protocol for Small Spill Cleanup (Inside a Chemical Fume Hood)
Objective: To safely neutralize and clean up a small spill of liquid this compound (less than 1 liter) that is contained within a chemical fume hood.[2]
Materials:
-
Spill absorbent material (e.g., dry sand, dry lime, or soda ash)[1]
-
5-10% sodium thiosulfate solution[7]
-
Two pairs of chemically resistant gloves (fluorinated rubber, neoprene, or nitrile)[2][5]
-
Lab coat
-
Plastic bags for hazardous waste disposal
Procedure:
-
Immediate Action:
-
Alert personnel in the immediate area.
-
Keep the fume hood sash as low as possible while still allowing for safe work.[2]
-
-
Containment and Neutralization:
-
Cleanup:
-
Once the reaction has ceased, carefully collect the absorbent material using a scoop or brush and place it into a heavy-duty plastic bag.
-
Wipe the spill area with additional sodium thiosulfate solution to decontaminate the surface.[7]
-
Place all contaminated materials, including gloves, into the hazardous waste bag.
-
-
Final Decontamination:
For large spills (greater than 1 liter) or any spill outside of a fume hood, evacuate the area immediately and call emergency services. [2][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling liquid this compound:
-
Hand Protection: Fluorinated rubber gloves are recommended for handling pure liquid this compound.[2] For handling aqueous solutions of this compound, neoprene or nitrile gloves are suitable.[2] Always check with the glove manufacturer for compatibility.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[5][11]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5]
-
Respiratory Protection: A NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for this compound should be used if there is a risk of exposure above the PEL or during spill cleanup.[1] Respirator use requires prior training and fit-testing.[10]
Storage and Incompatibilities
Proper storage of liquid this compound is critical to prevent accidents.
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight.[2][5] Store in a designated corrosives cabinet.[2]
-
Containers: Keep containers tightly closed and in their original packaging.[2][5] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] Do not store in polyethylene (B3416737) containers.[2]
-
Segregation: Store liquid this compound separately from incompatible materials.
-
Incompatible Materials: this compound reacts violently with a wide range of substances, including:
Visualized Workflows
Liquid this compound Handling Workflow
Caption: Workflow for the safe handling and dispensing of liquid this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a liquid this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. LCSS: this compound [web.stanford.edu]
- 4. scribd.com [scribd.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 10. scribd.com [scribd.com]
- 11. Handling liquid this compound and preparing this compound water | Demonstration | RSC Education [edu.rsc.org]
Application Notes and Protocols: Quenching of Bromine Reactions with Sodium Thiosulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elemental bromine (Br₂) is a powerful oxidizing agent and a versatile reagent in organic synthesis, widely used in bromination reactions. However, its high reactivity, toxicity, and corrosive nature necessitate careful handling and quenching of any excess reagent upon reaction completion.[1][2][3] Incomplete removal of this compound can lead to undesired side reactions and complicate product purification. Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common, effective, and inexpensive quenching agent that rapidly reduces elemental this compound to non-reactive bromide salts.[1][4] This document provides detailed protocols, safety information, and quantitative data for the use of sodium thiosulfate in quenching this compound reactions.
Chemical Principles
The quenching of this compound with sodium thiosulfate is a redox reaction.[4] In this process, sodium thiosulfate acts as a reducing agent, while this compound is the oxidizing agent. Thiosulfate reduces the red-brown, electrophilic elemental this compound (Br₂) to colorless and water-soluble bromide ions (Br⁻).[1][4] Concurrently, the thiosulfate ion (S₂O₃²⁻) is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻).[1][4][5]
The balanced chemical equation for this reaction is:
2Na₂S₂O₃(aq) + Br₂(l/aq) → Na₂S₄O₆(aq) + 2NaBr(aq) [5][6][7]
This reaction is typically fast and visually easy to monitor, as the characteristic red-brown color of this compound dissipates upon complete quenching.[1][8] The stoichiometry of the reaction is 2 moles of sodium thiosulfate for every 1 mole of this compound.[1][8]
Safety Precautions
Handling Elemental this compound:
-
Toxicity and Corrosivity: this compound is highly toxic, corrosive, and volatile.[1][2][3] Inhalation can cause severe respiratory distress, and contact with skin can cause serious chemical burns.[9]
-
Engineering Controls: Always handle elemental this compound in a well-ventilated chemical fume hood.[1][2] The sash should be kept as low as possible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), chemical splash goggles, a face shield, and a lab coat.[1][2][9]
Quenching Procedure:
-
Exothermic Reaction: The reaction between this compound and sodium thiosulfate is exothermic.[1][10] To control the heat generated, the quenching solution should be added slowly, and the reaction mixture should be cooled in an ice bath, especially when quenching a large excess of this compound.[1][8][10]
-
Spill Management: A container of sodium thiosulfate solution should be kept readily available in the work area to neutralize any spills.[1][2][11][12] For small spills, the area should be treated with the thiosulfate solution until the this compound color disappears.[11]
Data Presentation: Common this compound Quenching Agents
The following table summarizes key quantitative data for sodium thiosulfate and other common agents used to quench excess this compound.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution[1][8] | 2:1[1][8] | Inexpensive and effective. Can form elemental sulfur (a yellow precipitate) under acidic conditions.[1][8] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1[1] | A good alternative to thiosulfate, especially in acidic media, as it is less prone to forming sulfur precipitates.[1] Generates SO₂ gas.[8] |
| Sodium Sulfite (B76179) | Na₂SO₃ | 10-20% (w/v) aqueous solution[1][8] | 1:1[1] | Effective and avoids sulfur precipitation that can occur with thiosulfate.[1][8] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[10] | 1:2[1] | A convenient solid source of bisulfite.[8] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1[1] | Reacts via electrophilic addition. The resulting 1,2-dibromocyclohexane (B1204518) remains in the organic layer and may require removal by chromatography or distillation.[1] |
Experimental Protocols
Protocol 1: Quenching a Bromination Reaction with Aqueous Sodium Thiosulfate
This protocol provides a general procedure for quenching a reaction where excess elemental this compound has been used in an organic solvent.
1. Preparation of 10% (w/v) Sodium Thiosulfate Solution: a. Weigh 10 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O). b. Dissolve the solid in 90 mL of deionized water. c. Stir until the solid is completely dissolved.
2. Quenching Procedure: a. Upon completion of the bromination reaction, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[8][10] b. With vigorous stirring, slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture.[1][8] The addition should be dropwise initially. c. Continue adding the quenching solution until the red-brown color of the this compound completely disappears.[1][8] The mixture should become colorless or pale yellow. d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.[1][8] e. Wash the organic layer with water and then with a saturated aqueous solution of sodium chloride (brine).[1][8] f. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] g. Filter off the drying agent. h. Concentrate the organic layer under reduced pressure to isolate the crude product.[1]
Protocol 2: Monitoring the Quenching Process
For precise control and in regulated environments, monitoring the disappearance of this compound is crucial.
-
Visual Inspection: The most straightforward method is the visual disappearance of the red-brown this compound color.[8] A persistent yellow color may indicate remaining unreacted this compound, requiring further addition of the quenching agent.[8]
-
Analytical Methods: For quantitative analysis, especially in drug development, more sophisticated methods can be employed on aliquots of the reaction mixture.
-
Titration: The concentration of remaining this compound can be determined by iodometric titration.[13]
-
Spectroscopy (UV-Vis): The disappearance of this compound can be monitored by observing the decrease in its characteristic absorbance in the visible spectrum.
-
Chromatography (GC/HPLC): These methods can be used to monitor the consumption of starting materials and the formation of products, indirectly confirming the completion of the reaction and quenching.[14]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violently exothermic reaction during quenching. | 1. High concentration of excess this compound. 2. Quenching agent added too quickly.[8] | 1. Add the quenching agent slowly and dropwise, especially at the beginning.[1][8] 2. Ensure the reaction mixture is adequately cooled in an ice bath before and during the addition.[1][8] |
| Formation of a fine yellow or white precipitate. | Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[1][8] | 1. Before or during the quench, neutralize the reaction mixture by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] 2. Use an alternative quenching agent like sodium sulfite (Na₂SO₃), which is less prone to forming sulfur precipitates.[1][8] 3. If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of celite.[8] |
| This compound color persists after adding excess thiosulfate. | 1. Insufficient amount of quenching agent added. 2. Poor mixing between the aqueous quenching solution and the organic layer containing the this compound.[8] | 1. Add more quenching solution portion-wise until the color is discharged.[8] 2. Ensure vigorous stirring to facilitate efficient contact between the two phases.[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Handling liquid this compound and preparing this compound water | Demonstration | RSC Education [edu.rsc.org]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. Solved Sodium thiosulfate (Na2S2O3) can be used to reduce | Chegg.com [chegg.com]
- 6. Solution Stoichiometry Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. reddit.com [reddit.com]
- 13. NEMI Method Summary - 320.1 [nemi.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of several major classes of brominated flame retardants (BFRs), including Tetrabromobisphenol A (TBBPA), Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCD), and Brominated Epoxy Resins. The protocols are intended for laboratory-scale synthesis and can be adapted for further research and development.
Synthesis of Tetrabromobisphenol A (TBBPA)
Tetrabromobisphenol A is a widely used BFR, primarily in the production of epoxy and polycarbonate resins for printed circuit boards and electronics enclosures.[1] The most common synthesis method involves the direct bromination of Bisphenol A.
Experimental Protocol: Bromination of Bisphenol A in a Dichloromethane-Water Biphasic System
This protocol describes the synthesis of TBBPA via the bromination of Bisphenol A in the presence of hydrogen peroxide as an oxidant to regenerate bromine from the hydrogen bromide byproduct.[2][3]
Materials:
-
Bisphenol A (BPA)
-
This compound (Br₂)
-
Hydrogen Peroxide (H₂O₂, 49% aqueous solution)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst (e.g., Sodium Tungstate with a surface-active agent, or a layered double hydroxide (B78521) exchanged with tungstate)[2]
-
Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) solution
-
Water (deionized)
Procedure:
-
In a suitably sized round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, charge Bisphenol A, dichloroethane (or dichloromethane), water, and the catalyst.
-
Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.
-
Add the hydrogen peroxide solution to the flask.
-
Begin the dropwise addition of this compound to the reaction mixture over a period of 8-10 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature and prevent the escape of this compound vapors.[2]
-
After the complete addition of this compound, continue stirring the reaction mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.[2]
-
Stop the stirring and transfer the reaction mixture to a separatory funnel. Allow the layers to separate.
-
Separate the lower organic layer containing the TBBPA product.
-
Wash the organic layer with a sodium sulfite or sodium bisulfite solution to quench any unreacted this compound, followed by washing with water until the aqueous layer is neutral.
-
The TBBPA product can be isolated by evaporation of the solvent. For higher purity, TBBPA can be precipitated by adding the organic phase to water, followed by filtration.[1]
-
Dry the resulting white solid product under vacuum.
Characterization:
The purity of the synthesized TBBPA can be determined by High-Performance Liquid Chromatography (HPLC).[2][3] The structure can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data for TBBPA Synthesis
| Parameter | Value | Reference |
| Purity (HPLC) | 99.57% - 99.88% | [2] |
| Yield | 95% - 96% | [2] |
Synthesis of Polybrominated Diphenyl Ethers (PBDEs)
PBDEs are a class of additive BFRs that have been widely used in a variety of consumer products.[4] Their synthesis can be achieved through several methods, with the Ullmann condensation and the diaryliodonium salt coupling being prominent routes.[5]
Experimental Protocol: Ullmann Condensation for PBDE Synthesis
This protocol outlines a general procedure for the synthesis of PBDEs via the copper-catalyzed coupling of a bromophenol with a bromoiodobenzene.
Materials:
-
Bromophenol (e.g., 2,4,6-tribromophenol)
-
Bromoiodobenzene (e.g., 1-bromo-4-iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Ligand (e.g., phenanthroline)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the bromophenol, bromoiodobenzene, copper(I) iodide, potassium carbonate, and the ligand.
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture vigorously and heat it to a high temperature (typically >150 °C) for several hours to days, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired PBDE congener.
Experimental Protocol: Diaryliodonium Salt Coupling for PBDE Synthesis
This method provides an alternative route to unsymmetrical PBDEs.[5]
Materials:
-
Bromophenol
-
Symmetrical brominated diphenyliodonium (B167342) salt
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the bromophenol in an aqueous solution of sodium hydroxide to form the corresponding phenolate.
-
Add the symmetrical brominated diphenyliodonium salt to the solution.
-
Reflux the mixture for a period ranging from 20 minutes to 1.5 hours.[5]
-
After cooling, extract the PBDE product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[5]
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for PBDE Synthesis
| Synthesis Method | Product | Yield | Reference |
| Diaryliodonium Salt Coupling | Various PBDE congeners | Improved yields for highly brominated congeners | [5] |
| Perbromination of Phenoxyanilines | Nonabromodiphenyl ethers | - | [6] |
| Reductive Debromination of BDE-209 | Nonabromodiphenyl ethers | - | [6] |
Synthesis of Hexabromocyclododecane (HBCD)
HBCD is an additive BFR primarily used in expanded and extruded polystyrene foam insulation.[7] It is synthesized by the bromination of cyclododecatriene.[8]
Experimental Protocol: Bromination of Cyclododecatriene
This protocol describes the synthesis of HBCD by the direct bromination of 1,5,9-cyclododecatriene (B1592173).
Materials:
-
1,5,9-cis,trans,trans-cyclododecatriene (CDT)
-
This compound (Br₂)
-
Solvent (e.g., a lower alcohol like ethanol, or a halogenated hydrocarbon)
-
Ammonia (B1221849) (NH₃) gas or aqueous solution
Procedure:
-
Dissolve the 1,5,9-cyclododecatriene in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution and slowly add this compound dropwise while maintaining the temperature. The reaction is exothermic and should be controlled.
-
After the addition of this compound is complete, allow the reaction to proceed for a specified time until the bromination is substantially concluded.
-
After the reaction, neutralize the excess this compound and hydrogen bromide formed as a byproduct by bubbling ammonia gas through the reaction mixture or by adding an aqueous ammonia solution.
-
The HBCD product, which is a mixture of stereoisomers, will precipitate out of the solution.
-
Filter the solid product and wash it with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Dry the HBCD product. The resulting product is a mixture of α-, β-, and γ-diastereomers.[9]
Quantitative Data for HBCD Synthesis
| Parameter | Value | Reference |
| Typical Isomer Composition | γ-HBCD: ~80%, α-HBCD: 5-10%, β-HBCD: 5-10% | [9] |
| Melting Point Range (commercial mixture) | 170-180 °C | [8] |
Synthesis of Brominated Epoxy Resins
Brominated epoxy resins are reactive BFRs, meaning they are chemically incorporated into the polymer backbone. They are commonly synthesized from TBBPA and epichlorohydrin.
Experimental Protocol: Synthesis of TBBPA-based Epoxy Resin
This protocol describes the synthesis of a diglycidyl ether of TBBPA (DGE-TBBPA).
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or other suitable catalyst
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction kettle, charge TBBPA and an excess of epichlorohydrin.
-
Heat the mixture and add a catalyst, such as sodium hydroxide, to initiate the ring-opening reaction of the epoxide with the phenolic hydroxyl groups of TBBPA.
-
After the initial reaction, add a stoichiometric amount of sodium hydroxide to carry out the ring-closure reaction, forming the glycidyl (B131873) ether and sodium chloride as a byproduct.
-
After the reaction is complete, add a solvent like toluene (B28343) and water to the reaction mixture.
-
Stir and then allow the layers to separate. The organic layer contains the brominated epoxy resin.
-
Wash the organic layer with water to remove any remaining salts and catalyst.
-
Remove the solvent from the organic layer by distillation under reduced pressure to obtain the brominated epoxy resin.
Visualizations
Caption: Synthesis workflow for Tetrabromobisphenol A (TBBPA).
Caption: Two primary synthesis routes for Polybrominated Diphenyl Ethers (PBDEs).
Caption: Synthesis and purification process for Hexabromocyclododecane (HBCD).
Caption: General synthesis workflow for TBBPA-based brominated epoxy resins.
References
- 1. EP0973712A4 - PROCESS FOR THE MANUFACTURE OF TETRABROMOBISPHENOL-A WITH CO-PRODUCTION OF n-PROPYL BROMIDE - Google Patents [patents.google.com]
- 2. US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 8. 1,2,5,6,9,10-Hexabromocyclododecane | C12H18Br6 | CID 18529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridinium Tribromide as a Solid Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) tribromide (PTB), also known as pyridinium perbromide, is a stable, crystalline, and non-volatile solid reagent with the formula [C₅H₅NH]Br₃. It has emerged as a highly efficient and selective brominating agent in organic synthesis, offering a safer and more convenient alternative to liquid bromine.[1][2] This document provides detailed application notes and experimental protocols for the use of pyridinium tribromide in various bromination reactions, with a focus on its applications in research and drug development.
Advantages of Pyridinium Tribromide
Pyridinium tribromide offers several distinct advantages over traditional brominating agents like molecular this compound (Br₂) and even other solid reagents like N-bromosuccinimide (NBS).
-
Solid and Stable: As a crystalline solid, PTB is easy to handle, weigh, and store, significantly reducing the hazards associated with the volatile and corrosive nature of liquid this compound.[1][2]
-
High Selectivity: PTB often provides higher selectivity in bromination reactions, minimizing the formation of over-brominated or undesired side products.[1] This is particularly advantageous in the synthesis of complex molecules where specific regioselectivity is crucial.
-
Mild Reaction Conditions: Brominations with PTB can often be carried out under milder conditions compared to reactions with other brominating agents, which is beneficial for substrates with sensitive functional groups.[1]
-
Ease of Use: Its solid nature simplifies the experimental setup and work-up procedures, making it a preferred reagent for both small-scale laboratory synthesis and larger-scale industrial applications.[2]
Applications in Organic Synthesis
Pyridinium tribromide is a versatile reagent for the bromination of a wide range of organic substrates, including ketones, alkenes, and activated aromatic compounds.
α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for various subsequent reactions. Pyridinium tribromide is an excellent reagent for this purpose, offering high yields and selectivity.
Comparison of Brominating Agents for α-Bromination of Acetophenone (B1666503)
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 | [3] |
| N-Bromosuccinimide (NBS) | Methanol / Al₂O₃ | Reflux | - | 89 | [4] |
| This compound (Br₂) | Acetic Acid | - | - | 72 | [5] |
| Cupric Bromide (CuBr₂) | - | - | - | ~60 | [3] |
Experimental Protocol: α-Bromination of 4-Chloroacetophenone
This protocol describes the synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one using pyridinium tribromide.[3]
Materials:
-
4-Chloroacetophenone
-
Pyridinium tribromide
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add pyridinium tribromide (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 90°C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
To remove any unreacted this compound, wash the solid with a saturated sodium bisulfite solution until the color disappears, followed by washing with deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure α-bromo-4-chloroacetophenone.
Workflow for α-Bromination of a Ketone
Caption: Workflow for the α-bromination of a ketone using pyridinium tribromide.
Bromination of Alkenes
Pyridinium tribromide readily adds across the double bond of alkenes to form vicinal dibromides. This reaction is a safer alternative to using liquid this compound for the same transformation.
Comparison of Brominating Agents for Bromination of Cyclohexene
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pyridinium Tribromide | Acetic Acid | Room Temp. | High | [6] |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | >95% (allylic bromination) | [7] |
| This compound (Br₂) | CCl₄ | Room Temp. | High | [8] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | - | Room Temp. | Good to Excellent | [9] |
Experimental Protocol: Bromination of trans-Cinnamic Acid
This protocol details the synthesis of 2,3-dibromo-3-phenylpropanoic acid.
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, combine trans-cinnamic acid (1.0 eq) and glacial acetic acid.
-
Add pyridinium tribromide (1.0 eq) to the flask.
-
Set up a reflux apparatus and heat the mixture in a water bath until all the solids dissolve. Continue to reflux for an additional 15 minutes.
-
After the reflux period, remove the flask from the heat and allow it to cool to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Allow the product to air dry. The yield of 2,3-dibromo-3-phenylpropanoic acid is typically high.
Reaction Mechanism: Electrophilic Addition to an Alkene
Caption: Mechanism of alkene bromination with pyridinium tribromide.
Bromination of Aromatic Compounds
Pyridinium tribromide is effective for the bromination of activated aromatic rings, such as phenols and anilines, often providing good regioselectivity.
Comparison of Brominating Agents for Bromination of Phenol
| Brominating Agent | Solvent | Product(s) | Yield (%) | Reference(s) |
| Pyridinium Tribromide | Acetic Acid | 2,4,6-Tribromophenol | High | [10] |
| N-Bromosuccinimide (NBS) | Dichloromethane | 2,6-Dibromophenol | 81.7 | [11] |
| This compound (Br₂) | Water | 2,4,6-Tribromophenol | High | [6] |
Experimental Protocol: Bromination of Aniline (B41778)
This protocol describes the synthesis of 2,4,6-tribromoaniline.
Materials:
-
Aniline
-
Pyridinium tribromide
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Deionized water
Procedure:
-
Dissolve aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add pyridinium tribromide (3.0 eq) in portions to the cooled, stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and stir.
-
Decolorize the mixture by adding a saturated solution of sodium bisulfite.
-
Collect the precipitated product by vacuum filtration, wash with water, and air dry.
Applications in Drug Development
Pyridinium tribromide plays a crucial role as a key intermediate and reagent in the synthesis of various pharmaceuticals. Its ability to perform selective brominations under mild conditions is highly valued in the multi-step synthesis of complex drug molecules.
Examples of Drug Intermediates Synthesized Using Pyridinium Tribromide:
-
Beta-adrenergic blocking agents (Beta-blockers): PTB is instrumental in the synthesis of these drugs, which are used to manage cardiovascular conditions.[12]
-
Mifepristone: This medication, used in medical abortion and for Cushing's syndrome, utilizes PTB in its synthetic pathway.[12]
-
Brinzolamide: An important treatment for glaucoma, the synthesis of which involves a bromination step facilitated by PTB.[12]
-
Dienogest: An oral progestin.[3]
-
Cefteram: An antibiotic.[3]
Logical Relationship in Drug Synthesis
Caption: Role of pyridinium tribromide in a typical drug synthesis pathway.
Safety and Handling
While pyridinium tribromide is significantly safer than liquid this compound, it is still a hazardous chemical and should be handled with appropriate safety precautions.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry place away from light and moisture.
This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in a certified laboratory setting.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. journals.iau.ir [journals.iau.ir]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Safe Disposal of Bromine-Contaminated Laboratory Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective disposal of bromine-contaminated laboratory waste. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Three primary methods of disposal are covered: neutralization, adsorption, and incineration. The choice of method will depend on the concentration of this compound, the nature of the contaminated matrix (e.g., aqueous, organic solvent), and institutional capabilities.
General Safety Precautions and Waste Segregation
Personal Protective Equipment (PPE): Before handling any this compound-contaminated waste, it is imperative to wear appropriate PPE. This includes:
-
Chemical splash goggles and a face shield
-
Chemically resistant gloves (fluorinated rubber, neoprene, or nitrile)
-
A lab coat
-
Closed-toe shoes
Engineering Controls: All procedures involving the handling of this compound or this compound-contaminated waste must be conducted in a certified chemical fume hood to prevent the inhalation of toxic vapors.[1][2]
Waste Segregation: this compound-containing waste is classified as halogenated waste. It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.[3][4] Halogenated waste disposal is often more costly due to the need for specialized treatment to remove the halogens.[3]
Neutralization of Aqueous this compound Waste
Neutralization is a common and effective method for rendering aqueous this compound waste non-hazardous. This process involves the chemical reduction of elemental this compound (Br₂) to the much less harmful bromide ion (Br⁻). The two most common reducing agents for this purpose are sodium thiosulfate (B1220275) and sodium bisulfite.
Neutralization using Sodium Thiosulfate (Na₂S₂O₃)
This is a widely used and effective method for neutralizing this compound in aqueous solutions. The reaction proceeds as follows:
Br₂(aq) + 2Na₂S₂O₃(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)
In this reaction, this compound is reduced to sodium bromide, and sodium thiosulfate is oxidized to sodium tetrathionate.
Potential Side Reaction: In acidic conditions, sodium thiosulfate can decompose to form elemental sulfur, a solid precipitate.[5] To avoid this, the pH of the waste solution should be adjusted to neutral or slightly basic before adding the sodium thiosulfate.
-
Preparation:
-
Prepare a 10% (w/v) solution of sodium thiosulfate in deionized water.
-
Prepare a saturated solution of sodium bicarbonate.
-
Have pH indicator strips or a calibrated pH meter ready.
-
-
Procedure:
-
Carefully place the container with the this compound-contaminated aqueous waste in a chemical fume hood.
-
If the waste is known to be acidic, slowly add the saturated sodium bicarbonate solution while stirring until the pH is between 7 and 8.
-
Slowly add the 10% sodium thiosulfate solution to the this compound waste while stirring continuously. The characteristic reddish-brown color of this compound will begin to fade.
-
Continue adding the sodium thiosulfate solution dropwise until the color of the solution completely disappears, indicating that the this compound has been consumed.
-
After the solution is colorless, check the pH again. If necessary, adjust to a neutral pH (6-8) with sodium bicarbonate or a dilute acid.
-
The neutralized solution, now containing sodium bromide and sodium tetrathionate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Neutralization using Sodium Bisulfite (NaHSO₃)
Sodium bisulfite is another effective reducing agent for this compound. The reaction is as follows:
Br₂(aq) + NaHSO₃(aq) + H₂O(l) → 2HBr(aq) + NaHSO₄(aq)
This reaction produces hydrobromic acid and sodium bisulfate, resulting in an acidic solution.
-
Preparation:
-
Prepare a 10% (w/v) solution of sodium bisulfite in deionized water.
-
Have pH indicator strips or a calibrated pH meter ready.
-
-
Procedure:
-
Place the container with the this compound-contaminated aqueous waste in a chemical fume hood.
-
Slowly add the 10% sodium bisulfite solution to the this compound waste while stirring.
-
Continue the addition until the reddish-brown color of the this compound disappears.
-
The resulting solution will be acidic. It must be neutralized with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) to a pH between 6 and 8 before disposal.
-
Dispose of the neutralized solution in accordance with local regulations.
-
Quantitative Data Summary for Neutralization Methods
| Parameter | Neutralization with Sodium Thiosulfate | Neutralization with Sodium Bisulfite |
| Neutralizing Agent | 10% (w/v) Sodium Thiosulfate Solution | 10% (w/v) Sodium Bisulfite Solution |
| Stoichiometric Ratio | 2 moles Na₂S₂O₃ : 1 mole Br₂ | 1 mole NaHSO₃ : 1 mole Br₂ |
| Endpoint Indication | Disappearance of reddish-brown color | Disappearance of reddish-brown color |
| Final pH | Neutral to slightly basic (adjust if necessary) | Acidic (requires neutralization before disposal) |
| Verification | Visual inspection, pH measurement | Visual inspection, pH measurement |
Adsorption of this compound from Aqueous and Gaseous Waste
Adsorption is a physical process where this compound molecules adhere to the surface of a porous material, most commonly activated carbon. This method is particularly useful for removing low concentrations of this compound from aqueous solutions or for capturing this compound vapors.
Granular activated carbon (GAC) has been shown to be effective in removing bromide and bromate (B103136) from water.[6] The efficiency of removal depends on factors such as the type of activated carbon, contact time, and the concentration of this compound.[6][7][8][9][10]
-
Preparation:
-
Obtain granular activated carbon. The specific type and particle size may influence adsorption capacity.
-
-
Procedure for Aqueous Waste:
-
For each liter of this compound-contaminated aqueous waste, add approximately 100 grams of granular activated carbon. The exact amount may need to be optimized based on the this compound concentration.
-
Stir the mixture for at least 24 hours to ensure maximum adsorption.
-
Separate the activated carbon from the treated water by filtration.
-
The treated water should be tested for residual this compound before disposal. Analytical methods such as colorimetric tests with DPD (N,N-diethyl-p-phenylenediamine) can be used to determine the concentration of active this compound.[11][12]
-
The spent activated carbon, now contaminated with this compound, must be disposed of as hazardous waste.
-
-
Procedure for Gaseous Waste (Vapors):
-
Pass the air stream containing this compound vapors through a packed bed or column of granular activated carbon.
-
The flow rate and bed depth should be optimized to ensure adequate residence time for effective adsorption.
-
The spent activated carbon must be handled and disposed of as hazardous waste.
-
Incineration of this compound-Contaminated Waste
Incineration is a high-temperature destruction process that is suitable for the disposal of both liquid and solid halogenated organic waste.[13] This method is typically carried out by licensed hazardous waste disposal facilities equipped with appropriate scrubbers and emission control systems to capture harmful byproducts.[14]
When to Use Incineration:
-
For organic waste streams contaminated with this compound.
-
For solid waste, including contaminated lab supplies (e.g., gloves, filter paper) and spent adsorbents.
-
When neutralization or adsorption is not feasible due to the complexity of the waste matrix.
Procedure:
-
Collect this compound-contaminated solid and organic liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Ensure that the waste is segregated from non-halogenated waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for selecting the appropriate disposal method for this compound-contaminated laboratory waste.
Caption: Decision workflow for this compound waste disposal.
Chemical Reactions in Neutralization
The following diagrams illustrate the chemical reactions involved in the neutralization of this compound with sodium thiosulfate and sodium bisulfite.
Caption: this compound neutralization chemical reactions.
Regulatory Considerations
The disposal of this compound-contaminated waste is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[15][16] It is the responsibility of the waste generator to properly identify, segregate, and arrange for the disposal of hazardous waste through licensed facilities.[4] The Occupational Safety and Health Administration (OSHA) provides guidelines for the safe handling of this compound in the workplace to minimize exposure risks.[17][18][19] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to ensure compliance with all applicable regulations.
References
- 1. chamberlandresearch.com [chamberlandresearch.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Na2S2O3 + H2O + Br2 → 2 NaBr + S + H2SO4 - Balanced equation | Chemical Equations online! [chemequations.com]
- 6. Removal of bromide and bromate from drinking water using granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. neptjournal.com [neptjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. lovibond.com [lovibond.com]
- 12. isws.illinois.edu [isws.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. ehs.providence.edu [ehs.providence.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. epa.gov [epa.gov]
- 17. nj.gov [nj.gov]
- 18. osha.gov [osha.gov]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
Troubleshooting & Optimization
improving low yield in electrophilic aromatic bromination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in electrophilic aromatic bromination reactions.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic bromination reaction has a low yield. What are the most common causes?
A1: Low yields in electrophilic aromatic bromination can stem from several factors:
-
Substrate Reactivity: The electronic nature of the substituents on your aromatic ring plays a crucial role. Electron-donating groups (activating groups) increase the ring's nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (deactivating groups) decrease reactivity.[1] If your substrate is highly deactivated, the reaction may be sluggish and result in a low yield.
-
Choice of Brominating Agent: The reactivity of the brominating agent must be matched to the substrate. While molecular bromine (Br₂) is a strong brominating agent, it can be harsh and lead to side reactions.[2] Milder reagents like N-Bromosuccinimide (NBS) are often preferred for better control, especially with activated rings.[2]
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. For instance, some reactions require elevated temperatures to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[3]
-
Catalyst Issues: For many brominations, a Lewis acid catalyst is required to activate the brominating agent.[4] The choice and quality of the catalyst are critical for a successful reaction.
-
Side Reactions: Common side reactions include polybromination (the addition of more than one this compound atom), oxidation of the starting material or product, and in the case of benzylic C-H bonds, radical substitution.[5]
Q2: How do I choose the right brominating agent for my substrate?
A2: The choice of brominating agent depends on the reactivity of your aromatic substrate:
-
For highly activated rings (e.g., phenols, anilines): These substrates are very reactive and can be prone to polybromination.[1][6] Using a milder brominating agent like N-Bromosuccinimide (NBS) can provide better control and selectivity.[2] To achieve monobromination in highly activated systems like aniline (B41778), protection of the activating group (e.g., as an acetamide) is a common strategy.[1][7]
-
For moderately activated rings (e.g., toluene, anisole): Molecular this compound (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is a classic and effective choice.[4] NBS can also be used, often in polar solvents to enhance its electrophilicity.[8]
-
For deactivated rings (e.g., nitrobenzene): These substrates require more forcing conditions. A common method is using NBS in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄).[9][10][11] This combination generates a more potent electrophilic this compound species.
-
For substrates with benzylic protons (e.g., toluene): If the goal is to brominate the aromatic ring, the reaction should be carried out in the dark and often with a Lewis acid catalyst. If benzylic bromination is desired, the reaction is typically performed with NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (light).[3][5][12]
Q3: My reaction is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?
A3: Regioselectivity is primarily governed by the directing effects of the substituents already on the aromatic ring.
-
Activating groups (e.g., -OH, -NH₂, -OR, -alkyl) are typically ortho, para-directors.
-
Deactivating groups (e.g., -NO₂, -CN, -C=O) are generally meta-directors. Halogens are an exception, being deactivating but ortho, para-directing.
To improve selectivity:
-
Steric Hindrance: Bulky protecting groups or substituents can favor the para product over the ortho product due to steric hindrance.
-
Solvent Effects: The polarity of the solvent can influence the ratio of isomers. For example, in the bromination of anilines with NBS, polar solvents can enhance para-selectivity.[13]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Q4: I am observing significant amounts of polybrominated byproducts. How can I favor monobromination?
A4: Polybromination is a common issue, especially with highly activated aromatic rings. Here are some strategies to promote monobromination:
-
Use a Milder Brominating Agent: Switch from Br₂ to a less reactive agent like NBS.
-
Control Stoichiometry: Use only one equivalent of the brominating agent.
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second bromination.
-
Protect Activating Groups: Temporarily converting a strongly activating group into a less activating one can significantly reduce the tendency for polybromination. For example, an amino group (-NH₂) can be protected as an amide (-NHCOCH₃).[1][7]
-
Use a Bulky Brominating Agent: In some cases, a bulkier brominating agent might selectively react at the most accessible position, reducing the chance of further substitution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Deactivated Substrate: The aromatic ring is too electron-poor to react under the current conditions. | Use a stronger brominating agent/catalyst system. For example, for deactivated arenes, use NBS in concentrated H₂SO₄.[9][10] |
| Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or have been deactivated by moisture. | Use fresh, anhydrous Lewis acid. Consider generating it in situ (e.g., by adding iron filings to Br₂).[4] | |
| Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Polybromination: The substrate is highly activated, leading to multiple this compound additions. | Use a milder brominating agent (e.g., NBS), control the stoichiometry carefully (1 equivalent of this compound), or protect the activating group.[1][7] |
| Lack of Regioselectivity: The directing groups on the ring are leading to a mixture of isomers. | Optimize the solvent and temperature. Consider if steric hindrance can be used to favor a particular isomer. | |
| Benzylic Bromination Side Product: For substrates with benzylic C-H bonds, radical bromination is competing with electrophilic aromatic substitution. | Ensure the reaction is run in the dark and without radical initiators. Use a Lewis acid catalyst to promote the desired electrophilic pathway.[12] | |
| Low Isolated Yield Despite Good Conversion | Product Degradation: The product may be unstable under the reaction or workup conditions. | Consider a milder workup procedure. For example, use a dilute solution of sodium bisulfite to quench excess this compound. |
| Difficult Purification: The product may be difficult to separate from byproducts or starting material. | Optimize the chromatographic separation method or consider recrystallization to purify the product. |
Data Presentation
Table 1: Comparison of Common Brominating Agents for Aromatic Compounds
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Typical Yield (%) | Key Advantages |
| Molecular this compound (Br₂) | Activated and moderately activated arenes | Lewis acid catalyst (e.g., FeBr₃), often in a non-polar solvent. | 60-90% | High reactivity, readily available. |
| N-Bromosuccinimide (NBS) | Activated arenes, substrates prone to oxidation | Varies with solvent (e.g., DMF, CCl₄, Acetonitrile), often at room temperature.[8][14] | 50-95% (substrate dependent)[14] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[14] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[14] | Acetonitrile or ionic liquids, ambient temperature.[14] | 60-96%[14] | Mild reaction conditions; high regioselectivity for para-substitution.[14] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Anilines | Glacial acetic acid, room temperature. | High | Stable, crystalline solid; more atom-economical than NBS.[7] |
Table 2: Influence of Lewis Acid Catalyst on Electrophilic Aromatic Bromination
| Lewis Acid Catalyst | Typical Loading (mol%) | Expected Relative Yield | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Highly reactive, but can be difficult to handle due to its hygroscopic nature.[15] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | A less potent but more manageable alternative to AlCl₃; less moisture-sensitive.[15] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | A milder Lewis acid, often requiring higher temperatures or longer reaction times.[15] |
| Zeolites (e.g., NaY) | Stoichiometric amounts | High | Reusable catalyst, can lead to high para-selectivity.[16] |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of a Deactivated Aromatic Compound (e.g., 3-Nitrobenzaldehyde)
This protocol is adapted from a method utilizing NBS in concentrated sulfuric acid.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the deactivated aromatic substrate (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) in portions to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1.5-3 hours.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Selective Monobromination of Aniline via Acetylation-Bromination-Deacetylation
This protocol outlines a three-step process to achieve selective para-bromination of aniline.[7]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide (B955).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of molecular this compound (1.0 eq.) in glacial acetic acid dropwise with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: A troubleshooting workflow for low-yield electrophilic aromatic bromination.
Caption: Logic for selecting a suitable brominating agent based on substrate reactivity.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
suppressing side reactions during the bromination of phenols
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenol (B47542) bromination. Find troubleshooting guidance for common side reactions and browse our FAQs for quick answers to frequent challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of phenols, providing potential causes and actionable solutions.
Issue 1: Excessive Polybromination
-
Symptom: The primary product is a mixture of di-, tri-, or even higher brominated phenols, such as the formation of a white precipitate of 2,4,6-tribromophenol, instead of the desired monobrominated product.[1][2][3]
-
Cause: The hydroxyl group of phenol is strongly activating, making the aromatic ring highly susceptible to multiple electrophilic substitutions, especially with reactive brominating agents like bromine water.[1][2][4]
-
Solution:
| Strategy | Action | Rationale |
| Modify Brominating Agent | Switch from elemental this compound (Br₂) or this compound water to a milder reagent like N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃).[1][2] | Milder reagents provide a slower, more controlled release of the electrophilic this compound species, reducing the likelihood of multiple substitutions.[2] |
| Change Solvent | Use non-polar, aprotic solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1][2] | Polar solvents can enhance the reactivity of the brominating agent. Non-polar solvents do not solvate the this compound molecule as effectively, leading to a less reactive electrophile and favoring monobromination.[1][2] |
| Control Temperature | Lower the reaction temperature. For example, performing the reaction at 0°C to -30°C.[1] | Reducing the temperature slows down the reaction rate, allowing for better control over the extent of bromination.[1] |
| Adjust Stoichiometry | Use one equivalent or slightly less of the brominating agent relative to the phenol.[2] | Limiting the amount of the brominating agent ensures there isn't an excess to cause further reactions after the initial monobromination. |
Issue 2: Poor Regioselectivity (Ortho- vs. Para-Bromination)
-
Symptom: A mixture of ortho- and para-brominated phenols is obtained, with a low yield of the desired isomer.
-
Cause: The hydroxyl group is an ortho-, para-director, and the electronic differences between these positions are minimal, often leading to mixtures.[4][5] Steric hindrance at the ortho position generally favors para-substitution.[1][2]
-
Solution:
| Desired Isomer | Strategy | Action |
| Para-selectivity | Steric Hindrance | Employ a bulky sulfoxide (B87167), such as (4‐ClC₆H₄)₂SO, in combination with a brominating agent like TMSBr.[2][5] Using HBr with a sterically hindered sulfoxide has also shown high para-selectivity.[6] |
| Solvent Choice | Use non-polar solvents.[1] | |
| Ortho-selectivity | Catalysis | Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol (B129727).[7][8] |
| Solvent Effects | In the bromination of 2-isopropylphenol (B134262) with NBS, using toluene (B28343) as a solvent favors ortho-bromination due to hydrogen bonding between the phenolic proton and the NBS oxygen.[9] Conversely, acetonitrile (B52724) favors para-bromination.[9] |
Issue 3: Formation of Colored Impurities or Tarry Byproducts
-
Symptom: The final product is discolored, or significant amounts of dark, insoluble material are formed.
-
Cause: Oxidation of the phenol ring by the brominating agent or under harsh reaction conditions can lead to the formation of colored, polymeric materials.[2]
-
Solution:
| Strategy | Action |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[1] |
| Purification | During the work-up, wash the product with a solution of a reducing agent, such as sodium bisulfite, to remove excess this compound and some colored impurities.[1] |
| Milder Conditions | Use milder brominating agents and lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is phenol so reactive towards bromination compared to benzene (B151609)?
The hydroxyl (-OH) group on phenol is a strong activating group.[4] A lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π system, increasing the electron density of the ring.[4] This makes the ring more susceptible to attack by electrophiles like this compound.[4][10] Consequently, phenol can be brominated under much milder conditions than benzene, which requires a Lewis acid catalyst.[4]
Q2: What is the role of pH in the bromination of phenols?
The pH of the reaction medium can significantly influence the rate of bromination. Acidic conditions are generally favorable. For instance, a study showed that for the KBr-KBrO₃ system, a pH of 3 was optimal, while for the NBS-KBr system, a pH of 4 gave the best results.[11] The reaction rate tends to decrease as the pH becomes more basic.[11]
Q3: Can I achieve monobromination using elemental this compound?
Yes, but it requires careful control of reaction conditions. To favor monobromination with elemental this compound, it is crucial to use a non-polar solvent like carbon disulfide (CS₂) and maintain a low temperature.[1][3] Adding the this compound solution dropwise also helps to control the reaction.[1]
Q4: Are there greener alternatives for the bromination of phenols?
Research is ongoing into more environmentally friendly methods. Some approaches focus on using safer brominating agents like N-bromosuccinimide (NBS) to avoid handling highly toxic and corrosive elemental this compound.[2][11] Oxidative bromination methods that generate the brominating species in situ from bromide salts are also considered greener as they can have higher atom economy.[12]
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol
This protocol is adapted for high para-selectivity.
-
Preparation: In a flask equipped with a stirrer, dissolve phenol (1 equivalent) in ethyl acetate (B1210297). Cool the solution to 0°C.
-
Bromination: Slowly add a solution of this compound (1.025 equivalents) in ethyl acetate to the phenol solution over 1.5-2 hours, maintaining the temperature between 0-5°C.[13]
-
Quenching: After the addition is complete, destroy any excess this compound by adding a sodium bisulfite solution.
-
Work-up: Neutralize the evolved HBr with a saturated sodium carbonate solution to a pH of 8.5-9.[13] Separate the organic layer.
-
Isolation: Distill off the ethyl acetate. The resulting product can be further purified by vacuum distillation. This method has been reported to yield p-bromophenol with high purity (98.8-99.2%).[13]
Protocol 2: Selective Ortho-bromination of p-Substituted Phenols using NBS
This protocol is designed for the selective mono-ortho-bromination of phenols that are already substituted at the para position.
-
Preparation: Dissolve the p-substituted phenol (1 equivalent) and p-toluenesulfonic acid (pTsOH) (0.1 equivalents) in ACS-grade methanol at room temperature.[7][8]
-
Bromination: To this solution, add N-bromosuccinimide (NBS) (1 equivalent).[7] The reaction is typically rapid, often completing within 15-25 minutes.[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired mono-ortho-brominated product.[2]
Visualizations
Caption: Troubleshooting workflow for common issues in phenol bromination.
Caption: Logical relationships for controlling phenol bromination outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 6. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Selective Allylic Bromination
Welcome to the technical support center for selective allylic bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical transformation.
Frequently Asked Questions (FAQs)
Q1: My allylic bromination with N-Bromosuccinimide (NBS) is giving a low yield of the desired product. What are the common causes?
A1: Low yields in allylic bromination can stem from several factors:
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Suboptimal Initiation: The reaction proceeds via a free-radical chain mechanism, which requires proper initiation.[1] Ensure you are using an effective radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO), or photochemical initiation with a UV lamp.[2] Thermal initiation alone can be slow and inefficient.[2]
-
Presence of Water: N-Bromosuccinimide can react with water to form bromohydrins, leading to unwanted side products.[2] It is crucial to use dry, non-protic solvents and ensure all glassware is thoroughly dried.[2]
-
Incorrect Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally used and are effective.[2] Using polar solvents can lead to competing ionic reactions.
-
Low Reaction Temperature: While the reaction should be controlled to prevent runaway reactions, a temperature that is too low may result in a sluggish or incomplete reaction. Refluxing in a solvent like CCl₄ is a common practice.[3]
Q2: I am observing the formation of a significant amount of dibrominated product. How can I improve the selectivity for mono-bromination?
A2: The formation of dibrominated products typically occurs when there is an excess of molecular bromine (Br₂), which can then participate in electrophilic addition across the double bond.[1][4] The key to preventing this is to maintain a low and steady concentration of Br₂.[1][2][5] This is the primary role of NBS.[2][5]
To enhance selectivity:
-
Use N-Bromosuccinimide (NBS): NBS reacts with the HBr generated during the propagation step to produce a low concentration of Br₂.[2][6][7] This is crucial for favoring radical substitution over electrophilic addition.[2]
-
Slow Addition of NBS: Adding NBS in portions can help maintain a low concentration of this compound throughout the reaction.[2]
-
Ensure Efficient Stirring: Good agitation ensures that the locally generated HBr can react quickly with the suspended NBS.
Q3: My reaction is producing a mixture of constitutional isomers. How can I predict the major product and potentially influence the product ratio?
A3: The formation of multiple isomers is a common feature of allylic bromination, especially with unsymmetrical alkenes.[4][8] This arises from the resonance stabilization of the intermediate allylic radical.[1][4][6]
-
Predicting the Major Product: The major product generally derives from the most stable allylic radical intermediate.[8] Radical stability follows the order: tertiary > secondary > primary.[2][8] Draw all possible resonance structures of the allylic radical and assess their stability to predict the major product(s).[6][8]
-
Influencing Product Ratio: The product ratio can be influenced by reaction conditions such as temperature and solvent, although achieving high selectivity for one isomer can be challenging.[2] In some cases, the thermodynamic product (more substituted, stable double bond) may be favored at higher temperatures if the initial kinetic products can rearrange.
Q4: The reaction is not initiating, or is very slow, even with a radical initiator. What should I check?
A4: Several factors can inhibit the initiation of the radical chain reaction:
-
Inhibitors: The presence of radical inhibitors, such as oxygen or certain impurities in the reagents or solvent, can quench the radical chain reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Initiator Decomposition: Ensure your radical initiator is active. Peroxides can decompose over time, and AIBN has a specific temperature range for efficient decomposition.
-
Purity of NBS: Use freshly recrystallized NBS if possible. Impurities in old NBS can sometimes interfere with the reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during selective allylic bromination.
Data Presentation
Table 1: Common Solvents and Initiators for Allylic Bromination with NBS
| Solvent | Boiling Point (°C) | Radical Initiator | Typical Initiation Method |
| Carbon Tetrachloride (CCl₄) | 77 | AIBN or Benzoyl Peroxide (BPO) | Thermal (Reflux) or Photochemical |
| Benzene | 80 | AIBN or Benzoyl Peroxide (BPO) | Thermal (Reflux) or Photochemical |
| Acetonitrile | 82 | AIBN or Benzoyl Peroxide (BPO) | Thermal (Reflux) or Photochemical |
| Dichloromethane (CH₂Cl₂) | 40 | AIBN or Benzoyl Peroxide (BPO) | Photochemical |
Table 2: Relative Stability of Radical Intermediates
| Radical Type | Relative Stability | Reason for Stability |
| Allylic | Highest | Resonance Delocalization |
| Benzylic | High | Resonance Delocalization |
| Tertiary Alkyl | Medium-High | Hyperconjugation |
| Secondary Alkyl | Medium | Hyperconjugation |
| Primary Alkyl | Low | Hyperconjugation |
| Vinylic | Lowest | s-character |
Experimental Protocols
Protocol 1: General Procedure for Allylic Bromination using NBS and a Radical Initiator
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate in a dry, non-protic solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (typically 1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equivalents) to the solution.
-
Reaction Initiation: Heat the reaction mixture to reflux to initiate the reaction. Alternatively, for photochemical initiation, irradiate the mixture with a UV lamp at a suitable temperature.[2][9]
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The disappearance of the starting material and the appearance of the product spot (which is typically less polar) can be observed. A key visual cue is the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) that floats on top of the CCl₄.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate (B1220275) to quench any remaining this compound, followed by water and brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9]
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired allylic bromide.[9]
Visualizations
Reaction Mechanism Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. chadsprep.com [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 9. benchchem.com [benchchem.com]
troubleshooting succinimide byproduct removal after NBS reactions
Welcome to the technical support center for troubleshooting the removal of succinimide (B58015) byproduct after N-Bromosuccinimide (NBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of succinimide in NBS reactions?
Succinimide is the byproduct generated from N-Bromosuccinimide (NBS) once the bromine atom has been transferred to the desired substrate in a radical substitution or electrophilic addition reaction.
Q2: Why is the removal of succinimide important for my product?
The presence of succinimide as an impurity can affect the purity and yield of your final product.[1] It can interfere with subsequent reaction steps, complicate product characterization by NMR, mass spectrometry, and other analytical techniques, and potentially co-crystallize with the desired compound, making purification difficult.[1]
Q3: What are the common methods for removing succinimide?
The most common and effective methods for removing succinimide include:
-
Aqueous Washing (Extraction): Utilizing the high water solubility of succinimide to wash it out of an organic solution of the product.
-
Recrystallization: Purifying the solid product from a solvent system in which the product's solubility differs significantly from that of succinimide at different temperatures.
-
Filtration: Removing succinimide by filtration if it precipitates from the reaction solvent.
-
Column Chromatography: Separating the product from succinimide based on their differential adsorption to a stationary phase.
Q4: How do I choose the best method for my specific reaction?
The choice of method depends on several factors, including the properties of your desired product (solubility, stability, physical state) and the reaction solvent. The decision tree below can help guide your choice.
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of succinimide.
Aqueous Washing
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of washes. Succinimide is very soluble in water, but multiple extractions are often necessary for complete removal.
-
Troubleshooting Steps:
-
Increase Wash Volume: Use a volume of aqueous solution equal to the volume of the organic layer for each wash.
-
Increase Number of Washes: Perform a minimum of 2-3 washes.
-
Use a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This deprotonates the succinimide, forming the highly water-soluble sodium salt.[1] Caution: Ensure your product is stable under basic conditions.
-
Final Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to break up emulsions and remove residual water from the organic layer.[1]
-
Issue 2: An emulsion forms during the extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).
-
Troubleshooting Steps:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Add Brine: Add a small amount of brine to the separatory funnel, which can help to break the emulsion.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Recrystallization
Issue 3: Succinimide co-crystallizes with my product.
-
Possible Cause: The chosen solvent system does not effectively differentiate between the solubility of your product and succinimide.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where your product has high solubility in the hot solvent and low solubility in the cold solvent, while succinimide remains soluble in the cold solvent.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Wash Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering succinimide-containing mother liquor.
-
Column Chromatography
Issue 4: Succinimide co-elutes with my product.
-
Possible Cause: The polarity of the product and succinimide are too similar in the chosen eluent system.
-
Troubleshooting Steps:
-
Aqueous Wash Pre-Chromatography: Perform a thorough aqueous wash to remove the bulk of the succinimide before attempting column chromatography.
-
Optimize Eluent System:
-
Normal Phase: Gradually increase the polarity of the eluent. A shallow gradient can improve separation.
-
Reverse Phase: For non-polar products, consider using reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Use a Different Stationary Phase: If silica (B1680970) gel is not effective, consider using alumina.
-
Data Presentation
Table 1: Qualitative Comparison of Succinimide Removal Methods
| Method | Purity of Final Product | Product Recovery | Speed | Scalability | Key Considerations |
| Aqueous Washing | Moderate to High | Good to Excellent | Fast | Excellent | Product must be insoluble in water and stable to the pH of the wash. Multiple washes are often required. |
| Recrystallization | High to Excellent | Fair to Good | Slow | Good | Product must be a solid. Requires careful selection of the solvent system. Some product loss in the mother liquor is inevitable. |
| Filtration | Moderate | Good | Fast | Excellent | Only effective if succinimide precipitates from the reaction solvent (e.g., CCl₄, CHCl₃).[2] |
| Column Chromatography | High to Excellent | Fair to Good | Slow | Moderate | Can be time-consuming and requires significant solvent usage. Risk of co-elution if polarities are similar. |
Note: Quantitative data on the efficiency of these methods is highly dependent on the specific product, reaction conditions, and solvents used, and is therefore not presented here.
Experimental Protocols
Protocol 1: Aqueous Wash for Succinimide Removal
This protocol is suitable for products that are soluble in a water-immiscible organic solvent.
-
Quench Reaction: If unreacted NBS is present, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color of this compound disappears.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water, gently invert the funnel several times, and allow the layers to separate. Drain the aqueous layer.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat this step one more time for thorough removal.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Succinimide Removal
This protocol is for purifying a solid product contaminated with succinimide.
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble when hot and poorly soluble when cold, while succinimide remains soluble at cold temperatures. Common choices include ethanol/water or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.
Mandatory Visualizations
Caption: General workflow for succinimide removal via aqueous washing.
References
Technical Support Center: Preventing Polybromination in Activated Aromatic Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polybromination during the electrophilic bromination of activated aromatic systems.
Frequently Asked Questions (FAQs)
Q1: What causes polybromination in activated aromatic systems?
A1: Polybromination occurs because the initial introduction of a bromine atom onto a highly activated aromatic ring (such as phenols and anilines) can further activate the ring, making it more susceptible to subsequent bromination. The strong electron-donating groups (-OH, -NH2) increase the electron density of the ring, facilitating multiple electrophilic substitution reactions.[1]
Q2: How can I control the extent of bromination?
A2: Several strategies can be employed to control bromination and favor monosubstitution:
-
Choice of Brominating Agent: Using milder brominating agents can significantly reduce the reactivity and prevent multiple substitutions.
-
Reaction Conditions: Controlling the temperature, solvent, and stoichiometry of the reagents is crucial.
-
Protecting Groups: Temporarily protecting the activating group can moderate its activating effect and introduce steric hindrance to direct the substitution.
Q3: What are some milder alternatives to elemental this compound (Br₂)?
A3: Milder brominating agents are less reactive and offer better control over the reaction. Common alternatives include:
-
N-Bromosuccinimide (NBS): A versatile and selective reagent for monobromination.[2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent that is often more atom-economical than NBS.
-
Potassium Bromide (KBr) in combination with an oxidant (e.g., KBrO₃, H₂O₂): This system generates this compound in situ, allowing for better control of its concentration.[3]
Q4: How does the choice of solvent affect the reaction?
A4: The polarity of the solvent can influence the reactivity of the brominating agent. Polar solvents can stabilize the transition state, leading to faster and sometimes less selective reactions. Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can help to moderate the reaction rate and improve selectivity for monobromination.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of di- and tri-brominated products.
-
Possible Cause: The brominating agent is too reactive, or the reaction conditions are too harsh.
-
Solutions:
-
Switch to a milder brominating agent: Replace elemental this compound with NBS or DBDMH.
-
Lower the reaction temperature: Running the reaction at a lower temperature will decrease the reaction rate and favor the formation of the monobrominated product.
-
Use a less polar solvent: Change from a polar solvent to a non-polar solvent like CH₂Cl₂ or CS₂.
-
Control stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.
-
Problem 2: I am getting a poor yield of the desired monobrominated product.
-
Possible Cause: Incomplete reaction or side reactions.
-
Solutions:
-
Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Check the purity of reagents: Impurities in the starting material or reagents can lead to side reactions and lower yields.
-
Consider a different catalyst or promoter: For some substrates, the addition of a catalyst can improve the yield and selectivity.
-
Problem 3: I am observing poor regioselectivity (a mixture of ortho and para isomers).
-
Possible Cause: The directing effect of the activating group is not strong enough to favor one isomer, or steric hindrance is influencing the substitution pattern.
-
Solutions:
-
Use a protecting group: For anilines, acetylating the amino group to form an acetanilide (B955) can increase steric hindrance at the ortho positions, favoring para-substitution.
-
Employ a bulky brominating agent: A sterically hindered brominating agent may preferentially attack the less hindered para position.
-
Change the solvent or temperature: These parameters can sometimes influence the ortho/para ratio.
-
Data Presentation
Table 1: Comparison of Brominating Agents for the Monobromination of Anisole
| Brominating Agent | Catalyst/Conditions | Major Product | Typical Yield (%) |
| Br₂ | FeBr₃ | p-Bromoanisole | ~85 |
| NBS | Acetonitrile (B52724) | p-Bromoanisole | 96[4] |
| DBDMH | - | p-Bromoanisole | High |
| KBr/H₂O₂ | Acetic Acid | p-Bromoanisole | High |
Table 2: Regioselectivity in the Monobromination of Phenol (B47542)
| Brominating Agent | Solvent | Temperature (°C) | Major Product(s) | Ortho:Para Ratio |
| Br₂ | H₂O | Room Temp | 2,4,6-Tribromophenol | - |
| Br₂ | CS₂ | 0 | p-Bromophenol | Low |
| NBS | Acetonitrile | Room Temp | p-Bromophenol | 1:9 |
| KBr/KBrO₃ | Acetic Acid/H₂O | 35 | p-Bromophenol | High para-selectivity[3] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Aniline (B41778) via Acetylation
This protocol involves the protection of the amino group as an acetanilide to control the reactivity and enhance para-selectivity.
Step 1: Acetylation of Aniline
-
In a 100 mL round-bottomed flask, add 5.0 g of aniline to 20 mL of glacial acetic acid.
-
Slowly add 6.0 mL of acetic anhydride (B1165640) to the mixture while stirring.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the hot mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve 4.0 g of the dried acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.
-
In a separate beaker, prepare a solution of 1.5 mL of this compound in 10 mL of glacial acetic acid.
-
Slowly add the this compound solution to the acetanilide solution with constant stirring.
-
Stir the reaction mixture for 15-20 minutes at room temperature.
-
Pour the reaction mixture into 100 mL of cold water to precipitate the p-bromoacetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 3: Hydrolysis of p-Bromoacetanilide
-
Transfer the crude p-bromoacetanilide to a 100 mL round-bottom flask.
-
Add 20 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture under reflux for 30-45 minutes.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated p-bromoaniline by vacuum filtration, wash with cold water, and dry.
Protocol 2: Selective Monobromination of Phenol using N-Bromosuccinimide (NBS)
This protocol utilizes the milder brominating agent NBS to achieve selective monobromination.
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for eluent
Procedure:
-
Dissolve 1.0 g of phenol in 20 mL of acetonitrile in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.9 g of NBS in small portions over 15 minutes with continuous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure p-bromophenol.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for preventing polybromination.
Caption: Synthetic pathway for selective p-bromination of aniline.
References
challenges in handling and dispensing elemental bromine safely
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and dispensing of elemental bromine. Elemental this compound is a highly corrosive, toxic, and reactive substance that requires strict safety protocols to be followed in a laboratory setting. This guide is intended for professionals trained in handling hazardous materials. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and dispensing of elemental this compound.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Visible reddish-brown fumes escaping from the container or apparatus. | 1. Improperly sealed container or apparatus joint.2. Leak in the dispensing system.3. Excessive temperature causing increased vapor pressure. | 1. IMMEDIATELY ENSURE ADEQUATE VENTILATION. Work exclusively in a certified chemical fume hood.[1][2][3] 2. Check all seals and joints: Ensure all connections are tight and secure. For ground glass joints, ensure they are properly greased with a this compound-resistant lubricant (e.g., concentrated sulfuric acid, with extreme caution).[4] 3. Inspect for leaks: Carefully examine tubing and connections for any signs of degradation or leakage. This compound attacks many plastics and rubbers.[1][2] 4. Control temperature: Store and handle this compound in a cool, well-ventilated area away from heat sources to minimize vapor pressure.[1][2] |
| Inconsistent or no flow of this compound from a dispenser. | 1. Clogged dispensing lines or valves.2. Airlock in the system.3. Malfunctioning valve or pump. | 1. Check for blockages: Visually inspect lines for any precipitated material or debris.[5] 2. Purge the system: If an airlock is suspected, carefully follow the manufacturer's instructions for purging the dispensing system. This may involve opening an air relief valve.[5] 3. Inspect mechanical parts: Check for any visible damage or wear on valves and other moving parts of the dispenser.[6] If a mechanical failure is suspected, do not attempt to repair it yourself unless you are trained to do so. Contact the equipment manufacturer or your institution's technical support. |
| Discoloration or degradation of equipment in contact with this compound. | 1. Use of incompatible materials. | 1. Verify material compatibility: Ensure all components of your apparatus (containers, tubing, seals, etc.) are made of this compound-resistant materials. Suitable materials include glass, lead-lined steel, Monel, Teflon, and Kynar.[2] this compound is corrosive to many metals, including stainless steel, iron, and copper, as well as many plastics.[2][7] 2. Replace non-compatible components: Immediately replace any materials showing signs of degradation. |
| A spill of elemental this compound has occurred. | 1. Accidental dropping or knocking over of a container.2. Leak from a container or apparatus. | 1. IMMEDIATE EVACUATION: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab, secure the area, and call emergency services (911) and your institution's environmental health and safety (EH&S) office.[1][8] 2. FOR SMALL SPILLS INSIDE A FUME HOOD ONLY: If you are trained and equipped to handle small this compound spills, you may proceed with caution.[1] a. Wear appropriate PPE: This includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves (fluorinated rubber is recommended for liquid this compound), a lab coat, and splash goggles.[2][7] b. Neutralize the spill: Cover the spill with a 5-10% solution of sodium thiosulfate (B1220275) or dry lime, sand, or soda ash.[7][9][10] c. Absorb and collect: Once neutralized, absorb the material with an inert absorbent and place it in a sealed, properly labeled hazardous waste container.[1][8] d. Decontaminate the area: Wash the spill area with the sodium thiosulfate solution, followed by soap and water.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with elemental this compound?
A1: Elemental this compound is highly toxic, corrosive, and a strong oxidizing agent.[2] The main hazards include:
-
Inhalation: this compound vapors are highly irritating to the respiratory tract and can cause severe damage, including pulmonary edema, which can be delayed.[3][7][11]
-
Skin and Eye Contact: Direct contact with liquid this compound or concentrated vapors can cause severe chemical burns, painful blisters, and permanent eye damage.[7][8][11]
-
Reactivity: this compound reacts violently with many substances, including aluminum, ammonia, and reducing agents.[7] It can also enhance the combustion of other materials.[7]
Q2: What Personal Protective Equipment (PPE) is required for handling elemental this compound?
A2: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is also recommended.[1][8]
-
Hand Protection: Chemically resistant gloves are required. For liquid this compound, fluorinated rubber gloves are recommended. For aqueous solutions, nitrile or neoprene gloves may be suitable, but always check the manufacturer's compatibility chart.[2][8]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are essential.[8]
-
Respiratory Protection: All work with elemental this compound must be conducted in a certified chemical fume hood.[1][2] In some situations, such as a spill cleanup, a respirator with an appropriate cartridge for this compound may be necessary.[2][7]
Q3: How should elemental this compound be stored?
A3: this compound should be stored in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][2] It should be stored in a designated corrosives area and segregated from incompatible materials such as reducing agents, metals, and organic materials.[1][2] Opened containers must be carefully resealed and kept upright.[1]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate first aid is crucial.
-
Inhalation: Move the person to fresh air immediately and seek urgent medical attention.[2][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][11] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]
Q5: How should I dispose of this compound waste?
A5: this compound waste must be collected in a sealed, airtight, and compatible container.[1] The container should be clearly labeled as hazardous waste and stored in a designated area away from incompatible materials.[8] Follow your institution's specific guidelines for hazardous waste disposal.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 0.1 ppm (8-hour time-weighted average) | [7] |
| NIOSH Recommended Exposure Limit (REL) | 0.1 ppm (10-hour time-weighted average) | [7] |
| NIOSH Short-Term Exposure Limit (STEL) | 0.3 ppm (15-minute exposure) | [7] |
| ACGIH Threshold Limit Value (TLV) | 0.1 ppm (8-hour time-weighted average) | [7] |
| ACGIH Short-Term Exposure Limit (STEL) | 0.2 ppm | [7] |
| Odor Threshold | 0.051 to 3.5 ppm (Note: Odor is not a reliable indicator of hazardous exposure) | [7] |
| Boiling Point | 58.8 °C (137.8 °F) | [13] |
| Vapor Density | 5.51 (Heavier than air) | [14] |
Experimental Protocol: Standardized Dispensing of Elemental this compound
This protocol outlines a general procedure for safely dispensing elemental this compound. This should be adapted to your specific experimental needs and performed only by trained personnel.
1. Preparation and Precautionary Measures: a. Ensure you have received specific training on handling this compound and are familiar with the location and use of all safety equipment, including the safety shower, eyewash station, and spill kit.[8] b. Verify that a 5-10% sodium thiosulfate solution is readily available for neutralization in case of a small spill.[9][10] c. Set up your experiment in a certified chemical fume hood with the sash at the lowest possible working height.[2] d. Don all required PPE as outlined in the FAQ section.
2. Dispensing Procedure: a. Secure the this compound container to prevent tipping. b. If using a pump or automated dispenser, ensure all tubing and fittings are made of this compound-compatible materials. c. Slowly and carefully open the this compound container, pointing the opening away from you. d. Use a dedicated, compatible syringe or cannula for transferring small volumes. Never pour directly from the bottle.[15] e. Dispense the required amount of this compound slowly and carefully into the reaction vessel. f. After dispensing, securely close the this compound container. g. Clean any residual this compound from the dispensing equipment using a neutralizing agent (e.g., sodium thiosulfate solution) followed by an appropriate solvent.
3. Post-Dispensing and Waste Disposal: a. Decontaminate any surfaces that may have come into contact with this compound. b. Collect all this compound-contaminated waste, including empty containers and disposable PPE, in a designated hazardous waste container. c. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[7]
Visualizations
Caption: Workflow for Safe Handling and Dispensing of Elemental this compound.
Caption: Emergency Response Protocol for an Elemental this compound Spill.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. LCSS: this compound [web.stanford.edu]
- 4. youtube.com [youtube.com]
- 5. clearchoicepoolcaretx.com [clearchoicepoolcaretx.com]
- 6. How to troubleshoot common problems with a dispenser machine? - Blog [yomesorb.com]
- 7. nj.gov [nj.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. inorganic chemistry - How do technicians treat spilt mercury and this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. obwtechnologies.com [obwtechnologies.com]
- 12. kansashealthsystem.com [kansashealthsystem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Exothermic Reactions When Quenching with Sodium Bisulfite
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions when using sodium bisulfite as a quenching agent.
Frequently Asked Questions (FAQs)
Q1: What is sodium bisulfite and why is it used for quenching?
A1: Sodium bisulfite (NaHSO₃) is a chemical compound commonly used as a reducing agent. In a laboratory setting, it is frequently employed to "quench" or neutralize residual oxidizing agents from a reaction mixture.[1][2][3] Oxidizing agents are often highly reactive and potentially hazardous, and quenching converts them into less reactive, safer substances.[1][2]
Q2: What types of reactions typically require quenching with sodium bisulfite?
A2: Sodium bisulfite is effective for quenching a variety of oxidizing agents, including but not limited to:
-
Ozone (O₃)
-
Halogens (e.g., chlorine, bromine, iodine)
-
Permanganates
-
Chromates
Q3: Is the quenching process with sodium bisulfite always exothermic?
A3: Yes, the reaction of sodium bisulfite with strong oxidizing agents is generally exothermic, meaning it releases heat.[4] The amount of heat generated can vary significantly depending on the concentration and reactivity of the oxidizing agent, the concentration of the sodium bisulfite solution, and the rate of addition.
Q4: What are the primary safety concerns when quenching with sodium bisulfite?
A4: The main safety concerns are:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature that can lead to boiling of the solvent, pressure buildup, and potentially vessel rupture.[5]
-
Gas Evolution: The reaction can release sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor, especially under acidic conditions.[6][7]
-
Corrosivity: Sodium bisulfite and its reaction products can be corrosive.[8]
-
Skin and Eye Irritation: Direct contact with sodium bisulfite solutions can cause skin and eye irritation or burns.[8][9]
Q5: What personal protective equipment (PPE) should be worn when handling sodium bisulfite?
A5: Appropriate PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)[8]
-
A lab coat[7]
-
Work should be performed in a well-ventilated fume hood.[10][11]
Troubleshooting Guides
Problem 1: The temperature of the reaction mixture is increasing too rapidly during the quench.
-
Possible Cause: The sodium bisulfite solution is being added too quickly, or the concentration of the oxidizing agent is higher than anticipated.
-
Solution:
-
Immediately stop the addition of the sodium bisulfite solution.
-
If safe to do so, apply external cooling using an ice bath.
-
Once the temperature is under control, resume the addition of sodium bisulfite at a much slower rate, monitoring the temperature closely.
-
For future experiments, consider diluting the reaction mixture or the sodium bisulfite solution before quenching.
-
Problem 2: The quenching reaction appears to be incomplete, even after adding the calculated amount of sodium bisulfite.
-
Possible Cause:
-
The concentration of the sodium bisulfite solution may have decreased over time due to oxidation by air.
-
The initial concentration of the oxidizing agent was underestimated.
-
Poor mixing is preventing the reactants from coming into contact.
-
-
Solution:
-
Ensure vigorous stirring of the reaction mixture.
-
Add small, incremental amounts of additional sodium bisulfite solution.
-
Test for the presence of the oxidizing agent using an appropriate method (e.g., peroxide test strips) before ceasing the quench.
-
For future experiments, use a freshly prepared sodium bisulfite solution.
-
Problem 3: A pungent gas is being evolved during the quench.
-
Possible Cause: The reaction mixture is acidic, leading to the formation of sulfur dioxide (SO₂) gas.
-
Solution:
-
Ensure the quench is being performed in a certified chemical fume hood.
-
Consider adjusting the pH of the reaction mixture to be neutral or slightly basic before or during the quench, if compatible with the desired products. This can be achieved by the slow addition of a base like sodium bicarbonate.
-
Problem 4: A precipitate has formed in the reaction mixture after quenching.
-
Possible Cause:
-
The reaction of bisulfite with the oxidizing agent can form inorganic salts that may have limited solubility in the reaction solvent.
-
If the reaction mixture contains aldehydes or certain ketones, they can form bisulfite adducts, which are often crystalline solids.
-
-
Solution:
-
The formation of inorganic salts is a common outcome and they can typically be removed by an aqueous workup.
-
If a bisulfite adduct has formed, this can be a method for purification. The adduct can often be decomposed back to the aldehyde or ketone by treatment with an acid or base.
-
Data Presentation
Table 1: Stoichiometric Ratios for Quenching Common Oxidizing Agents with Sodium Bisulfite
| Oxidizing Agent | Chemical Formula | Molar Ratio (Oxidizing Agent : NaHSO₃) | Mass Ratio (g Oxidizing Agent : g NaHSO₃) |
| Hydrogen Peroxide | H₂O₂ | 1 : 1 | 1 : 3.06[3] |
| Peracetic Acid | CH₃CO₃H | 1 : 1 | 1 : 1.37[3] |
| Sodium Hypochlorite | NaClO | 1 : 1 | 1 : 1.40 |
Note: These ratios are theoretical. It is often recommended to use a slight excess (e.g., 10-20%) of sodium bisulfite to ensure complete quenching.
Table 2: Estimated Enthalpy of Reaction for Quenching with Sodium Bisulfite
| Reaction | Estimated Enthalpy of Reaction (ΔHᵣₓₙ) | Notes |
| H₂O₂(aq) + NaHSO₃(aq) → NaHSO₄(aq) + H₂O(l) | Highly Exothermic | The reaction between sodium metabisulfite (B1197395) and hydrogen peroxide is noted to be exothermic and releases heat.[4] |
| CH₃CO₃H(aq) + NaHSO₃(aq) → CH₃CO₂H(aq) + NaHSO₄(aq) | Highly Exothermic | Reactions involving strong oxidizers are often very exothermic.[12] |
Disclaimer: The exact enthalpy of reaction can vary with concentration, temperature, and solvent. The values provided are estimates to emphasize the exothermic nature of the reaction. Always proceed with caution and implement appropriate cooling measures.
Experimental Protocols
Protocol 1: General Procedure for Quenching an Exothermic Reaction with Sodium Bisulfite
-
Preparation:
-
Ensure the reaction vessel is equipped with a magnetic stirrer, a thermometer, and is placed in a secondary container (e.g., a larger basin).
-
Prepare an ice bath and have it readily available.
-
Prepare a solution of sodium bisulfite in water. A concentration of 10-20% (w/v) is a common starting point. For highly exothermic reactions, a more dilute solution may be preferable.
-
-
Cooling:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Slow Addition:
-
Begin slow, dropwise addition of the sodium bisulfite solution to the cooled and vigorously stirred reaction mixture.
-
Carefully monitor the internal temperature of the reaction mixture. The rate of addition should be controlled to maintain a safe internal temperature (e.g., below 20 °C).
-
-
Temperature Control:
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool.
-
-
Testing for Completion:
-
Once the calculated amount of sodium bisulfite has been added, test for the presence of the residual oxidizing agent (e.g., using potassium iodide-starch paper for peroxides).
-
If the test is positive, continue to add small portions of the sodium bisulfite solution until the test is negative.
-
-
Workup:
-
Once the quench is complete, proceed with the planned workup procedure.
-
Protocol 2: Quenching of a Peracetic Acid Reaction
-
Initial Setup: In a chemical fume hood, place the reaction vessel containing the peracetic acid mixture in an ice-water bath to cool it to approximately 0-10°C. Ensure the vessel is equipped with a magnetic stirrer for efficient mixing.
-
Prepare Quenching Solution: Prepare a 15% (w/v) aqueous solution of sodium bisulfite.
-
Slow Addition and Monitoring: Slowly add the sodium bisulfite solution dropwise to the cold, stirred reaction mixture. Monitor the internal temperature closely with a thermometer. Do not allow the temperature to rise above 25°C.
-
Test for Completion: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0-10°C. Test for the presence of residual peroxides using peroxide test strips. A negative test indicates the quench is complete.
-
Proceed to Workup: Once the absence of peroxides is confirmed, the reaction mixture can be safely removed from the ice bath and the subsequent workup steps can be performed.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. envirotech.com [envirotech.com]
- 3. envirotech.com [envirotech.com]
- 4. wfxcchemical.com [wfxcchemical.com]
- 5. Design of quench system for runaway reactions using bench-scale equipment (Journal Article) | OSTI.GOV [osti.gov]
- 6. ineos.com [ineos.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. SOP: Strong Oxidizers | PennEHRS [ehrs.upenn.edu]
Technical Support Center: Optimizing Catalyst Selection for Efficient Bromination
Welcome to the technical support center for optimizing catalyst selection in bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during bromination reactions, offering potential causes and solutions.
| Issue | Observation | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Conversion | Starting material remains largely unreacted. | 1. Insufficiently Active Catalyst: The chosen catalyst may not be strong enough for the substrate. 2. Deactivated Substrate: The aromatic ring or aliphatic position is electron-poor. 3. Poor Catalyst/Reagent Quality: The catalyst or brominating agent may have degraded. 4. Incorrect Reaction Conditions: Temperature may be too low or reaction time too short. | 1. Catalyst Screening: Test a range of catalysts with varying activities (e.g., for aromatic bromination, move from zeolites to stronger Lewis acids like FeBr₃ or AlBr₃).[1][2] 2. Harsher Conditions: For deactivated aromatics, use stronger activating systems like N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3] 3. Reagent Check: Use fresh or purified catalysts and brominating agents. 4. Optimize Conditions: Gradually increase the temperature and monitor the reaction over a longer period. |
| Polybromination | Formation of di-, tri-, or other polybrominated products instead of the desired monobrominated product.[4] | 1. Highly Activated Substrate: Electron-rich substrates (e.g., phenols, anilines) are highly susceptible to multiple substitutions.[4] 2. Highly Reactive Brominating Agent: Reagents like bromine water (Br₂/H₂O) are very reactive.[4] 3. Inappropriate Solvent: Polar, protic solvents can enhance the reactivity of the brominating agent.[4] | 1. Milder Brominating Agent: Switch to a less reactive agent like N-bromosuccinimide (NBS).[4] 2. Solvent Choice: Use a non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).[4] 3. Control Stoichiometry: Use exactly one equivalent of the brominating agent.[4] 4. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) to reduce the reaction rate.[4] |
| Poor Regioselectivity (e.g., mixture of ortho and para isomers) | Formation of a mixture of positional isomers.[4] | 1. Inherent Directing Effects: The directing influence of existing substituents on the aromatic ring is not being adequately controlled. 2. Steric Hindrance: Lack of steric differentiation between reactive sites. | 1. Catalyst/Reagent Choice for para-Selectivity: Use a catalyst system known for high para-selectivity, such as zinc salts on a silica (B1680970) support or zeolites with elemental this compound.[1][5] 2. Catalyst/Reagent Choice for ortho-Selectivity: For certain substrates, specific conditions like NBS with a catalytic amount of p-toluenesulfonic acid in methanol (B129727) can favor ortho-bromination.[4] 3. Directing Groups: Employ a directing group to guide the bromination to a specific position.[6] |
| Undesired Side Reactions (e.g., oxidation, degradation) | Formation of colored impurities or degradation of the starting material or product.[4] | 1. Oxidative Conditions: The brominating agent or reaction conditions are causing oxidation. 2. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition.[4] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Milder Conditions: Lower the reaction temperature and shorten the reaction time.[4] 3. Purification: Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove excess this compound and colored impurities.[4] |
| Difficulty in Catalyst Removal | The catalyst is difficult to separate from the reaction mixture. | 1. Homogeneous Catalyst: The catalyst is soluble in the reaction medium. | 1. Heterogeneous Catalyst: Switch to a solid-supported catalyst, such as a zinc salt on silica or a zeolite, which can be easily filtered off.[1][5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Lewis acid catalyst and a milder catalytic system for aromatic bromination?
A1: The choice depends on the reactivity of your aromatic substrate. For highly activated systems like phenols, a mild catalyst or even no catalyst might be sufficient with a controlled brominating agent like NBS to avoid polysubstitution.[4] For moderately activated or deactivated aromatic compounds, a Lewis acid catalyst such as FeBr₃ or AlBr₃ is often necessary to polarize the this compound molecule, making it a stronger electrophile.[2][7] Supported catalysts like zinc bromide on silica can offer a good balance of reactivity and selectivity for many substrates.[1]
Q2: What is the role of the solvent in a bromination reaction?
A2: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing selectivity.[4] Polar, protic solvents like water can enhance the electrophilicity of this compound, leading to higher reactivity and potentially polysubstitution.[4] Non-polar solvents like dichloromethane or carbon disulfide are often used to temper reactivity and improve selectivity, particularly for para-bromination of substituted benzenes.[4]
Q3: Can I use the same catalyst for both aromatic and aliphatic C-H bromination?
A3: Generally, different catalytic strategies are employed. Aromatic bromination typically proceeds via an electrophilic substitution mechanism, often requiring Lewis or Brønsted acid catalysts.[2] Aliphatic C-H bromination, especially at unactivated sites, often occurs through a radical mechanism.[8] This typically involves radical initiators (like light) and specific reagents such as N-bromoamides.[9] However, some transition metal catalysts, like copper-based systems, have been developed for specific C-H brominations.[10][11]
Q4: My reaction is giving a poor yield of the desired para-isomer. How can I improve this?
A4: To enhance para-selectivity, consider using a heterogeneous catalyst like a zeolite or zinc bromide supported on silica.[1][5] These catalysts can provide shape selectivity due to their porous structures. Running the reaction in a non-polar solvent and at a lower temperature can also favor the formation of the sterically less hindered para-product.[4]
Q5: What are some "greener" alternatives to traditional brominating agents like molecular this compound?
A5: N-bromosuccinimide (NBS) is a widely used solid alternative that is easier and safer to handle than liquid this compound.[12] Another approach is the in situ generation of this compound. This can be achieved by oxidizing a bromide salt (like NaBr or KBr) with an oxidant such as Oxone® or hydrogen peroxide.[3][13] This method avoids the storage and handling of large quantities of hazardous molecular this compound.[13]
Data Presentation: Catalyst Performance in Bromination
Table 1: Catalyst Systems for Aromatic Bromination
| Substrate | Catalyst/Reagent System | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield/Selectivity | Reference |
| Bromobenzene (B47551) | ZnBr₂ on Silica | Hexane | RT | 1.5 | p-Dibromobenzene, o-Dibromobenzene | 100% conversion, 90% p-, 10% o- | [1] |
| Toluene | Zeolite NaY / Br₂ | Dichloromethane | RT | 0.25 | p-Bromotoluene, o-Bromotoluene | >99% conversion, 83% p-, 17% o- | [5] |
| 4'-Methoxyacetophenone | Mandelic Acid / NBS | ACN/H₂O (1:1) | RT | 24 | 3'-Bromo-4'-methoxyacetophenone | 95% yield | [14] |
| Anisole | Ammonium Bromide / Oxone® | Methanol | RT | 5 min | p-Bromoanisole | 96% yield | [3] |
| Benzene | FeBr₃ / Br₂ | - | RT | - | Bromobenzene | - | [2][7] |
Table 2: Catalyst Systems for Aliphatic Bromination
| Substrate | Catalyst/Reagent System | Solvent | Temp. (°C) | Product | Yield | Reference |
| Adamantane | N-Bromo-N-chloromethyl-p-toluenesulfonamide / Visible Light | Benzene | RT | - | 1-Bromoadamantane | 96% |
| Cyclohexane | N-Bromoamide / Visible Light | Benzene | RT | - | Bromocyclohexane | 70% |
| Various Aliphatic Carboxylic Acids | Ag(Phen)₂OTf / Dibromoisocyanuric acid | DCE | 40 | Alkyl Bromides | 60-95% | [15] |
Experimental Protocols
Protocol 1: para-Selective Bromination of Bromobenzene using a Supported Catalyst [1]
-
Catalyst Preparation: Prepare a catalyst of zinc bromide (ZnBr₂) on a silica support (e.g., 1.75 mmol/g).
-
Reaction Setup: In a round-bottom flask protected from light, slurry 0.6 g of the prepared catalyst in 15 ml of hexane.
-
Addition of Reactants: Add 1 ml (9 mmol) of bromobenzene to the slurry.
-
Initiation: Add 0.76 ml (15 mmol) of elemental this compound and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by GC analysis. The reaction is typically complete within 1.5 hours.
-
Work-up: Upon completion, filter to remove the catalyst. The filtrate can then be washed and concentrated to isolate the product.
Protocol 2: Silver-Catalyzed Decarboxylative Bromination of an Aliphatic Carboxylic Acid [15]
-
Reaction Setup: To a reaction vessel, add the aliphatic carboxylic acid (1.0 equiv), Ag(Phen)₂OTf (2.5 mol %), and 1,2-dichloroethane (B1671644) (DCE) as the solvent.
-
Reagent Addition: Add dibromoisocyanuric acid (0.8 equiv) as the brominating agent.
-
Reaction Conditions: Stir the mixture at 40 °C.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction, and purify the product using column chromatography.
Visualizations
Caption: General workflow for catalyst screening and optimization.
Caption: Logic for initial catalyst selection based on substrate type.
Caption: Simplified pathway for electrophilic aromatic bromination.
References
- 1. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
minimizing rearrangement byproducts in carbocation-mediated brominations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing rearrangement byproducts during carbocation-mediated bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are carbocation rearrangements and why do they occur in bromination reactions?
A1: Carbocation rearrangements are structural reorganizations of a carbocation intermediate to form a more stable carbocation.[1][2][3] This occurs when a hydrogen atom (in a hydride shift) or an alkyl group (in an alkyl shift) migrates from an adjacent carbon to the positively charged carbon.[1][2] The driving force for this rearrangement is the inherent thermodynamic stability of more substituted carbocations (tertiary > secondary > primary).[1] In bromination reactions that proceed through a carbocation intermediate, this rearrangement can compete with the nucleophilic attack of the bromide ion, leading to the formation of undesired structural isomers as byproducts.
Q2: How does the choice of brominating agent influence carbocation rearrangements?
A2: The choice of brominating agent is critical in controlling the reaction mechanism and, consequently, the extent of carbocation rearrangement.
-
Molecular Bromine (Br₂): In the presence of a Lewis acid, Br₂ can promote the formation of a carbocation, making rearrangements more likely.
-
N-Bromosuccinimide (NBS): NBS is a versatile reagent that can participate in both radical and ionic pathways.[4][5] For allylic and benzylic brominations, radical conditions (using a radical initiator like AIBN or light) are employed, which do not involve carbocation intermediates and thus avoid rearrangements.[5][6] In polar solvents and in the absence of radical initiators, NBS can react via an electrophilic addition mechanism that may involve carbocation-like intermediates, potentially leading to rearrangements. However, NBS provides a low, steady concentration of this compound, which can help minimize side reactions.[6]
-
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): Similar to NBS, DBDMH can act as a source of this compound for both radical and electrophilic brominations and is often considered a highly efficient alternative.[7]
Q3: What is the role of temperature in controlling carbocation rearrangements?
A3: Higher reaction temperatures generally provide the necessary activation energy for carbocation rearrangements to occur.[8] Therefore, conducting the bromination at lower temperatures is a common strategy to disfavor the rearrangement pathway kinetically. By reducing the thermal energy of the system, the rate of rearrangement can be slowed relative to the rate of nucleophilic attack by the bromide ion, thus increasing the yield of the desired, non-rearranged product. For instance, some Lewis acid-catalyzed brominations can be performed at temperatures as low as -78°C to suppress side reactions.[9]
Q4: How do solvents affect the stability of carbocations and the likelihood of rearrangement?
A4: The polarity of the solvent plays a significant role in stabilizing the carbocation intermediate. Polar protic solvents can solvate and stabilize the carbocation, potentially increasing its lifetime and providing more opportunity for rearrangement to occur. Non-polar solvents are less effective at stabilizing carbocations, which can either suppress their formation in favor of other mechanisms (like radical pathways with NBS in CCl₄) or lead to faster quenching by the nucleophile before rearrangement can happen.[4] The choice of solvent can also influence the regioselectivity of bromination.[10]
Q5: Can Lewis acids be used to minimize rearrangements in bromination?
A5: The role of a Lewis acid is typically to activate the brominating agent, making it a stronger electrophile.[9] While this can be necessary for the bromination of less reactive substrates, it can also promote the formation of a more discrete carbocation, thereby increasing the propensity for rearrangement. However, certain Lewis acids, under specific conditions, can catalyze bromination via a radical pathway, which avoids carbocation intermediates altogether. For example, Zirconium(IV) chloride has been shown to catalyze benzylic bromination with DBDMH through a radical mechanism.[9][11] Therefore, the choice of Lewis acid and reaction conditions is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of rearranged bromoalkane | 1. Reaction temperature is too high: Providing sufficient energy for the rearrangement to occur. | 1. Lower the reaction temperature. Perform the reaction at 0°C, -20°C, or even as low as -78°C. |
| 2. Use of a polar, coordinating solvent: Stabilizing the carbocation intermediate, allowing more time for rearrangement. | 2. Switch to a non-polar solvent such as hexane, carbon tetrachloride, or dichloromethane (B109758) to destabilize the carbocation intermediate. | |
| 3. Formation of a discrete carbocation: The reaction mechanism favors a long-lived carbocation. | 3. If applicable to your substrate, switch to conditions that favor a radical mechanism. For allylic or benzylic brominations, use NBS or DBDMH with a radical initiator (e.g., AIBN, benzoyl peroxide) and light, in a non-polar solvent like CCl₄.[5][6] | |
| 4. Inappropriate Lewis acid catalyst: The Lewis acid may be too strong, promoting a distinct carbocation. | 4. Screen different Lewis acids. Some, like ZrCl₄, have been shown to promote radical pathways for certain substrates.[9][11] Alternatively, consider a non-Lewis acid-catalyzed pathway if feasible. | |
| Low yield of the desired non-rearranged product | 1. Sub-optimal reaction conditions: A combination of temperature, solvent, and reagent concentration favoring rearrangement. | 1. Systematically optimize the reaction conditions. A design of experiments (DoE) approach may be beneficial. |
| 2. Instability of the desired product: The desired product may be rearranging under the reaction or workup conditions. | 2. Analyze the reaction mixture at different time points to determine if the rearranged product forms during the reaction or upon workup. If the latter, modify the workup procedure (e.g., use a milder quench, lower temperatures). | |
| Formation of multiple constitutional isomers | 1. Multiple possible rearrangement pathways: The initial carbocation can rearrange in more than one way. | 1. Employ strategies to suppress the initial carbocation formation as much as possible (see above). |
| 2. For allylic systems, reaction at different positions of the allylic radical: This leads to a mixture of constitutional isomers.[12] | 2. The product distribution in such cases is often thermodynamically controlled. Modifying the reaction temperature might influence the product ratio.[12] |
Quantitative Data on Reaction Conditions
The following table summarizes how different reaction conditions can affect the product distribution in carbocation-mediated brominations. Note: Direct comparative data across different studies is limited; this table provides illustrative examples.
| Substrate | Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Desired Product Yield (%) | Rearranged Product Yield (%) | Reference |
| 3-Methyl-1-butene | HBr | None | - | - | Minor Product | Major Product | [1] |
| Ethylbenzene (B125841) | DBDMH | ZrCl₄ | CH₂Cl₂ | Room Temp (light) | 98 | 0 | [9] |
| Ethylbenzene | DBDMH | ZrCl₄ | CH₂Cl₂ | -78 (laser) | High | 0 | [9] |
| Toluene | NBS | Trifluoromethanesulfonic acid | - | - | 0 (ring bromination) | 0 | [9] |
| trans-2-Hexene | NBS | Light | CCl₄ | Reflux | 50 (allylic) | 32 (rearranged allylic) | [12] |
Experimental Protocols
Protocol 1: Radical-Mediated Benzylic Bromination to Avoid Rearrangement
This protocol is adapted from a procedure utilizing a Lewis acid to promote a radical pathway, thereby avoiding carbocation intermediates.[9]
-
Substrate: Ethylbenzene
-
Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride (ZrCl₄)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure:
-
To a solution of ethylbenzene (1.0 mmol) in dichloromethane (5 mL) under an inert atmosphere, add Zirconium(IV) chloride (0.05 mmol).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 mmol) to the mixture.
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Stir the reaction mixture at room temperature under ambient light until the starting material is consumed (monitor by TLC or GC). For enhanced suppression of side reactions, the reaction can be cooled to -78°C and irradiated with a green laser.[9]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Electrophilic Aromatic Bromination with NBS
This protocol is a general procedure for the bromination of an activated aromatic ring.
-
Substrate: Anisole (B1667542)
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile (B52724) (MeCN)
-
Procedure:
-
Dissolve anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired brominated product.
-
Visualizing Reaction Pathways and Troubleshooting
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datapdf.com [datapdf.com]
- 4. do.eva.id [do.eva.id]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselectivity of Bromine Addition to Asymmetric Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective bromination of asymmetric alkenes.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at controlling the regioselectivity of bromine addition.
Issue 1: Low Regioselectivity in Electrophilic Bromination (Formation of a Mixture of Regioisomers)
-
Question: My reaction of an asymmetric alkene with Br₂ is producing a nearly 1:1 mixture of regioisomers, instead of the expected Markovnikov product. What could be the cause and how can I improve the selectivity?
-
Answer: Low regioselectivity in the electrophilic addition of this compound to an asymmetric alkene often arises from factors that destabilize the partial positive charge on the more substituted carbon in the bromonium ion intermediate or from competing reaction pathways.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate. Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are standard for this reaction as they do not participate in the reaction and minimally solvate the ions, allowing the electronic effects of the alkene substituents to dictate the regioselectivity.[1] Using polar or protic solvents can lead to the formation of halohydrins or other solvated products, complicating the product mixture.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity. Lower temperatures favor the reaction pathway with the lower activation energy, which is typically the formation of the more stable, more substituted carbocation-like intermediate.
-
Purity of Reagents: Ensure that the alkene starting material is pure and that the this compound solution is free of contaminants that could initiate side reactions.
-
Exclusion of Light: To prevent the initiation of a radical reaction, which would lead to anti-Markovnikov products, it is advisable to run the reaction in the dark.[1]
-
-
Issue 2: Unexpected Formation of the Anti-Markovnikov Product
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Question: I am trying to synthesize the Markovnikov addition product of HBr to my alkene, but I am observing a significant amount of the anti-Markovnikov isomer. Why is this happening?
-
Answer: The formation of the anti-Markovnikov product in the addition of HBr to an alkene is a classic indicator of a radical reaction mechanism.[2][3]
-
Troubleshooting Steps:
-
Peroxide Contamination: The most common cause is the presence of peroxides in the alkene starting material or the solvent. Peroxides act as radical initiators.[2] To remedy this, purify the alkene by passing it through a column of alumina (B75360) to remove any peroxides. Use freshly opened, peroxide-free solvents.
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Exclusion of Air and Light: Oxygen from the air can also promote radical chain reactions.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to suppress the radical pathway.
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Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone, can quench the radical chain reaction and favor the ionic mechanism, leading to the Markovnikov product.
-
-
Issue 3: Poor Yield in Regioselective Bromohydrin Formation
-
Question: My attempt to synthesize a bromohydrin from an asymmetric alkene using N-Bromosuccinimide (NBS) in a mixed aqueous solvent is giving a low yield of the desired product. What are the likely causes?
-
Answer: Low yields in bromohydrin formation can be due to several factors, including incomplete reaction, side reactions, or issues with the workup procedure.
-
Troubleshooting Steps:
-
Solvent Ratio: The ratio of the organic co-solvent (like THF or DMSO) to water is critical. There needs to be enough water to act as the nucleophile and trap the bromonium ion, but also enough organic solvent to dissolve the alkene.[5] Experiment with varying the solvent ratios to optimize the reaction conditions.
-
Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain this compound, which can lead to the formation of the dibromoalkane as a byproduct.
-
pH Control: The reaction can be sensitive to pH. In some cases, the addition of a mild base, like sodium bicarbonate, can improve the yield by neutralizing any HBr formed during the reaction, which could otherwise lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Running the reaction at room temperature is usually sufficient, but some less reactive alkenes might require gentle heating.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Markovnikov and anti-Markovnikov addition of this compound?
A1: The key difference lies in the regiochemistry of the addition across the double bond of an asymmetric alkene.
-
Markovnikov Addition: In an electrophilic addition, the this compound atom (or the more electronegative part of the reagent) adds to the more substituted carbon of the double bond. This proceeds through a more stable carbocation or carbocation-like intermediate.[6][7]
-
Anti-Markovnikov Addition: The this compound atom adds to the less substituted carbon of the double bond. This typically occurs via a free radical mechanism, for example, in the addition of HBr in the presence of peroxides.[2][3]
Q2: How does the bromonium ion intermediate influence regioselectivity in the addition of Br₂?
A2: The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. In an asymmetric alkene, this three-membered ring will not be symmetrical. The more substituted carbon atom can better stabilize a partial positive charge.[8][9] Consequently, the subsequent nucleophilic attack by the bromide ion (Br⁻) occurs preferentially at this more substituted carbon, leading to the observed regioselectivity.[8]
Q3: Can I achieve anti-Markovnikov addition with Br₂?
A3: Direct anti-Markovnikov addition of Br₂ to an alkene is not a standard or straightforward reaction. The reaction of Br₂ with alkenes is overwhelmingly dominated by the electrophilic addition mechanism that leads to the formation of a bromonium ion and results in overall anti-stereochemistry, but not typically anti-Markovnikov regiochemistry in the context of which carbon gets which this compound. To achieve the addition of a this compound atom to the less substituted carbon, one would typically use a different strategy, such as the radical addition of HBr followed by further functionalization if needed.
Q4: What is the role of N-Bromosuccinimide (NBS) in controlling regioselectivity?
A4: NBS is a versatile reagent for bromination. In the context of addition to alkenes in the presence of a nucleophilic solvent like water, NBS serves as a source of electrophilic this compound (Br⁺). It forms a bromonium ion, which is then attacked by the solvent (water) in a regioselective manner. Due to the high concentration of water compared to the bromide ion, the water molecule acts as the nucleophile, attacking the more substituted carbon of the bromonium ion to form a bromohydrin.[5] This is an example of a Markovnikov-type addition of Br and OH across the double bond.
Data Presentation
Table 1: Illustrative Regioselectivity of this compound Addition to Propene under Various Conditions
| Reagent | Solvent | Initiator/Catalyst | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| Br₂ | CCl₄ | None (dark) | 1,2-Dibromopropane | - | >99:1 |
| HBr | Diethyl ether | None | 2-Bromopropane (Markovnikov) | 1-Bromopropane | ~90:10 |
| HBr | Diethyl ether | Peroxides (ROOR) | 1-Bromopropane (Anti-Markovnikov) | 2-Bromopropane | >95:5 |
| NBS / H₂O | DMSO | None | 1-Bromo-2-propanol | 2-Bromo-1-propanol | ~90:10 |
Note: The ratios provided are illustrative and can vary depending on the specific reaction conditions and the substrate.
Experimental Protocols
Protocol 1: Anti-Markovnikov Addition of HBr to an Alkene
This protocol describes the free-radical initiated addition of HBr to an alkene to yield the anti-Markovnikov product.
Materials:
-
Asymmetric alkene (e.g., 1-octene)
-
Hydrobromic acid (48% in acetic acid)
-
Benzoyl peroxide (or another radical initiator like AIBN)
-
Hexane (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1 equivalent) in hexane.
-
Add a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents).
-
Slowly add the hydrobromic acid solution (1.1 equivalents) to the stirred solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Regioselective Bromohydrin Formation using NBS
This protocol details the synthesis of a bromohydrin from an asymmetric alkene using N-bromosuccinimide.
Materials:
-
Asymmetric alkene (e.g., styrene)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, dissolve the alkene (1 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Cool the flask in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining NBS.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting bromohydrin by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 4. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00692B [pubs.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 8. organic chemistry - Regioselectivity of bromination of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
addressing inconsistencies in radical bromination initiation
This technical support center is designed for researchers, scientists, and drug development professionals to address common inconsistencies encountered during the initiation of radical bromination reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Troubleshooting Inconsistent Initiation
Use the following guide to diagnose and resolve common issues with the initiation of your radical bromination reactions.
Problem: The reaction does not initiate (no color change, starting material remains).
| Potential Cause | Suggested Solution |
| Inactive Initiator | The radical initiator (e.g., AIBN, benzoyl peroxide) has decomposed due to improper storage or age. Use a fresh batch of the initiator. |
| Insufficient Activation Energy | The reaction temperature is too low to induce homolytic cleavage of the initiator. Increase the temperature according to the initiator's half-life data (see Table 1). For photochemical initiation, ensure the light source is of the correct wavelength and intensity. |
| Presence of Inhibitors | The substrate, solvent, or glassware may contain radical inhibitors (e.g., hydroquinone, BHT, dissolved oxygen).[1][2] Purify the substrate and solvent before use. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure N-Bromosuccinimide (NBS) | Old or impure NBS can be yellow or orange due to the presence of Br₂ and may inhibit the desired radical pathway.[3] Recrystallize the NBS from water to obtain pure white crystals before use (see Experimental Protocol 1). |
Problem: The reaction is sluggish or gives a low yield.
| Potential Cause | Suggested Solution |
| Suboptimal Initiator Concentration | The amount of radical initiator is insufficient. A typical catalytic amount is 1-10 mol% relative to the substrate. |
| Incorrect Solvent | The polarity of the solvent can influence the reaction pathway.[4] Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are generally preferred for radical brominations with NBS.[4][5][6] |
| Presence of Water | Anhydrous conditions are crucial as water can hydrolyze NBS and the desired product.[3] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Side Reactions | Competing reactions, such as electrophilic addition to double bonds, can reduce the yield of the desired product.[7] Using NBS helps maintain a low concentration of Br₂, which favors radical substitution.[7][8] |
Frequently Asked Questions (FAQs)
Q1: My N-Bromosuccinimide (NBS) is yellow. Can I still use it?
A1: A yellow or orange color in NBS indicates the presence of molecular bromine (Br₂), which can lead to undesired electrophilic side reactions and inconsistent initiation.[3] It is highly recommended to recrystallize the NBS from water to obtain pure, white crystals before use.[9][10][11][12]
Q2: How do I choose the correct temperature for my reaction?
A2: The reaction temperature should be chosen based on the half-life of your radical initiator. The ideal temperature is one where the initiator has a half-life of several hours, ensuring a steady supply of radicals throughout the reaction. For AIBN, a common temperature range is 70-80 °C, while for benzoyl peroxide, it is slightly higher.[13][14][15][16][17] Refer to Table 1 for specific half-life data.
Q3: What is the optimal molar ratio of substrate to NBS and initiator?
A3: Typically, a stoichiometric amount or a slight excess of NBS (1.0-1.2 equivalents) is used relative to the substrate. The radical initiator is used in catalytic amounts, generally ranging from 1 to 10 mol%.
Q4: Can I use a solvent other than carbon tetrachloride (CCl₄)?
A4: Yes, due to the toxicity and environmental concerns of CCl₄, alternative non-polar solvents can be used.[4][5] Cyclohexane, benzene, and acetonitrile (B52724) have been reported as effective solvents for Wohl-Ziegler brominations.[4] The choice of solvent can impact reaction rates and selectivity.
Q5: My reaction is producing multiple brominated products. How can I improve selectivity?
A5: The formation of multiple products can be due to over-bromination or reaction at different sites. To improve selectivity for mono-bromination, you can try using the substrate as the limiting reagent.[18] For allylic and benzylic brominations, NBS is generally selective for the most stable radical intermediate.[6][19][20] Controlling the reaction temperature is also crucial; excessively high temperatures can lead to a loss of selectivity.[21]
Data Presentation
Table 1: Half-Life of Common Radical Initiators at Various Temperatures
| Initiator | Temperature (°C) | Half-Life |
| Azobisisobutyronitrile (AIBN) | 65 | 10 hours |
| 70 | 5 hours[13] | |
| 85 | 1 hour[13] | |
| Benzoyl Peroxide (BPO) | 70 | ~17 hours |
| 92 | 1 hour[15] | |
| 100 | ~20 minutes | |
| 131 | 1 minute[14][15] |
Table 2: Common Solvents for Radical Bromination with NBS
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Carbon Tetrachloride (CCl₄) | Non-polar | 77 | Traditional solvent, but toxic and ozone-depleting.[5] |
| Cyclohexane | Non-polar | 81 | A good, less toxic alternative to CCl₄.[4] |
| Benzene | Non-polar | 80 | Effective, but carcinogenic. |
| Acetonitrile | Polar Aprotic | 82 | Can be used, but may influence selectivity.[4][6] |
| 1,2-Dichloroethane | Polar Aprotic | 84 | Recommended replacement for CCl₄.[4] |
Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
This procedure should be performed in a well-ventilated fume hood.
-
Dissolution: In a 500 mL Erlenmeyer flask, add 30 g of impure (yellowish) NBS to 300 mL of deionized water.[9]
-
Heating: Heat the suspension on a hot plate with stirring until the mixture becomes a homogeneous, dark orange solution. This typically occurs around 90 °C.[9]
-
Cooling and Crystallization: Remove the flask from the heat and cool it in an ice bath for at least 3 hours. White crystals of pure NBS will precipitate.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with 100 mL of cold deionized water.
-
Drying: Dry the purified NBS crystals in a vacuum desiccator over P₂O₅ for 12 hours. The final product should be a fine, white crystalline solid.[9]
Protocol 2: General Procedure for Wohl-Ziegler Bromination
This reaction should be set up under an inert atmosphere (nitrogen or argon) and in a fume hood.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate and the chosen anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) and the radical initiator (e.g., AIBN or benzoyl peroxide, 1-10 mol%).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.[22]
-
Monitoring: The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on top.[5]
-
Workup: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Purification: Filter the mixture to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining this compound, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Visualizations
Caption: General mechanism of radical bromination.
Caption: Troubleshooting workflow for inconsistent initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. chadsprep.com [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Preparation of N-Bromosuccinimide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 18. benchchem.com [benchchem.com]
- 19. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 20. youtube.com [youtube.com]
- 21. dev.topcar.co.ke [dev.topcar.co.ke]
- 22. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
Technical Support Center: Overcoming Solubility Issues of Organic Substrates in Bromine Water
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of organic compounds in aqueous bromine solutions.
Frequently Asked Questions (FAQs)
Q1: My organic substrate is insoluble in this compound water, forming a separate layer. How can I proceed with the bromination reaction?
A1: When an organic substrate is insoluble in water, the reaction with this compound water is limited to the interface between the two liquid phases, leading to a very slow or negligible reaction rate. To overcome this, you must create a homogeneous solution or increase the interfacial surface area. The primary methods to achieve this are:
-
Using a Co-solvent: Introduce a solvent that is miscible with both water and your organic substrate.
-
Employing Phase-Transfer Catalysis (PTC): Use a catalyst to transport the reactant from the aqueous phase to the organic phase.
-
Adjusting the pH: For acidic or basic substrates, altering the pH can form a soluble salt.
Q2: Which co-solvents are suitable for the this compound water test, and how do I choose one?
A2: The ideal co-solvent should dissolve the organic substrate without reacting with this compound water itself. Glacial acetic acid is a common and effective choice as it readily dissolves many organic compounds and is stable to this compound.[1][2] Other potential co-solvents include dioxane and acetone (B3395972).[3][4] Ethanol can be used, but it may be slowly oxidized by this compound, so it should be used with caution. The choice depends on the specific substrate and the reaction conditions.
Q3: How does Phase-Transfer Catalysis (PTC) work to solve solubility issues?
A3: Phase-Transfer Catalysis is a powerful technique for reactions involving immiscible reactants.[5] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates the transfer of the bromide anion (Br⁻) from the aqueous phase into the organic phase where the substrate is dissolved.[6][7] This creates a reactive ion pair in the organic phase, allowing the bromination to proceed efficiently without needing a single solvent system.[8] This method is considered a "green" chemistry approach as it can reduce the need for organic solvents.[6]
Q4: My substrate is a phenol (B47542) or an aniline. Are there special considerations for these compounds?
A4: Yes. Phenols and anilines are highly activated aromatic systems that react very quickly with this compound water, often leading to polybromination and the formation of a white precipitate (e.g., 2,4,6-tribromophenol (B41969) or 2,4,6-tribromoaniline).[9][10][11][12][13] While many phenols and anilines have limited water solubility, this rapid reaction at the interface can sometimes be sufficient for a qualitative test.[14][15] For quantitative work or if the initial solubility is too low, the methods described above (co-solvents, PTC) are still applicable. Additionally, the solubility of anilines can be significantly increased in acidic solutions due to the formation of the soluble anilinium ion.[15][16]
Q5: What safety precautions should I take when using co-solvents with this compound water?
A5: this compound is corrosive, toxic, and a strong oxidizer.[17] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware that some organic solvents can react with this compound; for example, acetone can be brominated.[2] Glacial acetic acid is also corrosive.[18] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Substrate forms an oily layer; this compound color does not fade. | The organic substrate is insoluble in the aqueous phase, preventing interaction with this compound. | 1. Add a Co-solvent: Introduce a minimal amount of a suitable co-solvent like glacial acetic acid or dioxane until the solution becomes homogeneous.[2][3]2. Use PTC: If a two-phase system is preferred, add a phase-transfer catalyst (e.g., 1-5 mol%) and stir vigorously to facilitate the reaction.[6][8] |
| Reaction is slow even after adding a co-solvent. | The substrate may be deactivated, requiring more forcing conditions, or the concentration of reactants is too low. | 1. Increase Temperature: Gently warm the reaction mixture, monitoring for any potential side reactions or solvent evaporation.2. Increase Stirring: Ensure vigorous mixing to maximize contact between reactants. |
| A precipitate forms immediately, but it is not the desired product. | For highly activated substrates like phenols or anilines, polybromination can occur, leading to an insoluble product.[11][19] | 1. Control Stoichiometry: Use a controlled amount of a brominating agent (e.g., this compound in acetic acid) instead of an excess of this compound water.2. Protecting Groups: For complex syntheses, consider protecting the activating group (e.g., acetylating an aniline) to control the extent of bromination.[12] |
| The co-solvent appears to react with the this compound water. | The chosen co-solvent (e.g., some alcohols or ketones) is not inert to this compound under the reaction conditions. | Switch to a more inert co-solvent. Glacial acetic acid is generally a safe and effective choice for this purpose.[2] |
Data Presentation: Solubility of Common Substrates
The solubility of organic compounds in water is a key factor. As the table below shows, even "slightly soluble" compounds can present challenges in reactions that require stoichiometric precision.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water (g/L) at 25°C | Reference(s) |
| Aniline | C₆H₅NH₂ | 93.13 | ~36 | [15] |
| Phenol | C₆H₅OH | 94.11 | ~83 | - |
| 2,4,6-Tribromophenol | C₆H₂Br₃OH | 330.8 | ~0.06 | [20] |
| 2,4,6-Tribromoaniline | C₆H₂Br₃NH₂ | 329.8 | Insoluble | [9] |
Note: The addition of this compound atoms significantly decreases the water solubility of the parent compound.[21]
Experimental Protocols
Protocol 1: Bromination Using a Co-solvent (Glacial Acetic Acid)
This protocol is suitable for substrates that are poorly soluble in water but soluble in acetic acid.
-
Dissolve the Substrate: In a flask, dissolve the organic substrate (e.g., 100 mg) in a minimal amount of glacial acetic acid (e.g., 2-3 mL).[18]
-
Prepare this compound Solution: In a separate container, prepare a solution of this compound in glacial acetic acid (e.g., 5% v/v). This is safer than handling pure this compound.[1][2]
-
Reaction: Slowly add the this compound-acetic acid solution dropwise to the dissolved substrate with constant stirring.
-
Observation: Continue addition until a faint, persistent reddish-brown color indicates that the consumption of this compound has ceased. For qualitative tests for unsaturation, the disappearance of the this compound color is the positive result.[17]
-
Work-up: Quench any excess this compound by adding a few drops of aqueous sodium bisulfite solution. The product can then be isolated by precipitation (by adding water) or extraction.
Protocol 2: General Protocol for Phase-Transfer Catalyzed Bromination
This protocol is for reacting a water-insoluble substrate with an aqueous source of this compound.
-
Prepare Reactants:
-
Organic Phase: Dissolve the organic substrate in a water-immiscible organic solvent (e.g., dichloromethane, toluene).
-
Aqueous Phase: Prepare an aqueous solution of potassium bromide (KBr) or sodium bromide (NaBr).
-
-
Add Catalyst: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol% relative to the substrate) to the organic phase.[6]
-
Combine and Stir: Combine the organic and aqueous phases in a reaction vessel. Begin vigorous stirring to create a large interfacial area (emulsion).
-
Initiate Reaction: Slowly add an oxidizing agent (e.g., sodium hypochlorite (B82951) solution) to the aqueous phase. This will oxidize the bromide (Br⁻) to this compound (Br₂), which is then transported by the catalyst into the organic phase to react with the substrate.
-
Monitor and Work-up: Monitor the reaction by a suitable method (e.g., TLC, GC). Once complete, separate the layers and wash the organic phase to remove the catalyst and any remaining reagents. Isolate the product from the organic solvent.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: Decision workflow for selecting a method to overcome solubility issues.
Mechanism of Phase-Transfer Catalysis (PTC)
Caption: Simplified diagram of a phase-transfer catalyst shuttling anions.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. US3755444A - Bromination of organic compounds with a this compound chloride dioxane complex - Google Patents [patents.google.com]
- 5. iajpr.com [iajpr.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. shaalaa.com [shaalaa.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. This compound test - Wikipedia [en.wikipedia.org]
- 14. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. theory.labster.com [theory.labster.com]
- 18. Solved Experimental procedure: 0.259 Weigh and place 25mg | Chegg.com [chegg.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Stabilizing Bromine Solutions for Consistent Analytical Standards
Welcome to the technical support center for bromine analytical standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and consistency of your analytical standards.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous this compound solution losing its color and concentration over time?
A1: Aqueous this compound solutions are inherently unstable due to several factors. The primary causes for degradation are:
-
Volatility: Elemental this compound (Br₂) is a volatile substance and can evaporate from the solution, leading to a decrease in concentration. This is often noticeable by the characteristic reddish-brown this compound vapor in the headspace of the container.
-
Hydrolysis: this compound reacts with water to form hypobromous acid (HOBr) and hydrobromic acid (HBr). Hypobromous acid is itself unstable and can undergo further reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound and its aqueous species.
-
Reaction with Impurities: this compound is a strong oxidizing agent and will react with any organic impurities present in the solvent or glassware, reducing its effective concentration.
Q2: What is a "stabilized" this compound solution?
A2: A stabilized this compound solution is one where the elemental this compound is in equilibrium with other, more stable this compound-containing compounds. For analytical purposes, this is often achieved by preparing a solution of potassium bromide and potassium bromate (B103136). When this solution is acidified, a precise amount of this compound is generated in situ, ready for use.[1][2] For industrial applications, stabilization can be achieved by reacting this compound with stabilizers like sulfamic acid at a high pH (above 13) to form stable N-bromo compounds.[3][4][5] These industrial solutions, however, are generally not suitable for preparing precise analytical standards due to high pH and the presence of additives.
Q3: How does pH affect the stability of a this compound solution?
A3: The pH of an aqueous this compound solution is a critical factor in its stability and composition.
-
Acidic pH (<7): In acidic solutions, the equilibrium favors elemental this compound (Br₂). This is the desired form for many analytical applications, but it is also the most volatile.
-
Neutral to Mildly Alkaline pH (7 - 9): As the pH increases, the hydrolysis of this compound to hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻) becomes more significant. This compound is a more effective sanitizer at higher pH levels compared to chlorine because a greater percentage remains as the active hypobromous acid form.[6][7]
-
Strongly Alkaline pH (>10): At very high pH, this compound can disproportionate into bromide (Br⁻) and bromate (BrO₃⁻) ions, which are stable but lack the immediate oxidizing properties of elemental this compound.[8] Industrial stabilized this compound solutions are often kept at a pH above 13 to maintain stability.[3][5]
Q4: What are the best practices for storing this compound analytical standards?
A4: To maximize the shelf-life of your this compound solutions, follow these guidelines:
-
Use a Bromide/Bromate Stock Solution: For the highest stability, prepare a stock solution of potassium bromide and potassium bromate. This solution is very stable and can be used to generate fresh this compound solution as needed by adding acid.[1][2]
-
Storage Containers: Always store this compound solutions in dark, amber-colored, glass-stoppered bottles to protect them from light.[1][9]
-
Temperature: Store solutions in a cool, dark place. Refrigeration can help to reduce the vapor pressure of this compound and slow down degradation rates.
-
Seal Containers: Ensure that the container is tightly sealed to prevent the escape of this compound vapor.
Troubleshooting Guide
Q: My this compound standard is giving inconsistent titration results. What could be the cause?
A: Inconsistent results are often a sign of an unstable standard. Consider the following:
-
Standard Degradation: Was the standard prepared fresh? Aqueous this compound solutions can degrade noticeably in a short period. If using a pre-prepared solution, its concentration should be verified daily.
-
Improper Storage: Was the solution stored in a clear bottle, exposed to light, or left at room temperature? These conditions accelerate degradation.
-
Contamination: Is your glassware scrupulously clean? Any residual organic material will react with the this compound.
-
Endpoint Detection: Are you using a fresh indicator? If performing an iodometric titration, ensure your starch indicator has not degraded. The endpoint should be sharp.
Q: The color of my DPD test for this compound fades very quickly or doesn't develop fully. Why?
A: This can happen for a couple of reasons:
-
High this compound Concentration: Very high concentrations of this compound (or other oxidizers) can "bleach" the DPD indicator, causing the pink color to disappear rapidly, leading to a falsely low reading. If you suspect this, dilute your sample and re-analyze.
-
Incorrect pH: The DPD reaction is pH-dependent and requires a buffered solution, typically between pH 6 and 7, for proper color development.[6] Ensure your reagents are providing the correct pH environment.
-
Interferences: Other oxidizing agents like chlorine, iodine, ozone, or permanganate (B83412) will also react with DPD and can cause interference.
Q: I prepared a this compound solution from a bromide/bromate stock, but the concentration is lower than expected.
A: This issue usually points to a problem in the generation step:
-
Insufficient Acid: Ensure you have added a sufficient amount of strong acid (like hydrochloric acid) to the bromide/bromate solution. The reaction that generates this compound is acid-catalyzed.
-
Incomplete Reaction Time: After adding the acid, allow sufficient time for the reaction to go to completion before using or standardizing the solution. Gently shaking the flask can help.
-
Loss of this compound: Perform the generation in a stoppered flask (e.g., an iodine flask) to prevent the loss of volatile this compound before you are ready to use it.[1][9]
Data Presentation: Factors Affecting Stability and Storage
The following tables summarize the key factors influencing the stability of this compound solutions and provide recommendations for their preparation and storage.
Table 1: Influence of Environmental Factors on Aqueous this compound Solution Stability
| Factor | Effect on Stability | Recommendation for Analytical Standards |
| Light | Accelerates photodegradation, leading to loss of concentration. | Always store solutions in amber glass bottles and in the dark.[1] |
| Temperature | Higher temperatures increase volatility and degradation rates. | Store solutions in a cool environment, such as a refrigerator. |
| pH | Affects the chemical species present (Br₂, HOBr, OBr⁻). | For titrants, prepare fresh from a stable bromide/bromate stock by acidifying just before use.[1][2] |
| Air Exposure | Leads to evaporative loss of volatile Br₂. | Keep containers tightly sealed with glass stoppers. |
| Contaminants | Organic matter and other reducing agents react with and consume this compound. | Use high-purity water (e.g., distilled or deionized) and meticulously clean glassware. |
Table 2: Comparison of this compound Solution Preparation and Storage Methods
| Method | Preparation | Stability / Shelf-Life | Best Use Case |
| Aqueous this compound (this compound Water) | Dissolving elemental this compound in water. | Very low; should be prepared fresh for each use. | Qualitative tests where precise concentration is not critical. |
| Bromide/Bromate Solution | Dissolving KBr and KBrO₃ in water. | Excellent (many months to years if stored properly). | Generating fresh, accurate this compound titrant standards via acidification.[1][2] |
| Sulfamic Acid Stabilized (Industrial) | Reaction of a this compound source, oxidizer, and sulfamic acid at pH >13. | Very high (can be over a year).[10] | Industrial biocidal applications; not recommended for analytical standards. |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.05 M this compound Solution (Bromide-Bromate Method)
This protocol describes the preparation of a stable stock solution that generates this compound upon acidification, followed by its standardization via iodometric titration.[1]
1. Reagent Preparation:
-
Bromide-Bromate Stock Solution (Generates 0.05 M Br₂): Accurately weigh 3 g of potassium bromate (KBrO₃) and 15 g of potassium bromide (KBr). Dissolve both in sufficient deionized water to produce a final volume of 1000 mL in a volumetric flask. Mix thoroughly. This solution is stable.
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Standard Solution, 0.1 M: Prepare and standardize according to standard laboratory procedures.
-
Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of deionized water. Store in a dark bottle.
-
Starch Indicator Solution: Prepare a 1% (w/v) starch solution.
-
Hydrochloric Acid (HCl), 5 M.
2. Standardization Procedure:
-
Pipette 25.0 mL of the bromide-bromate stock solution into a 500 mL iodine flask.
-
Dilute with approximately 120 mL of deionized water.
-
Carefully add 5 mL of 5 M hydrochloric acid. Stopper the flask immediately and shake gently to mix. The solution will turn a yellow-orange color as this compound is generated.
-
Add 5 mL of the potassium iodide solution. Re-stopper the flask, mix, and allow it to stand for 5 minutes in the dark. The this compound will oxidize the iodide to iodine, resulting in a dark brown solution.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add 3 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with the 0.1 M sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of sodium thiosulfate used.
3. Calculation: The molarity of the this compound solution is calculated based on the reaction stoichiometry. Molarity of Br₂ = (Volume of Na₂S₂O₃ used × Molarity of Na₂S₂O₃) / (2 × Volume of this compound solution taken)
Protocol 2: Determination of Total this compound by DPD Colorimetric Method
This method is suitable for determining low concentrations of total this compound in water samples.
1. Reagents and Apparatus:
-
DPD Reagent: Use commercially available DPD reagent powder pillows or tablets.
-
Phosphate (B84403) Buffer Solution: Required to maintain the sample pH between 6.2 and 6.5. Often included with commercial DPD kits.
-
Photometer or Colorimeter: With a filter appropriate for measuring absorbance at ~515-530 nm.
-
Glass Vials/Cuvettes.
2. Procedure:
-
Collect the sample. Analysis should be performed immediately as this compound is not stable in solution.[6]
-
Take two identical sample vials. Fill one with the sample to the required volume (e.g., 10 mL). This will serve as the "blank."
-
To the second vial, add the DPD reagent and the phosphate buffer according to the manufacturer's instructions.
-
Add the same volume of sample (e.g., 10 mL) to the second vial, cap, and invert several times to mix.
-
A pink/red color will develop in proportion to the total this compound concentration.
-
Place the "blank" vial in the colorimeter and zero the instrument.
-
Within one minute of mixing, place the DPD-treated sample vial in the colorimeter and measure the absorbance or read the concentration directly.
Mandatory Visualizations
References
- 1. Preparation and Standardization of 0.05 M this compound | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. EP1171649B1 - Stabilized this compound solutions, method of manufacture and uses thereof for biofouling control - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6270722B1 - Stabilized this compound solutions, method of manufacture and uses thereof for biofouling control - Google Patents [patents.google.com]
- 6. iccontrols.com [iccontrols.com]
- 7. saswater.com.au [saswater.com.au]
- 8. Analysis of the Composition of Bromide Anion Oxidation Products in Aqueous Solutions with Different pH via Rotating Ring-Disk Electrode Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaupdater.com [pharmaupdater.com]
- 10. This compound and this compound-Releasing Biocides | Basicmedical Key [basicmedicalkey.com]
decontamination protocols for bromine spills on laboratory surfaces
This guide provides technical support for researchers, scientists, and drug development professionals on the proper decontamination protocols for bromine spills on laboratory surfaces. It includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the immediate action to take in case of a this compound spill?
A1: The immediate action depends on the location and size of the spill.
-
Inside a chemical fume hood: If the spill is small and contained within a chemical fume hood, you may proceed with cleanup if you are trained to do so.[1][2]
-
Outside a chemical fume hood: If the spill occurs outside a fume hood, evacuate the area immediately and call emergency responders (e.g., 911) and the designated institutional safety office.[1] Due to the inhalation hazard of this compound, do not attempt to clean up spills outside of a fume hood yourself.[1]
Q2: What is the recommended neutralizing agent for a this compound spill?
A2: A 5-10% solution of sodium thiosulfate (B1220275) is the recommended neutralizing agent for this compound spills.[1][3][4] A saturated aqueous solution of sodium thiosulfate can also be used.[5][6]
Q3: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
A3: At a minimum, personnel cleaning up a this compound spill should wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile or neoprene are often recommended).[2][7] For larger spills or when concentrations are high, additional PPE such as a face shield or a respirator may be necessary.[2][5] Always consult the manufacturer's glove compatibility chart for the proper glove selection.[2]
Q4: How do I handle a small this compound spill inside a fume hood?
A4: For a small spill (one that can be cleaned up in about 10 minutes) inside a fume hood, trained personnel can follow these steps:
-
Alert others in the immediate vicinity.[1]
-
Contain the spill with an inert absorbent material like vermiculite (B1170534) or spill pads to suppress vapors.[5] Do not use combustible absorbents like sawdust.[7]
-
Neutralize the spill by applying a 5-10% solution of sodium thiosulfate.[1]
-
Once the liquid is absorbed and neutralized, carefully collect the absorbent material using a broom and dustpan or inert pads and place it into a heavy-duty plastic bag or a lidded container.[1]
-
Wash the contaminated area several times with the sodium thiosulfate solution to ensure complete decontamination.[1]
-
Clean the area with soap and water.[1]
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[1][2]
Q5: How should I dispose of this compound-contaminated waste?
A5: All materials used to clean up a this compound spill, including absorbent pads, gloves, and any contaminated clothing, must be treated as hazardous waste.[1][2] Place these materials in a sealable, airtight, and compatible waste container.[2] The container should be clearly labeled as hazardous waste containing this compound.[2] Follow your institution's specific procedures for hazardous waste disposal.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent reddish-brown color or strong odor after neutralization. | Incomplete neutralization of the this compound. | Re-apply the 5-10% sodium thiosulfate solution to the affected area. Wash the area multiple times to ensure all this compound has reacted.[1] |
| The spill is larger than anticipated. | Underestimation of the spilled volume. | If a spill is determined to be large (e.g., greater than 10 mL or cannot be cleaned up quickly), evacuate the area immediately and contact emergency responders and your institution's safety office.[5] Do not attempt to manage a large spill on your own. |
| Skin or eye contact with this compound. | Accidental exposure during the spill or cleanup. | Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes. For skin contact, use an emergency shower.[2] Seek immediate medical attention.[2][6] |
| Uncertainty about the appropriate cleanup procedure. | Lack of training or unfamiliarity with the specific hazards. | Do not proceed with the cleanup. Evacuate the area and contact your supervisor or the designated safety office for guidance.[1] |
Data Presentation
Table 1: Recommended Neutralizing Agent Concentrations
| Neutralizing Agent | Recommended Concentration | Source |
| Sodium Thiosulfate Solution | 5-10% | [1][3][4] |
| Saturated Sodium Thiosulfate Solution | Saturated | [5][6] |
Table 2: Personal Protective Equipment (PPE) for this compound Spill Cleanup
| PPE Item | Specification | Source |
| Gloves | Nitrile or Neoprene (check manufacturer's compatibility chart) | [2][7] |
| Eye Protection | Chemical splash goggles | [2] |
| Protective Clothing | Fully-buttoned lab coat | [2] |
| Additional PPE (if required) | Face shield, Respirator | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 5% Sodium Thiosulfate Solution
Objective: To prepare a 5% (w/v) aqueous solution of sodium thiosulfate for neutralizing this compound spills.
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
-
Beaker or flask
-
Graduated cylinder
-
Stirring rod or magnetic stirrer
Procedure:
-
Weigh 50 grams of sodium thiosulfate pentahydrate.
-
Measure 950 mL of distilled water using a graduated cylinder.
-
Add the sodium thiosulfate to the water in a beaker or flask.
-
Stir the solution until the sodium thiosulfate is completely dissolved.
-
Transfer the solution to a clearly labeled storage bottle.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chamberlandresearch.com [chamberlandresearch.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Glove Selection for Handling Bromine and its Compounds
This guide provides comprehensive information for researchers, scientists, and drug development professionals on selecting the appropriate glove materials for safely handling bromine and its various organic and inorganic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its compounds?
A1: this compound is a highly corrosive and toxic substance. Direct contact can cause severe skin burns and eye damage.[1] Inhalation of this compound vapor can lead to respiratory tract irritation, and in high concentrations, can be fatal. Many organic and inorganic this compound compounds also pose significant health risks, including toxicity, corrosivity, and reactivity. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before handling.
Q2: Which glove materials are generally recommended for handling this compound?
A2: For handling liquid this compound, fluorinated rubber gloves are often recommended.[2] For aqueous solutions of this compound ("this compound water"), nitrile and neoprene gloves are considered suitable.[2] However, the choice of glove material ultimately depends on the specific this compound compound, its concentration, the duration of exposure, and the nature of the work (e.g., incidental splash or immersion).
Q3: What is the difference between permeation, degradation, and breakthrough time?
A3:
-
Permeation is the process by which a chemical passes through a glove material on a molecular level.
-
Degradation refers to the physical changes in the glove material when it comes into contact with a chemical, such as swelling, cracking, or becoming brittle.
-
Breakthrough time is the time it takes for a chemical to be detected on the inside of the glove after it has been exposed on the outside. A longer breakthrough time indicates a more protective glove material for a specific chemical.
Q4: Can I reuse disposable gloves after working with this compound or its compounds?
A4: No, disposable gloves should never be reused after handling hazardous chemicals like this compound and its compounds. They are designed for single use and should be disposed of properly immediately after a task is completed or if contamination is suspected.
Q5: What should I do if this compound or a this compound compound comes into contact with my gloves?
A5: If you suspect your gloves have been contaminated, you should immediately and safely remove them, wash your hands thoroughly, and put on a new pair of gloves. Contaminated gloves should be disposed of as hazardous waste according to your institution's guidelines.
Glove Material Chemical Compatibility Data
The following table summarizes the chemical resistance and breakthrough times of various glove materials when exposed to this compound and select this compound compounds. This data is compiled from various sources and should be used as a guide. It is crucial to consult the specific glove manufacturer's data and perform an internal risk assessment before use.
| Chemical Compound | Glove Material | Breakthrough Time (minutes) | Degradation Rating |
| This compound (anhydrous liquid) | Butyl Rubber | > 480 | Excellent |
| Viton® | > 480 | Excellent | |
| Neoprene | < 10 | Not Recommended | |
| Nitrile | < 10 | Not Recommended | |
| Natural Rubber (Latex) | < 10 | Not Recommended | |
| This compound Water (Saturated Solution) | Nitrile | > 480 | Excellent |
| Neoprene | > 480 | Excellent | |
| 1-Bromopropane | Viton® | > 480 | Excellent |
| Butyl Rubber | > 480 | Excellent | |
| Nitrile | 30 - 44 | Fair | |
| Bromoform | Viton® | > 240 | Good |
| Benzyl Bromide | Teflon® | > 480 | Excellent |
| Viton® | > 480 | Excellent |
Note: "Not Recommended" indicates that the material is unsuitable for use with the specified chemical. Breakthrough times can be affected by factors such as glove thickness, temperature, and the concentration of the chemical.
Experimental Protocol: Testing Glove Material Compatibility (Based on ASTM F739)
This protocol outlines a standardized method for determining the breakthrough time and permeation rate of a chemical through a protective glove material.
Objective: To quantitatively measure the resistance of a glove material to permeation by a specific this compound compound under conditions of continuous contact.
Materials:
-
Permeation test cell (as specified in ASTM F739)
-
Glove material specimen
-
Challenge chemical (the this compound compound to be tested)
-
Collecting medium (a gas or liquid that will not affect the glove material)
-
Analytical instrument capable of detecting low concentrations of the challenge chemical in the collecting medium (e.g., gas chromatograph, mass spectrometer)
-
Controlled temperature and humidity environment
Procedure:
-
Specimen Preparation: Carefully cut a specimen from the palm area of the glove to be tested. Ensure the specimen is free of defects.
-
Test Cell Assembly: Securely clamp the glove material specimen in the permeation test cell, dividing the cell into two chambers: the challenge chamber and the collection chamber.
-
Introduction of Challenge Chemical: Introduce the this compound compound into the challenge chamber, ensuring it is in continuous contact with the outer surface of the glove specimen.
-
Collection and Analysis: Pass the collecting medium through the collection chamber at a constant flow rate. Continuously or periodically analyze the collecting medium using the analytical instrument to detect the presence of the challenge chemical.
-
Data Recording: Record the time at which the challenge chemical is first detected in the collecting medium. This is the breakthrough time . Continue to measure the concentration of the challenge chemical in the collecting medium over time to determine the steady-state permeation rate .
-
Degradation Assessment: After the test, visually inspect the glove material specimen for any signs of degradation, such as swelling, discoloration, or embrittlement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Gloves feel stiff or brittle after short-term use. | The glove material is not resistant to the specific this compound compound being used, leading to rapid degradation. | Immediately replace the gloves with a more chemically resistant material. Consult the compatibility chart and the SDS for the compound. |
| A chemical odor is detected inside the gloves. | Permeation has occurred, and the chemical has broken through the glove material. | Immediately remove the gloves, wash your hands thoroughly, and select a glove material with a longer breakthrough time for that chemical. |
| Gloves appear swollen or have changed color. | This is a sign of chemical degradation. The protective barrier of the glove has been compromised. | Dispose of the gloves as hazardous waste and select a more appropriate glove material. |
| Skin irritation or rash develops after using gloves. | This could be an allergic reaction to the glove material (e.g., latex) or a result of chemical permeation. | Discontinue use of that glove type. Consider hypoallergenic alternatives like nitrile. If skin irritation persists, seek medical attention. |
| Difficulty with fine motor tasks while wearing gloves. | The gloves may be too thick, reducing dexterity. | Consider using a thinner gauge glove of the same material if the breakthrough time is still acceptable for the task. Alternatively, double-gloving with a thinner, more dexterous inner glove and a more robust outer glove may be an option. |
Glove Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate glove material when working with this compound and its compounds.
Caption: A flowchart outlining the decision-making process for selecting appropriate gloves.
References
Validation & Comparative
A Comparative Analysis of Bromine and Chlorine Reactivity in Free Radical Halogenation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Halogenation Outcomes
The free radical halogenation of alkanes is a fundamental reaction in organic synthesis, providing a direct pathway to functionalized hydrocarbons. The choice between chlorine and bromine as the halogenating agent is a critical decision that significantly influences the product distribution and, consequently, the synthetic utility of the reaction. This guide provides an objective comparison of the reactivity of this compound and chlorine in free radical halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the appropriate reagent for specific research and development applications.
Executive Summary: Reactivity vs. Selectivity
The core difference between the free radical halogenation with chlorine and this compound lies in the trade-off between reactivity and selectivity. Chlorine is a significantly more reactive halogenating agent than this compound.[1] This higher reactivity, however, comes at the cost of selectivity, often leading to a mixture of isomeric products.[1] Conversely, this compound is less reactive but exhibits much greater selectivity, preferentially abstracting hydrogen atoms from more substituted carbons.[1] This distinction is crucial in synthetic planning where a specific constitutional isomer is the desired product.
Quantitative Comparison of Reactivity and Selectivity
The differing reactivities of chlorine and this compound radicals are quantitatively reflected in the product distributions of halogenation reactions. A classic example is the halogenation of propane (B168953), which contains both primary (1°) and secondary (2°) hydrogens.
| Alkane | Halogen | 1°-Halopropane (%) | 2°-Halopropane (%) |
| Propane | Chlorine (Cl₂) | 45 | 55 |
| Propane | This compound (Br₂) | 3 | 97 |
Table 1: Experimental Product Distribution for the Monohalogenation of Propane at 25°C under UV light.[1]
The data clearly illustrates that chlorination of propane yields a nearly statistical mixture of 1-chloropropane (B146392) and 2-chloropropane, indicating low selectivity. In contrast, bromination is highly selective, yielding almost exclusively 2-bromopropane.
This selectivity can be further quantified by examining the relative reactivity of different types of C-H bonds towards chlorine and this compound radicals.
| C-H Bond Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.8 | 82 |
| Tertiary (3°) | 5.0 | 1600 |
Table 2: Relative Reactivity of C-H Bonds in Free Radical Halogenation at 25°C.
These values highlight the dramatically higher selectivity of this compound radicals, especially for the more substituted and weaker C-H bonds.
Mechanistic Underpinnings: A Tale of Two Radicals
The difference in reactivity and selectivity between chlorine and this compound originates from the thermodynamics of the hydrogen abstraction step in the free radical chain reaction.
The Free Radical Halogenation Mechanism
The reaction proceeds via a three-step radical chain mechanism: initiation, propagation, and termination.
Figure 1: General mechanism of free radical halogenation.
The key difference lies in the first propagation step: the abstraction of a hydrogen atom by the halogen radical.
-
Chlorination: The hydrogen abstraction step is exothermic . According to the Hammond postulate, the transition state for an exothermic reaction step resembles the reactants. Therefore, the stability of the developing alkyl radical has a smaller influence on the activation energy, leading to lower selectivity.
-
Bromination: The hydrogen abstraction step is endothermic . The transition state for an endothermic reaction step resembles the products. Consequently, the stability of the resulting alkyl radical has a significant impact on the activation energy. The reaction will preferentially proceed through the pathway that forms the most stable radical (tertiary > secondary > primary), resulting in high selectivity.
Figure 2: Hammond Postulate and Reaction Energetics.
Experimental Protocols
While the specific conditions will vary depending on the alkane and desired product, the following provides a general framework for conducting free radical halogenation in a research setting.
General Safety Precautions: Halogens are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Protocol 1: Gas-Phase Photochemical Chlorination of Propane
This protocol is suitable for the chlorination of gaseous alkanes.
Apparatus:
-
Gas-tight reaction vessel (e.g., a Pyrex flask) equipped with a gas inlet and outlet, a pressure gauge, and a port for a UV lamp.
-
UV lamp (e.g., a medium-pressure mercury lamp).
-
Gas flow meters to control the flow rates of propane and chlorine.
-
A cold trap to collect the products.
-
A neutralization trap (e.g., containing a solution of sodium thiosulfate) to scrub unreacted chlorine and HCl from the effluent gas stream.
Procedure:
-
Assemble the apparatus in a fume hood, ensuring all connections are secure.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a controlled flow of propane gas into the reaction vessel.
-
Once a stable pressure of propane is established, introduce a controlled flow of chlorine gas. The molar ratio of alkane to halogen should be high to minimize polysubstitution.
-
Irradiate the reaction vessel with the UV lamp to initiate the reaction. Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine and by analyzing aliquots of the reaction mixture.
-
Pass the effluent gas through the cold trap (immersed in a dry ice/acetone bath) to condense the chlorinated products and unreacted propane.
-
The remaining gases are passed through the neutralization trap before being vented.
-
The collected liquid products can be analyzed by gas chromatography (GC) to determine the product distribution.
Protocol 2: Liquid-Phase Photochemical Bromination of an Alkane
This protocol is suitable for liquid alkanes.
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer.
-
A light source (e.g., a sunlamp or a tungsten lamp) positioned close to the flask.
-
A magnetic stirrer and stir bar.
-
A neutralization trap.
Procedure:
-
Charge the round-bottom flask with the liquid alkane and a radical initiator (optional, as light is often sufficient).
-
Place the flask in a water bath to maintain a constant temperature.
-
From the dropping funnel, add a solution of this compound in a suitable inert solvent (e.g., carbon tetrachloride, though less toxic alternatives are preferred) dropwise to the stirred alkane.
-
Irradiate the reaction mixture with the light source. The disappearance of the red-brown color of this compound indicates the progress of the reaction.
-
After the addition is complete and the this compound color has faded, continue to stir and irradiate for a specified period to ensure complete reaction.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted this compound, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent can be removed by rotary evaporation, and the product can be purified by distillation.
-
The product distribution can be determined by GC analysis.
Experimental Workflow
Figure 3: General experimental workflow for free radical halogenation.
Conclusion
The choice between chlorine and this compound for free radical halogenation is a critical decision that hinges on the desired outcome of the synthesis. For applications where a mixture of halogenated isomers is acceptable or where high reactivity is paramount, chlorination is a viable option. However, for syntheses that require a high degree of regioselectivity to yield a specific isomer, the superior selectivity of this compound makes it the reagent of choice, despite its lower reactivity. A thorough understanding of the mechanistic principles and careful execution of the experimental protocol are essential for achieving the desired results in free radical halogenation.
References
N-Bromosuccinimide vs. Bromine: A Comparative Guide to Selective Alkene Bromination
For researchers, scientists, and drug development professionals, the choice between N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for the bromination of alkenes is pivotal, dictating the regioselectivity and outcome of the reaction. While both reagents introduce a this compound atom into an organic molecule, their mechanisms and, consequently, their primary applications differ significantly. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection of the appropriate brominating agent for specific synthetic needs.
Executive Summary
The core distinction lies in the reaction mechanism each reagent favors. N-Bromosuccinimide is the reagent of choice for allylic bromination , a radical substitution reaction that places a this compound atom on a carbon adjacent to a double bond. In contrast, elemental this compound typically engages in electrophilic addition , resulting in the vicinal dibromination of the alkene. The selectivity of NBS is primarily attributed to its ability to maintain a low and constant concentration of this compound in the reaction mixture, thereby suppressing the otherwise competitive electrophilic addition pathway.
Comparison of Performance and Selectivity
| Feature | N-Bromosuccinimide (NBS) | This compound (Br₂) |
| Primary Reaction | Allylic Bromination (Radical Substitution) | Electrophilic Addition |
| Product | Allylic Bromide | Vicinal Dibromide |
| Mechanism | Free Radical Chain Reaction | Ionic, via cyclic bromonium ion |
| Selectivity | Highly selective for the allylic position.[1] | Selective for the double bond. |
| Key Advantage | Avoids addition to the double bond.[2] | Efficiently saturates double bonds. |
| Common Side Reactions | Formation of rearranged allylic bromides, potential for competing electrophilic addition if Br₂ concentration is not controlled.[3] | In nucleophilic solvents, formation of halohydrins.[4] |
Experimental Data: Product Distribution in the Bromination of Hexenes with NBS
The allylic bromination of asymmetrical alkenes with NBS often leads to a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate. The following table summarizes the product distribution for the bromination of various hexene isomers with NBS.
| Substrate | Major Products | Product Ratio (%) |
| 1-Hexene (B165129) | 1-Bromo-2-hexene (B2936257) (E/Z mixture) and 3-Bromo-1-hexene (B13957452) | 56% and 10% respectively[3] |
| trans-2-Hexene | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 50% and 32% respectively[3] |
| 3-Hexene | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 58% and 41% respectively[3] |
Data sourced from a study involving the reaction of hexene with NBS in cyclohexane, initiated by a 60W LED lamp.[3]
Reaction Mechanisms
The divergent outcomes of using NBS versus Br₂ are best understood by examining their respective reaction pathways.
N-Bromosuccinimide: Allylic Bromination (Radical Chain Mechanism)
NBS facilitates a radical chain reaction, which can be visualized as a three-stage process: initiation, propagation, and termination. The key to its selectivity is the slow, controlled generation of Br₂.[5][6][7]
Caption: Radical chain mechanism for allylic bromination with NBS.
This compound: Electrophilic Addition
In contrast, the reaction of an alkene with Br₂ proceeds via an electrophilic addition mechanism, involving a cyclic bromonium ion intermediate. This mechanism explains the observed anti-addition of the two this compound atoms across the double bond.[8]
Caption: Electrophilic addition mechanism of Br₂ to an alkene.
Experimental Protocols
Allylic Bromination of 1-Hexene with NBS
Objective: To synthesize 1-bromo-2-hexene and 3-bromo-1-hexene via the allylic bromination of 1-hexene using NBS.
Materials:
-
1-Hexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Cyclohexane, dry
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (e.g., 60W LED lamp)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hexene (1.0 equivalent) and dry cyclohexane.
-
Add N-bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of a radical initiator or position the light source to irradiate the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress (e.g., by TLC or GC). The reaction is often complete when the solid NBS, which is denser than cyclohexane, is consumed and replaced by the less dense succinimide (B58015), which will float.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the succinimide byproduct by vacuum filtration.
-
The filtrate contains the product mixture. Isolate and purify the products by distillation or column chromatography.
-
Characterize the products by GC-MS and NMR to determine the product ratio.
Electrophilic Bromination of 1-Hexene with Br₂
Objective: To synthesize 1,2-dibromohexane (B1595260) via the electrophilic addition of this compound to 1-hexene.
Materials:
-
1-Hexene
-
This compound (Br₂)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-hexene (1.0 equivalent) in the inert solvent.
-
Cool the flask in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent from the dropping funnel with stirring. The characteristic reddish-brown color of this compound should disappear as it reacts.
-
Once the addition is complete, allow the reaction to stir for an additional 15-20 minutes at 0°C.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any unreacted this compound.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 1,2-dibromohexane by distillation.
-
Characterize the product by NMR.
Conclusion
The choice between N-bromosuccinimide and this compound for the bromination of alkenes is determined by the desired synthetic outcome. For the selective introduction of a this compound atom at the allylic position while preserving the double bond, NBS is the superior reagent.[2] This selectivity is a direct consequence of the radical chain mechanism it promotes, which is favored by the low concentration of this compound it maintains. Conversely, when the goal is the saturation of the double bond to form a vicinal dibromide, elemental this compound is the appropriate choice, reacting via a well-established electrophilic addition pathway. A thorough understanding of these differences is crucial for designing efficient and selective synthetic routes in research and development.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
comparative study of different brominating agents for alcohol substitution
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules in the pharmaceutical and materials sciences. The choice of brominating agent is critical and depends on factors such as the substrate's nature (primary, secondary, or tertiary alcohol), the desired stereochemical outcome, and the presence of other functional groups. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Comparison of Common Brominating Agents
The following table summarizes the key characteristics of four widely used brominating agents for the substitution of alcohols.
| Brominating Agent | Reaction Type | Typical Substrates | Stereochemistry | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | Primary & Secondary Alcohols | Inversion | High yields, avoids carbocation rearrangements.[1] | Not suitable for tertiary alcohols.[2] |
| Appel Reaction (CBr₄/PPh₃) | Sₙ2 | Primary & Secondary Alcohols | Inversion | Mild, neutral conditions, high yields.[3] | Stoichiometric amount of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
| Thionyl Bromide (SOBr₂) | Sₙ2 or Sₙi | Primary & Secondary Alcohols | Inversion (with pyridine), Retention (without pyridine).[1][2] | Gaseous byproducts (SO₂) are easily removed. | More reactive and less commonly used than SOCl₂; can form unreactive salts with pyridine.[3] |
| Hydrobromic Acid (HBr) | Sₙ1 or Sₙ2 | Primary, Secondary, & Tertiary Alcohols | Racemization/Inversion (Sₙ1), Inversion (Sₙ2) | Inexpensive. | Strong acid can cause carbocation rearrangements in secondary and tertiary alcohols; harsh reaction conditions.[1] |
Experimental Data Summary
The following table presents experimental data for the bromination of various primary alcohols using different reagents. It is important to note that these results are from different studies and are not a direct head-to-head comparison on the same substrate.
| Alcohol | Brominating Agent | Reaction Conditions | Product | Yield (%) |
| 1-Butanol | HBr / H₂SO₄ | Reflux | 1-Bromobutane | 80-90% |
| 1-Pentanol | HBr / H₂SO₄ | Reflux | 1-Bromopentane | 66% |
| Benzyl alcohol | PBr₃ | 0 °C to rt, 1h in DCM | Benzyl bromide | 50-60%[4] |
| Geraniol | CBr₄ / PPh₃ | Reflux, 1h in CCl₄ | Geranyl bromide | 75-81% |
| 1-Octanol | PBr₃ | 0 °C to rt, 3h in ether | 1-Bromooctane | 97% |
| Substituted Alcohol | SOBr₂ / DMF | 0 °C to rt, 14h in DCM | Substituted Alkyl Bromide | Not specified |
Experimental Protocols
Bromination of a Primary Alcohol using Phosphorus Tribromide (PBr₃)
This procedure is a general method for the conversion of a primary alcohol to a primary alkyl bromide.
Materials:
-
Primary alcohol (1.0 eq)
-
Phosphorus tribromide (0.4 eq)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The primary alcohol is dissolved in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The layers are separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl bromide.
-
The product can be further purified by distillation.
Bromination of a Primary Alcohol using the Appel Reaction (CBr₄/PPh₃)
This protocol describes a general procedure for the Appel reaction to synthesize a primary alkyl bromide.
Materials:
-
Primary alcohol (1.0 eq)
-
Carbon tetrabromide (1.1 eq)
-
Triphenylphosphine (1.1 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Pentane
Procedure:
-
The primary alcohol is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Triphenylphosphine and carbon tetrabromide are added to the solution.
-
The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
Pentane is added to the residue to precipitate the triphenylphosphine oxide.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure alkyl bromide.
Bromination of a Primary Alcohol using Hydrobromic Acid (HBr)
This method describes the synthesis of a primary alkyl bromide from a primary alcohol using HBr generated in situ from sodium bromide and sulfuric acid.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium bromide (1.2 eq)
-
Concentrated sulfuric acid (1.2 eq)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Sodium bromide and water are placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The primary alcohol is added to the flask.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.
-
The reaction mixture is heated to reflux for 1-2 hours.
-
After cooling, the mixture is distilled to collect the crude alkyl bromide.
-
The distillate is transferred to a separatory funnel and washed with water, saturated sodium bicarbonate solution, and finally with water.
-
The organic layer is dried over anhydrous calcium chloride and then purified by distillation.
Reaction Mechanism Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways for the bromination of a primary alcohol with PBr₃, the Appel reagent, and SOBr₂.
References
Analyzing Bromide in Environmental Water: A Comparison of Ion Chromatography and Alternative Methods
A detailed guide for researchers and scientists on the validation of ion chromatography against other established techniques for the determination of bromide in environmental water samples.
The presence of bromide in environmental water sources is of increasing concern due to its potential to form carcinogenic brominated disinfection byproducts (DBPs) during water treatment processes, such as ozonation.[1][2] Accurate and reliable quantification of bromide is therefore crucial for ensuring water quality and safety. While ion chromatography (IC) is a widely adopted and preferred method, a range of alternative techniques are also available, each with its own set of advantages and limitations.[3] This guide provides a comparative overview of ion chromatography and other key analytical methods for bromide determination, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for bromide analysis is often dictated by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of ion chromatography, spectrophotometry, and ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS).
| Parameter | Ion Chromatography (IC) | Spectrophotometry (Phenol Red Method) | Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[4][5] | Oxidation of bromide and subsequent reaction with phenol (B47542) red to form a colored compound measured by a spectrophotometer.[6][7] | Separation of bromide by IC followed by highly sensitive and specific detection using a mass spectrometer.[8][9] |
| Method Detection Limit (MDL) | 0.009 µg/L to low mg/L range, depending on the specific method and instrumentation.[1][4][10] | Approximately 0.5 x 10⁻⁵ mol L⁻¹ (about 0.4 mg/L).[11][12] | As low as 0.028 µg/L to 29 ng/L.[1][9] |
| Linearity (R²) | Typically ≥ 0.999.[7][10] | Typically ≥ 0.993.[11][12] | Not explicitly stated, but high linearity is expected. |
| Precision (%RSD) | Generally low, for example, 3.1% for 3 x 10⁻⁵ mol L⁻¹ Br⁻.[11][12] | 1.2% - 3.5%.[9] | Within-run imprecision of 5% at 500 ng/L.[13] |
| Interferences | Can be affected by high concentrations of other anions, such as chloride, which may require specific columns or gradient elution for resolution.[14] | Oxidizing and reducing agents, as well as high concentrations of chloride and bicarbonate, can interfere. | Isobaric interferences on bromine's isotopes (m/z 79 and 81) can occur, but can be mitigated with collision/reaction cell technology.[8] |
| Sample Throughput | Relatively high, with typical run times of 15-20 minutes per sample.[15] | Can be adapted for high throughput using flow injection analysis techniques.[11][12] | Analysis time is typically short, around 3-15 minutes per sample.[16][13] |
| Advantages | High sensitivity, good selectivity, and the ability to analyze multiple anions simultaneously.[3][5] | Simple, rapid, and does not require sophisticated instrumentation.[3] | Extremely high sensitivity and specificity, making it ideal for trace and ultra-trace analysis.[3][8] |
| Disadvantages | Higher initial instrument cost compared to spectrophotometry. | Lower sensitivity compared to IC and IC-ICP-MS, and more susceptible to interferences.[3] | High instrument cost and complexity. |
Experimental Protocols
Detailed and standardized methodologies are essential for obtaining accurate and reproducible results. Below are summaries of widely accepted protocols for bromide analysis using ion chromatography and spectrophotometry.
This method is applicable to the determination of inorganic anions, including bromide, in various water matrices.[4][17]
1. Principle: A small volume of the water sample is injected into the ion chromatograph. The bromide ions are separated from other anions by an ion-exchange column and are then detected by a conductivity detector.[5][18]
2. Sample Handling and Preservation: Samples can be collected in plastic or glass bottles. For bromide analysis, no chemical preservation is required, and samples can be stored for up to 28 days.[17][19]
3. Instrumentation:
- Ion chromatograph equipped with a guard column, an anion separator column, a suppressor, and a conductivity detector.
- Data system for controlling the instrument and processing the data.
4. Reagents:
- Eluent: A solution of sodium bicarbonate and sodium carbonate is commonly used. For example, a solution containing 1.7 mM sodium bicarbonate and 1.8 mM sodium carbonate in reagent water.[4]
- Stock Bromide Standard (1000 mg/L): Prepared by dissolving a precise amount of sodium bromide (NaBr) in reagent water.[4]
- Working Standards: Prepared by diluting the stock standard solution to cover the expected concentration range of the samples.
5. Procedure:
- Establish the operating conditions of the ion chromatograph as recommended by the manufacturer.
- Calibrate the instrument by analyzing a series of working standards.
- Inject the water samples and record the resulting chromatograms.
- Identify the bromide peak based on its retention time compared to the standards.
- Quantify the bromide concentration by comparing the peak area or height to the calibration curve.
This method is suitable for the determination of bromide in most drinking waters.[6]
1. Principle: In a buffered solution at pH 4.5-4.7, chloramine-T oxidizes bromide ions. The resulting this compound reacts with phenol red to form a brominated indicator with a color ranging from reddish to violet, which is measured spectrophotometrically at 590 nm.[6][7]
2. Sample Handling and Preservation: Samples should be collected and stored similarly to those for ion chromatography.
3. Instrumentation:
- Spectrophotometer for use at 590 nm.
4. Reagents:
- Acetate (B1210297) Buffer Solution: To control the pH of the reaction.
- Phenol Red Indicator Solution.
- Chloramine-T Solution.
- Sodium Thiosulfate (B1220275) Solution: To stop the reaction.
- Stock and Standard Bromide Solutions.
5. Procedure:
- Prepare a series of bromide standards.
- To a specific volume of both standards and samples, add the acetate buffer, phenol red, and chloramine-T solutions in a timed sequence.
- After a set reaction time, add sodium thiosulfate to stop the reaction.
- Measure the absorbance of the solutions at 590 nm.
- Construct a calibration curve from the standards and determine the bromide concentration in the samples.
Visualizing the Workflow: Ion Chromatography for Bromide Analysis
To provide a clear understanding of the analytical process, the following diagram illustrates the typical workflow for bromide analysis using ion chromatography.
References
- 1. Direct injection, simple and robust analysis of trace-level bromate and bromide in drinking water by IC with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromate Methods & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. epa.gov [epa.gov]
- 5. dl.icdst.org [dl.icdst.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. s4science.at [s4science.at]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of bromate and bromide in drinking water by ion chromatography-inductively coupled plasma mass spectrometry [gwse.iheg.org.cn]
- 10. rfppl.co.in [rfppl.co.in]
- 11. Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Ion chromatography of nitrite, bromide and nitrate ions in brine samples using a chloride-form anion-exchange resin column [repository.seafdec.org]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Method [keikaventures.com]
- 18. eal.ucmerced.edu [eal.ucmerced.edu]
- 19. NEMI Method Summary - 300.0 [nemi.gov]
Bromine vs. Chlorine: A Definitive Guide to Leaving Group Performance in SN2 Reactions
For researchers, scientists, and professionals in drug development, optimizing reaction kinetics is paramount. In the landscape of nucleophilic substitution reactions, particularly the SN2 pathway, the choice of leaving group is a critical determinant of reaction rate and overall efficiency. This guide provides an in-depth comparison of two common halogen leaving groups, bromide and chloride, supported by theoretical principles and quantitative experimental data, to elucidate which is superior in facilitating SN2 reactions.
The Theoretical Framework: What Defines a Superior Leaving Group?
The efficacy of a leaving group in an SN2 reaction is fundamentally tied to its ability to stabilize the negative charge it accepts upon cleavage from the substrate. A good leaving group is characterized by being a weak base. The key physicochemical properties that dictate this are basicity, bond strength, and polarizability.
-
Basicity: A weaker base is a more stable anion and, therefore, a better leaving group. The basicity of a leaving group is inversely related to the acidity of its conjugate acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1][2] This lower basicity indicates that bromide is more stable on its own and a more effective leaving group.
-
Bond Strength: The SN2 reaction involves the breaking of the carbon-leaving group bond. A weaker bond requires less energy to break, thus accelerating the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This facilitates a faster displacement by the incoming nucleophile.
-
Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted. Bromine is larger and more polarizable than chlorine.[1] This increased polarizability allows for better stabilization of the partial negative charge that develops on the leaving group in the transition state of an SN2 reaction, thereby lowering the activation energy.
Based on these principles, bromide is theoretically predicted to be a better leaving group than chloride.
Quantitative Experimental Data: Bromide's Superiority in Numbers
Experimental evidence consistently demonstrates that alkyl bromides are more reactive than their corresponding alkyl chlorides in SN2 reactions. The following table summarizes quantitative data from a comparative study, highlighting the enhanced reaction rates observed with bromide as the leaving group.
| Substrate | Nucleophile | Solvent | Relative Rate (kBr / kCl) |
| Benzyl (B1604629) Halide | Sodium Ethoxide | Ethanol | 1.5 |
Data sourced from Morrison and Boyd, 1st edition.
This data quantitatively confirms that for the SN2 reaction of benzyl halides with sodium ethoxide, the use of bromide as a leaving group results in a 1.5-fold increase in the reaction rate compared to chloride.
Experimental Protocol: A Competitive Rate Analysis
A common and effective method for directly comparing the leaving group ability of bromide and chloride is through a competition experiment. This protocol is designed to determine the relative reactivity of an alkyl bromide and an alkyl chloride by having them compete for a limited amount of a nucleophile.
Objective: To determine the relative SN2 reaction rates of an alkyl bromide and an alkyl chloride.
Materials:
-
Equimolar amounts of an alkyl bromide (e.g., 1-bromobutane) and the corresponding alkyl chloride (e.g., 1-chlorobutane).
-
A nucleophile (e.g., sodium iodide) in a quantity that is substoichiometric to the total amount of alkyl halides (e.g., 0.5 equivalents).
-
A suitable polar aprotic solvent (e.g., acetone).
-
Standard laboratory glassware and stirring equipment.
-
Gas chromatograph (GC) with an appropriate column for separating the reactants and products.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the equimolar mixture of the alkyl bromide and alkyl chloride in the polar aprotic solvent.
-
Initiation: Add the substoichiometric amount of the nucleophile to the solution while stirring at a constant temperature.
-
Reaction Monitoring: Allow the reaction to proceed for a set period. The progress can be monitored by observing the formation of a precipitate if the sodium salt of the leaving group is insoluble in the solvent (e.g., NaBr or NaCl in acetone).
-
Quenching: Stop the reaction by adding a large volume of water and extracting the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract using gas chromatography (GC). The GC will separate the unreacted alkyl bromide, unreacted alkyl chloride, and the product (e.g., 1-iodobutane).
-
Data Interpretation: By comparing the peak areas of the unreacted alkyl bromide and alkyl chloride, the relative consumption of each starting material can be determined. The alkyl halide that is consumed to a greater extent is the more reactive one, and the ratio of their consumption can be used to calculate the relative reaction rate.
Visualizing the Deciding Factors
The interplay of factors determining leaving group ability can be visualized as a logical flow.
Caption: Factors influencing leaving group effectiveness in SN2 reactions.
The experimental workflow for a competitive analysis further illustrates the practical application of these principles.
Caption: Workflow for comparing leaving group reactivity via competition.
Conclusion
References
A Comparative Guide to Lewis Acid Catalysts for Electrophilic Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
Electrophilic aromatic bromination is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate Lewis acid catalyst is critical, profoundly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of various Lewis acid catalysts for electrophilic aromatic bromination, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance of Lewis Acid Catalysts: A Quantitative Comparison
The efficacy of a Lewis acid catalyst in electrophilic aromatic bromination is determined by its ability to polarize the bromine molecule, thereby generating a potent electrophile. This section presents a comparative overview of traditional and modern Lewis acid catalysts.
Traditional Lewis Acid Catalysts
While direct comparative data for the bromination of a single substrate under identical conditions is sparse in the literature, the relative reactivity of common Lewis acids can be inferred from studies on similar electrophilic aromatic substitutions, such as chlorination. The order of catalytic activity for the chlorination of 2-chlorotoluene (B165313) was found to be AlCl₃ > FeCl₃ > ZnCl₂. This trend is widely expected to hold for bromination as well.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 5 - 20 | High | Short | Highly reactive and hygroscopic, requiring stringent anhydrous conditions. Can sometimes lead to over-bromination or side reactions. |
| Ferric Chloride (FeCl₃) | 5 - 20 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃. It is also less sensitive to moisture. |
| Zinc Chloride (ZnCl₂) | 10 - 30 | Moderate | Moderate to Long | A milder Lewis acid, often necessitating higher temperatures or longer reaction times. It can offer improved selectivity in certain cases. |
Modern and Eco-Friendly Lewis Acid Catalysts
Recent research has focused on developing more environmentally benign and recyclable catalysts for aromatic bromination.
Boric Acid Catalyzed Bromination of Various Aromatic Substrates
Boric acid, in conjunction with potassium bromide and hydrogen peroxide, offers an eco-friendly and efficient method for the regioselective bromination of a range of aromatic compounds.
| Substrate | Product | Time (min) | Yield (%) |
| Phenol (B47542) | 4-Bromophenol | 20 | 94 |
| Anisole | 4-Bromoanisole | 20 | 95 |
| Acetanilide | 4-Bromoacetanilide | 25 | 96 |
| Toluene | 4-Bromotoluene / 2-Bromotoluene | 180 | 70 (82:18) |
| Biphenyl | 4-Bromobiphenyl | 180 | 72 |
| Naphthalene | 1-Bromonaphthalene | 180 | 70 |
| Data sourced from a study on boric acid catalyzed bromination.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for both traditional and modern Lewis acid-catalyzed electrophilic aromatic bromination.
General Protocol for Lewis Acid (FeCl₃) Catalyzed Bromination of Toluene
This procedure is a generalized protocol for the bromination of an activated aromatic ring using a traditional Lewis acid catalyst.
Materials:
-
Toluene
-
This compound (Br₂)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add anhydrous ferric chloride (5-10 mol%).
-
Add anhydrous dichloromethane to the flask, followed by toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in dichloromethane from the dropping funnel to the stirred reaction mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding ice-cold 10% sodium bisulfite solution to decompose any unreacted this compound.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to isolate the isomeric bromotoluene products.
Protocol for Boric Acid Catalyzed Bromination of Phenol[1]
This protocol provides an environmentally friendly approach to aromatic bromination.
Materials:
-
Phenol
-
Boric acid (H₃BO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium bromide (KBr)
-
5M Sulfuric acid (H₂SO₄)
-
Water
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
To a solution of boric acid (0.05 mmol, 0.0031 g) in 30% H₂O₂ (3 mmol, 0.338 mL), add phenol (1 mmol).[1]
-
To this mixture, add KBr (1.2 mmol, 0.1428 g) and 5M H₂SO₄ (0.7 mmol, 0.14 mL).[1]
-
Use water (2.5 mL) as the solvent and stir the entire mixture at room temperature.[1]
-
Monitor the progress of the reaction by TLC.[1]
-
Upon completion of the reaction, extract the mixture with tert-butyl methyl ether.[1]
-
The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the brominated product.
Reaction Mechanisms and Workflows
Visualizing the underlying chemical processes and experimental steps can provide deeper insight into the reaction dynamics.
Signaling Pathways and Logical Relationships
// Nodes LewisAcid [label="Lewis Acid (e.g., FeBr₃)", fillcolor="#FBBC05"]; this compound [label="this compound (Br₂)", fillcolor="#EA4335"]; ActivatedComplex [label="Activated Electrophile\n[Br-Br---FeBr₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Ring (e.g., Benzene)", fillcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion (Sigma Complex)\n(Resonance Stabilized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LewisBase [label="Lewis Base (FeBr₄⁻)"]; Product [label="Brominated Aromatic Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBr [label="HBr"]; CatalystRegen [label="Catalyst Regeneration", fillcolor="#FBBC05"];
// Edges LewisAcid -> ActivatedComplex [label="Activation"]; this compound -> ActivatedComplex; AromaticRing -> SigmaComplex [label="Nucleophilic Attack"]; ActivatedComplex -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; LewisBase -> Product; SigmaComplex -> LewisBase [style=invis]; LewisBase -> HBr; LewisBase -> CatalystRegen; CatalystRegen -> LewisAcid; } dot Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic bromination.
// Nodes Start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#FBBC05"]; AddReactants [label="Add Aromatic Substrate,\nSolvent, and Lewis Acid Catalyst"]; Cooling [label="Cool Reaction Mixture\n(e.g., 0 °C)"]; Addthis compound [label="Slowly Add this compound Solution"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; Quench [label="Quench with NaHSO₃ Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with H₂O, NaHCO₃, Brine)"]; Drying [label="Dry Organic Layer\n(e.g., MgSO₄)"]; Purification [label="Filter, Concentrate, and Purify\n(Distillation or Chromatography)"]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddReactants; AddReactants -> Cooling; Cooling -> Addthis compound; Addthis compound -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Drying; Drying -> Purification; Purification -> End; } dot Caption: A typical experimental workflow for electrophilic aromatic bromination.
References
A Comparative Guide: Fluorescein Method vs. Ion Chromatography for Bromide Quantification
For researchers, scientists, and drug development professionals requiring accurate bromide quantification, selecting the appropriate analytical method is a critical decision. This guide provides a detailed comparison of two common techniques: the fluorescein (B123965) colorimetric method and ion chromatography (IC). We will delve into their respective experimental protocols, present a side-by-side comparison of their performance metrics, and illustrate their workflows.
Performance Comparison
A direct comparison of the fluorescein method and ion chromatography (IC) for bromide quantification reveals distinct advantages and limitations for each technique. A study validating an automated fluorescein method against IC concluded that the two methods show no significant difference at a 95% probability for bromide concentrations ranging from 0.015 to 0.5 mg/L, with a correlation coefficient of 0.9987.[1] However, performance characteristics such as detection limits, precision, and accuracy can vary depending on the specific instrumentation and sample matrix.
| Parameter | Fluorescein Method | Ion Chromatography (IC) |
| Limit of Detection (LOD) | 0.010 mg/L[2], ~0.005 mg/L (66 nM)[3] | 0.01 mg/L[4], 0.05 mg/L[5] |
| Linear Range | 0.010 to 0.40 mg/L[2] | 0.05 to 0.5 mg/L[4] |
| Accuracy (Recovery) | 89% to 112%[1] | 97% to 110%[4] |
| Precision (RSD) | Not explicitly stated | <5% for 0.05-0.5 mg/L[4] |
| Interferences | Iodide interferes quantitatively. Cyanide (<0.50 mg/L) and chloride (<500 mg/L) do not interfere.[2] | Chloride can interfere at high ratios (e.g., >1000:1 for 0.01-0.1 mg/L bromide).[4] |
Signaling Pathway and Experimental Workflows
The underlying principles of the two methods are fundamentally different. The fluorescein method is a colorimetric technique based on a chemical reaction, while ion chromatography is a separation technique.
Caption: Experimental workflows for the Fluorescein Method and Ion Chromatography.
Experimental Protocols
Fluorescein Method for Bromide Quantification
This colorimetric method involves the oxidation of bromide to hypobromous acid, which then reacts with fluorescein to form a colored compound (eosin).
Principle: The sample is buffered to a pH of 5.6. Chloramine-T is used to oxidize bromide (Br⁻) to hypobromous acid (HOBr). The HOBr then reacts with fluorescein to produce eosin, a pink-colored tetrabromofluorescein derivative. The intensity of the pink color, measured by absorbance at 520 nm, is directly proportional to the initial bromide concentration.[2]
Reagents:
-
Buffer Solution (pH 5.6): Acetic acid buffer.[2]
-
Chloramine-T Solution: Oxidizing agent.[2]
-
Fluorescein Solution: Indicator dye.[2]
-
Bromide Standard Solutions: For calibration curve generation.[2]
Procedure:
-
Buffer the sample to pH 5.6.[2]
-
Add Chloramine-T solution to oxidize bromide to hypobromous acid.[2]
-
Add fluorescein solution. The reaction with hypobromous acid forms eosin.[2]
-
Measure the absorbance of the resulting pink solution at 520 nm using a spectrophotometer.[2]
-
Prepare a calibration curve using standard bromide solutions and determine the bromide concentration in the sample by comparing its absorbance to the calibration curve.
Ion Chromatography (IC) Method for Bromide Quantification
Ion chromatography separates ions based on their affinity for an ion-exchange resin.
Principle: A liquid sample is injected into the IC system and carried by an eluent through a separation column (anion-exchange column). The bromide ions are separated from other anions in the sample based on their interaction with the stationary phase of the column. After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent. The bromide ions are then detected by a conductivity detector. The concentration is determined by comparing the peak area of the sample to those of known standards.
Instrumentation:
-
Ion Chromatograph
-
Anion-exchange separation column
-
Suppressor
-
Conductivity detector
Procedure:
-
Prepare an appropriate eluent (e.g., sodium carbonate-bicarbonate solution).
-
Calibrate the instrument using bromide standard solutions of known concentrations.
-
Filter the sample to remove any particulate matter.
-
Inject the sample into the ion chromatograph.
-
The separated bromide ions are detected by the conductivity detector, producing a chromatogram.
-
The concentration of bromide is calculated by integrating the area of the corresponding peak and comparing it to the calibration curve.
References
- 1. Validation of an automated fluorescein method for determining bromide in water [pubs.usgs.gov]
- 2. nemi.gov [nemi.gov]
- 3. A Fluorescein-Based Probe for Selective Detection of ClO− and Resultant Mixture as a Fluorescence Sensor for Br− and I− [mdpi.com]
- 4. Automated determination of bromide in waters by ion chromatography with an amperometric detector [pubs.usgs.gov]
- 5. Anions By Ion Chromatography [anlaborders.ucdavis.edu]
comparative analysis of brominating agents for synthesizing 1,2-dibromoalkanes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 1,2-dibromoalkanes is a critical step in the development of novel chemical entities. This guide provides a comprehensive comparative analysis of common brominating agents, offering experimental data, detailed protocols, and a logical framework for reagent selection to aid in this essential synthetic transformation.
The addition of bromine across a carbon-carbon double bond is a fundamental reaction in organic synthesis, yielding vicinal dibromides that serve as versatile intermediates for further functionalization. The choice of brominating agent is paramount, influencing reaction efficiency, stereoselectivity, safety, and scalability. This guide compares the performance of several key brominating agents: molecular this compound (Br₂), N-bromosuccinimide (NBS), pyridinium (B92312) tribromide (PBr₃), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).
Performance Comparison of Brominating Agents
The selection of a suitable brominating agent is a multi-faceted decision, balancing reactivity with practical considerations such as safety and ease of handling. While molecular this compound is a powerful and traditional reagent, its high toxicity, corrosiveness, and volatility have driven the development of solid, more manageable alternatives.[1][2] N-bromosuccinimide (NBS), pyridinium tribromide, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are notable examples of such safer reagents.[1][3]
The following table summarizes the quantitative performance of these agents in the dibromination of representative alkene substrates, styrene (B11656) and cyclohexene.
| Brominating Agent | Substrate | Product | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| **Molecular this compound (Br₂) ** | Styrene | 1,2-Dibromo-1-phenylethane | Not Specified | Cold | Generally High | [2] |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Not Specified | Cold | Generally High | [2][4] | |
| N-Bromosuccinimide (NBS) | Styrene | 1,2-Dibromo-1-phenylethane | Not Specified | Not Specified | Moderate to High | [5] |
| Cyclohexene | 3-Bromocyclohexene* | 1-2 hours | Reflux | Moderate to High | [2] | |
| Pyridinium Tribromide | Styrene | 1,2-Dibromo-1-phenylethane | 30 minutes | Not Specified | 50 | [3] |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Not Specified | Not Specified | Not Specified | [2] | |
| DBDMH | Styrene | 1,2-Dibromo-1-phenylethane | Not Specified | Room Temp. | Good to Excellent | [6][7] |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Not Specified | Room Temp. | Good to Excellent | [7] |
*Note: NBS, particularly in the presence of a radical initiator or light, primarily affords the allylic bromination product with cyclohexene.[2] For the synthesis of 1,2-dibromocyclohexane, other reagents are preferred.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible and comparable results. The following protocols outline the synthesis of 1,2-dibromoalkanes using the discussed brominating agents.
**Protocol 1: Dibromination using Molecular this compound (Br₂) **
Materials:
-
Alkene (1.0 mmol)
-
Molecular this compound (1.0 mmol)
-
Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) (10 mL)
Procedure:
-
Dissolve the alkene in the inert solvent in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add a solution of molecular this compound in the same solvent dropwise to the stirred alkene solution. The characteristic red-brown color of this compound should disappear as it reacts.[8]
-
Continue the addition until a faint this compound color persists, indicating the complete consumption of the alkene.
-
Remove the solvent under reduced pressure to obtain the crude 1,2-dibromoalkane.
-
Purify the product by distillation or recrystallization as needed.
Safety: Molecular this compound is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Dibromination using N-Bromosuccinimide (NBS) and a Bromide Source
This protocol is adapted for the formation of vicinal dibromides, as NBS alone often favors allylic bromination.
Materials:
-
Alkene (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Lithium bromide (LiBr) (1.05 eq)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a solution of the alkene in THF, add NBS and lithium bromide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any remaining this compound, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Dibromination using Pyridinium Tribromide
Materials:
-
Alkene (e.g., trans-stilbene) (200 mg)
-
Pyridinium tribromide (1.0 eq)
-
Glacial acetic acid (2.0 mL)
Procedure:
-
In a 5 mL conical vial, dissolve the alkene in glacial acetic acid.[9]
-
Add pyridinium tribromide to the solution.[9]
-
Stir the mixture at room temperature. The disappearance of the red color of the pyridinium tribromide indicates the progress of the reaction.
-
After the reaction is complete (as indicated by TLC or the color change), add water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-dibromoalkane.
Protocol 4: Catalyst-Free 1,2-Dibromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Materials:
-
Alkene (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol)[1]
-
Dichloromethane (2.0 mL)[1]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of the alkene in dichloromethane, add DBDMH.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dibromoalkane.
-
Purify the product by flash column chromatography if necessary.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Reaction Mechanism: Electrophilic Addition of this compound to an Alkene
The generally accepted mechanism for the electrophilic addition of this compound to an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two this compound atoms to the double bond.[4]
Caption: Mechanism of electrophilic addition of this compound to an alkene.
Logical Workflow for Selecting a Brominating Agent
The choice of an appropriate brominating agent depends on several factors, including the substrate, desired selectivity, and practical laboratory considerations. The following workflow provides a logical approach to this selection process.
Caption: Decision workflow for selecting a brominating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and this compound Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a this compound Source - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Addition: Bromine Monochloride vs. Elemental Bromine
For researchers, scientists, and drug development professionals, the choice of halogenating agent in electrophilic additions to alkenes is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of bromine monochloride (BrCl) and elemental this compound (Br₂), supported by experimental data, to inform reagent selection in synthetic chemistry.
The electrophilic addition of halogens to carbon-carbon double bonds is a fundamental transformation in organic synthesis. While elemental this compound (Br₂) is a classic and widely used reagent, interhalogen compounds like this compound monochloride (BrCl) offer a unique reactivity profile that can be advantageous in specific applications. This guide delves into a comparative analysis of their performance, focusing on reaction yields, regioselectivity, and stereoselectivity.
Executive Summary
This compound monochloride generally exhibits higher reactivity than elemental this compound in electrophilic additions. This heightened reactivity is attributed to the inherent polarity of the Br-Cl bond, which facilitates the initial electrophilic attack on the alkene. This can lead to faster reaction times and potentially higher yields. Furthermore, the differing nucleophilicity of the resulting chloride and bromide ions can influence the product distribution, particularly in reactions with unsymmetrical alkenes.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance differences between BrCl and Br₂ in the electrophilic addition to styrene, a common model substrate.
| Parameter | This compound Monochloride (BrCl) | Elemental this compound (Br₂) | Substrate |
| Major Product | 1-bromo-2-chloro-1-phenylethane | 1,2-dibromo-1-phenylethane | Styrene |
| Regioselectivity | High (this compound adds to the carbon bearing the phenyl group) | Not applicable (symmetrical addition) | Styrene |
| Yield | Typically >90% | Typically >90% | Styrene |
| Stereochemistry | Predominantly anti-addition | Predominantly anti-addition | Alkenes |
Mechanism of Electrophilic Addition
The electrophilic addition of both BrCl and Br₂ to an alkene proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide anion in an anti-fashion, leading to the observed stereochemistry.
In the case of BrCl, the inherent polarity of the molecule makes the this compound atom electrophilic (δ+). For Br₂, the approach of the electron-rich alkene induces a dipole in the Br-Br bond. The subsequent nucleophilic attack by the chloride or bromide ion, respectively, opens the three-membered ring to yield the final product.
Experimental Protocols
Below are representative experimental protocols for the electrophilic addition of BrCl and Br₂ to an alkene.
Experimental Workflow: A Comparative Overview
A Comparative Guide to the Storage Stability of Organobromine Compounds
For researchers, scientists, and professionals in drug development, understanding the stability of organobromine compounds is critical for ensuring experimental reproducibility, drug efficacy, and safety. This guide provides a comparative overview of the stability of various organothis compound compounds, supported by experimental data and detailed methodologies for stability assessment.
Factors Influencing the Stability of Organothis compound Compounds
The stability of organothis compound compounds is influenced by several environmental factors. Proper storage is the first line of defense against degradation and dangerous reactions.[1] Key factors that can affect the chemical stability of these compounds include:
-
Temperature: Elevated temperatures can accelerate the degradation of organothis compound compounds.[2] It is generally recommended to store them in a cool, dry place.[1] For some specific compounds, refrigeration or freezing is necessary for long-term storage.[3][4] High temperatures can lead to off-gassing of toxic vapors.[5]
-
Light: Exposure to direct sunlight or other light sources can induce photolytic degradation in light-sensitive compounds.[1][3] Therefore, storage in light-resistant containers is often recommended.[4]
-
Humidity: Moisture can lead to hydrolysis of susceptible organothis compound compounds.[4][6] It is crucial to keep containers tightly sealed to prevent exposure to atmospheric moisture.[1]
-
Atmosphere: The presence of oxygen can lead to oxidation.[6] For sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.[4]
Comparative Stability of Selected Organothis compound Compounds
The following table summarizes the recommended storage conditions and shelf life for several organothis compound compounds based on available data. It is important to note that shelf life can be defined by either a retest date, after which the material should be re-analyzed to ensure it still meets specifications, or an expiration date, beyond which the quality is not guaranteed.[2]
| Compound | Form | Storage Temperature | Shelf Life/Retest Period | Additional Notes |
| Bromo-OTBN (4'-Bromomethyl-2-cyanobiphenyl) | Solid | Appropriate storage conditions (typically cool, dry) | Approximately 2 years | Sensitive to high temperatures, humidity, and light.[2] |
| Monobromobimane (mBBr) | Solid | -20°C | 24 months | Protect from light.[3] |
| In Acetonitrile (B52724) | 4°C | Up to 3 months | Protect from light.[3] | |
| Aqueous Stock | Room Temperature (20°C) | Half-life of ~4 hours | Prepare fresh for immediate use.[3] | |
| Dibromobimane (bBBr) | Solid | -20°C | 1 month | Protect from light.[3] |
| Solid | -80°C | 6 months | Protect from light.[3] | |
| Bromhexine (B1221334) | Crystalline Solid | Normal storage conditions | Estimated > 10 years | Degradation products are not detectable in temperature-moisture tests.[7] |
| Aqueous Solution | Room Temperature (20°C) | Estimated 5 years | Less than 1% decomposition after 1 year.[7] | |
| 3-(Bromomethyl)selenophene | Not specified | 2-8°C (Refrigerated) | Not specified | Store under an inert atmosphere in a light-resistant container.[4] |
Experimental Protocols for Stability Assessment
To determine the shelf life and appropriate storage conditions for organothis compound compounds, stability testing is performed. This involves both real-time and accelerated stability studies.[8]
Accelerated Stability Testing
Accelerated stability testing subjects the compound to elevated stress conditions to predict its degradation over a longer period.[8] Temperature is a common acceleration factor, and the relationship between temperature and degradation rate can often be described by the Arrhenius equation.[8][9]
Methodology:
-
Sample Preparation: Place a known amount of the organothis compound compound in its final packaging or in sealed, inert vials.[4][10]
-
Exposure to Stress Conditions: Store the samples in stability chambers at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity levels (e.g., 75% RH).[4][11]
-
Time Points: Pull samples at predetermined intervals (e.g., 7, 14, 21 days).[11]
-
Analysis: Analyze the samples at each time point using a stability-indicating analytical method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.[4][12]
-
Data Evaluation: Use the data to model the degradation kinetics and predict the shelf life at the recommended storage conditions.[8]
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13][14]
Methodology:
The compound is subjected to more extreme conditions than those used in accelerated stability testing:
-
Hydrolytic Stability: The compound is dissolved in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and heated.[4]
-
Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Photostability: The compound is exposed to a controlled light source (e.g., UV and visible light).[15]
-
Thermal Stability: The compound is heated in a solid state to evaluate the effect of high temperatures.[4]
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[14] HPLC is a widely used technique for this purpose.[12][16]
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of nonpolar to moderately polar organic compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to separate all components.
-
Detector: A UV or photodiode array (PDA) detector is commonly used to detect and quantify the compounds based on their absorbance of light.[12]
-
Validation: The method must be validated according to regulatory guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14]
Visualizations
Workflow for Assessing Organothis compound Compound Stability
The following diagram illustrates a general workflow for assessing the stability of an organothis compound compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Accelerated stability and forced degradation [alphalyse.com]
- 14. ijsdr.org [ijsdr.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
comparison of analytical methods for bromine determination in plastics
A comprehensive guide to the analytical methodologies for the determination of bromine in plastic materials, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of common analytical techniques, supported by experimental data, to facilitate informed decisions in laboratory settings.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound determination in plastics is contingent on various factors, including the required sensitivity, sample throughput, and the nature of the analysis—be it for screening or precise quantification. The following table summarizes the key performance indicators of the most prevalent techniques.
| Parameter | X-Ray Fluorescence (XRF) | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Non-destructive elemental analysis based on the detection of characteristic X-rays emitted from a sample that has been excited by a primary X-ray source. | Combustion of the sample in an oxygen-rich atmosphere to convert this compound to hydrogen bromide (HBr), followed by absorption in a solution and quantification by ion chromatography. | Destructive elemental analysis where the sample is digested and introduced into a high-temperature plasma to generate ions that are then separated by their mass-to-charge ratio and detected. |
| Limit of Detection (LOD) | ~1-10 mg/kg (ppm)[1][2] | 0.31 ng/g - 5 mg/kg[3][4] | 4.2 mg/kg to sub-ppm levels[3][5] |
| Precision (RSD) | Generally higher than other methods, can be poor.[1] | < 5%[4][6] | < 5%[3][5] |
| Accuracy | Good, can be improved with matrix-specific standards.[2] | Excellent, with recoveries typically between 90-110% for certified reference materials.[7] | Excellent, with recoveries typically between 94-109% for certified reference materials.[8] |
| Sample Preparation | Minimal to none for solid samples.[9] | Weighing of the sample into a combustion boat. | Microwave-assisted acid digestion.[3][5][8] |
| Analysis Time | Fast (seconds to minutes per sample).[10] | Moderate (10-20 minutes per sample). | Slower due to digestion time, but fast sample introduction with flow injection. |
| Destructive/Non-destructive | Non-destructive.[10] | Destructive. | Destructive. |
| Speciation Capability | No, provides total this compound content.[11] | No, provides total this compound content. | Can be coupled with separation techniques like HPLC for speciation.[12] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are synthesized from various sources to represent a standard approach.
X-Ray Fluorescence (XRF) Spectroscopy
-
Instrumentation : A benchtop or handheld energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.
-
Sample Preparation : For plastic samples, minimal preparation is needed. Ensure the sample surface is clean and representative of the bulk material. For irregular shapes, pressing into a flat pellet may improve accuracy.[9] A sample thickness of at least 1.5 cm is recommended to avoid interference from underlying materials.[10]
-
Calibration : Use certified reference materials (CRMs) of plastics with known this compound concentrations to create a calibration curve. Matrix-matched standards are crucial for accurate quantification.
-
Measurement : Place the sample in the spectrometer's analysis chamber or press the handheld device against the sample. Initiate the measurement. The analysis time is typically short, ranging from 30 seconds to a few minutes.[10]
-
Data Analysis : The software automatically calculates the this compound concentration based on the intensity of the this compound Kα or Lα X-ray lines and the pre-established calibration.
Combustion Ion Chromatography (CIC)
-
Instrumentation : A combustion furnace coupled with an ion chromatograph equipped with a conductivity detector.
-
Sample Preparation : Accurately weigh 10-50 mg of the plastic sample into a ceramic or quartz combustion boat.
-
Combustion : The sample boat is introduced into a furnace heated to approximately 900-1000°C. The sample undergoes combustion in a stream of argon and oxygen, converting the this compound into hydrogen bromide (HBr) gas.[13]
-
Absorption : The resulting gases are passed through an absorption solution, typically a dilute hydrogen peroxide solution, which traps the HBr as bromide ions (Br⁻).[14]
-
Chromatographic Analysis : An aliquot of the absorption solution is injected into the ion chromatograph. The bromide ions are separated from other anions on an analytical column and quantified by a conductivity detector.
-
Calibration : A calibration curve is generated by analyzing standard solutions of known bromide concentrations.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Instrumentation : An ICP-MS system.
-
Sample Preparation (Microwave Digestion) :
-
Accurately weigh approximately 0.1-0.25 g of the plastic sample into a clean microwave digestion vessel.
-
Add a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature and pressure according to a pre-programmed method suitable for plastics.
-
After cooling, dilute the digestate to a final volume with deionized water.[3][8]
-
-
Analysis :
-
Aspirate the diluted sample solution into the ICP-MS.
-
The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio.
-
The detector counts the ions for the specific this compound isotopes (m/z 79 and 81).
-
-
Calibration : Prepare a series of external calibration standards by diluting a certified this compound standard solution in the same acid matrix as the samples. An internal standard is often used to correct for matrix effects and instrument drift.
Visualizations
The following diagrams illustrate the workflow of this compound analysis in plastics and a comparison of the analytical methods.
Caption: General workflow for the determination of this compound in plastics.
Caption: Comparison of key features of analytical methods for this compound.
References
- 1. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the accuracy of hand-held X-ray fluorescence spectrometers as a tool for monitoring brominated flame retardants in waste polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound determination in polymers by inductively coupled plasma-mass spectrometry and its potential for fast first screening of brominated flame retardants in polymers and paintings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metrohm.com [metrohm.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. extranet.spectro.com [extranet.spectro.com]
- 10. ipcp.ch [ipcp.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. This compound content in polystyrene – optimization of the absorption solution for Combustion IC | Metrohm [metrohm.com]
evaluating the efficiency of different quenching agents for bromine reactions
A Comprehensive Guide to Quenching Agents in Bromine Reactions for Researchers and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals, the use of this compound is a common yet critical step. The high reactivity of this compound allows for a diverse range of synthetic transformations, but it also necessitates a carefully controlled quenching process to neutralize any excess reagent. The choice of quenching agent is paramount, as it can significantly impact reaction work-up, product purity, and overall process efficiency. This guide provides an objective comparison of common quenching agents for this compound reactions, supported by established chemical principles and experimental observations.
Comparison of Common this compound Quenching Agents
The selection of an appropriate quenching agent depends on several factors, including the reaction scale, the pH of the reaction mixture, the stability of the desired product, and the desired work-up procedure. Below is a summary of the most frequently used quenching agents and their key characteristics.
| Quenching Agent | Chemical Formula | Typical Concentration & Stoichiometry (Quencher:Br₂) | Advantages | Disadvantages & Byproducts | Ease of Work-up |
| Sodium Thiosulfate (B1220275) | Na₂S₂O₃ | 10% aqueous solution[1] / 2:1[1] | Inexpensive, readily available, and highly effective.[2] | Can form elemental sulfur as a fine precipitate in acidic conditions, complicating filtration.[2] Byproducts: Sodium bromide, sodium tetrathionate. | Simple aqueous extraction, but potential filtration issues with sulfur precipitate.[1] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[1] / 1:1[1] | Good alternative to sodium thiosulfate in acidic media as it is less prone to forming sulfur.[1] | Generates sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor.[2] The resulting solution is acidic. Byproducts: Sodium bromide, sulfuric acid.[2] | Straightforward aqueous extraction.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[1] / 1:2[1] | A convenient solid source of bisulfite, often used interchangeably with sodium bisulfite.[1] | Similar to sodium bisulfite, it can generate SO₂ gas.[2] | Simple aqueous extraction. |
| Sodium Sulfite (B76179) | Na₂SO₃ | 200 g/L aqueous solution[1] | Effective and less likely to form sulfur precipitates under acidic conditions compared to sodium thiosulfate.[1] | Can also generate SO₂ gas, particularly under acidic conditions.[2] Byproducts: Sodium bromide, sodium sulfate (B86663). | Simple aqueous extraction.[1] |
| Cyclohexene (B86901) | C₆H₁₀ | Neat or in a solvent[1] / 1:1[1] | The reaction is typically fast and effective. | Forms a dibrominated alkane (1,2-dibromocyclohexane) which remains in the organic layer and may require removal by chromatography or distillation.[1] | More complex, as the byproduct needs to be separated from the desired product.[1] |
| Sodium Hydroxide (B78521) | NaOH | Dilute aqueous solution[1] / 2:1[1] | Can be effective for quenching and neutralizing acidic byproducts simultaneously. | The reaction can be highly exothermic. Forms sodium hypobromite, which is a strong oxidizing agent and may be incompatible with sensitive functional groups in the product.[1] Not suitable for base-sensitive products.[1] | Simple aqueous extraction. |
Experimental Protocols
Detailed methodologies for the use of common quenching agents are provided below. These protocols are general guidelines and may require optimization based on the specific reaction conditions.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution : Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]
-
Quenching Procedure : a. Cool the reaction mixture to room temperature or in an ice bath, especially if the reaction was conducted at elevated temperatures. b. Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture. The quenching reaction is exothermic, so controlled addition is crucial.[2] c. Continue adding the solution until the characteristic red-brown color of this compound disappears, and the solution becomes colorless.[1] d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo to isolate the product.[1]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
-
Preparation of Quenching Solution : Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]
-
Quenching Procedure : a. Cool the reaction mixture to room temperature. b. Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture. c. Continue the addition until the this compound color is no longer visible. d. Separate the layers and wash the organic layer with water and brine. e. Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.[1]
Protocol 3: Quenching with Cyclohexene
-
Quenching Procedure : a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly add cyclohexene dropwise to the stirred reaction mixture. The reaction is an electrophilic addition and can be exothermic. c. Continue the addition until the this compound color disappears. d. The resulting product mixture contains the desired product and 1,2-dibromocyclohexane. These must be separated by methods such as column chromatography or distillation.
Visualizing the Quenching Process
To better understand the workflows and chemical transformations involved, the following diagrams have been generated.
Caption: General experimental workflow for quenching a this compound reaction.
Caption: Simplified reaction schemes for common this compound quenching agents.
Conclusion and Recommendations
The choice of a quenching agent for this compound reactions is a critical consideration in process chemistry and drug development. While sodium thiosulfate is a cost-effective and common choice, the potential for sulfur formation under acidic conditions necessitates careful pH control. Sodium bisulfite and sulfite are effective alternatives in acidic media but require precautions due to the evolution of toxic sulfur dioxide gas. For reactions where the introduction of an organic impurity is manageable during purification, cyclohexene offers a rapid quenching alternative. The use of sodium hydroxide is generally reserved for substrates that are not base-sensitive.
For optimal results, it is recommended to perform small-scale trial quenches to determine the most suitable agent and conditions for a specific reaction. Careful monitoring of the reaction temperature during quenching is essential to prevent exotherms. By understanding the advantages and disadvantages of each quenching agent, researchers can design more efficient, safer, and robust synthetic procedures.
References
A Comparative Analysis of the Toxicity of Organobromine Flame Retardants
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the toxicity of three major classes of organobromine flame retardants (BFRs): Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key toxicity data, detailing relevant experimental protocols, and illustrating associated molecular pathways.
Introduction
Organothis compound flame retardants have been widely used in a variety of consumer and industrial products to reduce flammability.[1] However, their persistence in the environment and potential for bioaccumulation have raised significant concerns about their toxic effects on human health.[1] This guide focuses on a comparative toxicological assessment of PBDEs, HBCDD, and TBBPA, highlighting their impacts on neurodevelopment, the endocrine system, and genetic integrity.
Comparative Toxicity Data
The following tables summarize quantitative data on the toxicity of selected BFRs. These values are essential for comparing the relative toxicity of these compounds and for designing future toxicological studies.
Table 1: Acute and Subchronic Toxicity Data (In Vivo)
| Compound | Test Organism | Route of Exposure | LD50 | NOAEL | LOAEL | Endpoint | Reference |
| Penta-BDE | Rat | Oral | 0.5-5 g/kg | 0.6 mg/kg/day | - | General Toxicity | [2] |
| BDE-99 | Rat | Oral (gavage) | - | - | 60 µg/kg bw | Neurobehavioral Effects | [3][4] |
| HBCDD | Rat | - | - | - | 100 mg/kg bw/day | Liver and Thyroid Effects | [5] |
| TBBPA | Rat | - | - | - | 250 mg/kg bw | Renal Effects | [5] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / EC50 / LOAEL | Endpoint | Reference |
| BDE-99 | A549 (human lung carcinoma) | MTS | LOAEL: 7.5 µg/mL | Cytotoxicity | [6] |
| BDE-209 | A549 (human lung carcinoma) | MTS | LOAEL: 15 µg/mL | Cytotoxicity | [6] |
| BDE-47 | Rat liver mitochondria | - | 25 µM | Impaired mitochondrial bioenergetics | [7] |
| BDE-99 | Rat liver mitochondria | - | 50 µM | Impaired mitochondrial bioenergetics | [7] |
| HBCDD | HBL-100 (human breast) | - | 50 mg/L | Inhibition of cell proliferation | [8] |
Key Toxicity Endpoints and Mechanisms
Neurotoxicity of Polybrominated Diphenyl Ethers (PBDEs)
PBDEs, particularly the lower brominated congeners like BDE-47 and BDE-99, are recognized as developmental neurotoxicants.[1][9][10] Exposure during critical periods of brain development can lead to long-lasting behavioral abnormalities, including hyperactivity and deficits in learning and memory.[9][10]
The proposed mechanisms for PBDE-induced neurotoxicity are multifactorial and include:
-
Oxidative Stress: PBDEs can induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins within neural cells.[9][11][12] This can trigger apoptotic cell death.[9]
-
Disruption of Calcium Homeostasis: PBDEs can interfere with intracellular calcium signaling, a critical process for neurotransmission, synaptic plasticity, and overall neuronal function.[1][9]
-
Endocrine Disruption: PBDEs can interfere with thyroid hormone homeostasis, which is crucial for normal brain development.[9][10]
Caption: Simplified signaling pathway of PBDE-induced neurotoxicity.
Endocrine Disruption by Tetrabromobisphenol A (TBBPA)
TBBPA is a known endocrine disruptor that can interfere with the function of both estrogen and thyroid hormone systems.[13][14] Its structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors and transport proteins.[13]
Key mechanisms of TBBPA-induced endocrine disruption include:
-
Thyroid Hormone System Disruption: TBBPA can bind to thyroid hormone receptors, sometimes acting as an antagonist.[15]
-
Estrogen Receptor Interaction: TBBPA can bind to estrogen receptors, potentially leading to altered gene expression and cellular responses.[14]
-
Inhibition of Sulfotransferase Activity: TBBPA can inhibit the activity of sulfotransferase enzymes that are involved in the metabolism of estrogens, potentially leading to an increase in the bioavailability of endogenous estrogens.[16]
Caption: Mechanisms of TBBPA-induced endocrine disruption.
Genotoxicity of Hexabromocyclododecane (HBCDD)
HBCDD has been shown to induce genotoxicity, primarily through the induction of DNA damage.[8][17] Studies have demonstrated that HBCDD can cause dose-dependent oxidative stress, leading to the formation of DNA lesions.[8]
The genotoxic mechanism of HBCDD involves:
-
Induction of Oxidative Stress: HBCDD exposure can lead to an increase in reactive oxygen species, which can directly damage DNA.[8]
-
DNA Damage and Repair: HBCDD can cause DNA strand breaks. At lower concentrations, cells may activate DNA repair pathways. However, at higher concentrations, these repair mechanisms can be inhibited, leading to an accumulation of DNA damage.[8][17]
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are intended to serve as a starting point for researchers designing their own experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test BFR and a vehicle control (e.g., DMSO) for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[22][23][24]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[24]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.[22][25] This is typically done overnight at 4°C.[24]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[26]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.[26]
-
Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye (e.g., SYBR Green I).[23]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Endocrine Disruption Assessment: Reporter Gene Assay
Reporter gene assays are valuable tools for screening chemicals for their potential to interact with nuclear receptors, such as the estrogen and thyroid hormone receptors.[27][28]
Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a hormone response element. When a chemical binds to the hormone receptor and activates it, the reporter gene is expressed, producing a measurable signal (e.g., light).
Protocol:
-
Cell Culture: Culture a stable cell line containing the reporter gene construct (e.g., GH3.TRE-Luc for thyroid hormone receptor activity).[27]
-
Compound Exposure: Expose the cells to a range of concentrations of the test BFR for a specified period (e.g., 24 hours).[27]
-
Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Determine the dose-response relationship and calculate the EC50 (effective concentration for 50% maximal response) for agonists or IC50 (inhibitory concentration for 50% response) for antagonists.
Conclusion
The evidence presented in this guide highlights the significant toxicological concerns associated with PBDEs, HBCDD, and TBBPA. Their potential to induce neurotoxicity, disrupt endocrine function, and cause genotoxicity underscores the importance of continued research into their mechanisms of action and the development of safer alternatives. The provided data and protocols offer a valuable resource for the scientific community to further investigate the health risks posed by these prevalent environmental contaminants.
References
- 1. longdom.org [longdom.org]
- 2. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental exposure to low dose PBDE 99: effects on male fertility and neurobehavior in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental Exposure to Low-Dose PBDE-99: Effects on Male Fertility and Neurobehavior in Rat Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexabromocyclododecane-induced Genotoxicity in Cultured Human Breast Cells through DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Exposure to Polybrominated Diphenyl Ethers and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers [mdpi.com]
- 12. Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hexabromocyclododecane-induced Genotoxicity in Cultured Human Breast Cells through DNA Damage [besjournal.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchhub.com [researchhub.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. re-place.be [re-place.be]
- 24. geneticeducation.co.in [geneticeducation.co.in]
- 25. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Free Bromine Determination in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common spectrophotometric methods for the quantification of free bromine in aqueous solutions. The selection of an appropriate analytical method is critical for applications ranging from disinfection control in water treatment to quality control in pharmaceutical manufacturing. This document outlines the principles, experimental protocols, and performance characteristics of various methods to aid in the selection of the most suitable technique for your specific research and development needs.
Introduction to Free this compound Analysis
Free this compound (HOBr and OBr⁻) is a powerful oxidizing agent and a widely used disinfectant in various industrial processes, swimming pools, and water treatment facilities. Accurate measurement of free this compound concentration is essential to ensure effective disinfection while minimizing the formation of undesirable disinfection byproducts. Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for this determination. These methods are typically based on the reaction of free this compound with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the this compound concentration.
Comparative Analysis of Spectrophotometric Methods
The following table summarizes the key performance characteristics of four common spectrophotometric methods for free this compound analysis: DPD, Phenosafranin (B118193), Brom Cresol (B1669610) Purple, and Methyl Orange.
| Parameter | DPD (N,N-diethyl-p-phenylenediamine) | Phenosafranin | Brom Cresol Purple | Methyl Orange |
| Principle | Oxidation of DPD by free this compound to form a red-colored radical cation. | Reaction with free this compound to cause a decolorization of the phenosafranin solution. | Bromination of the indicator by free this compound to produce a color change. | Oxidation of methyl orange by free this compound leading to a fading of its color. |
| Wavelength (λmax) | 515 nm (for colorimetric) | 520 nm | 587 nm | 505 nm |
| Linear Range | Up to 8 mg/L[1] | 0.0 to 10 mg/L[2] | 0.0 to 4.5 mg/L[3] | 0.0 to 4.0 mg/L[2] |
| Interferences | Oxidized manganese, chromium, chloramines.[1] | Bromamine and free chlorine react slowly but can be masked with sodium arsenite.[2] | Free chlorine is a significant interference.[1] | Free chlorine, chloramines, and manganese.[1] |
| Advantages | High sensitivity, widely accepted standard method.[4] | Relatively wide linear range. | Good agreement with phenosafranin for free this compound.[2] | Suitable for total residual this compound determination.[2] |
| Disadvantages | Potential for interference from other oxidizing agents. | Lower sensitivity with a 1 cm cell.[2] | Interference from free chlorine. | Interference from other halogens and oxidizing agents. |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the spectrophotometric determination of free this compound using the DPD and Phenosafranin methods.
DPD Method Workflow for Free this compound Analysis.
Phenosafranin Method Workflow for Free this compound Analysis.
Detailed Experimental Protocols
DPD Colorimetric Method
This method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by free this compound, which produces a magenta-colored solution. The intensity of the color is directly proportional to the concentration of free this compound.
Reagents:
-
Phosphate Buffer Solution (pH 6.2-6.5): Dissolve 24 g of anhydrous disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water and dilute to 1 L. This solution should contain 0.8 g of disodium ethylenediamine (B42938) tetraacetate dihydrate (EDTA).[1]
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) in distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA per liter.[1]
-
Standard this compound Solution: Prepare a stock solution and perform serial dilutions to create calibration standards.
Procedure:
-
To 100 mL of the water sample, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution.[1]
-
Mix thoroughly and allow the color to develop.
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer. The reading should be taken promptly.[1]
-
Determine the concentration of free this compound from a calibration curve prepared using standard this compound solutions.
Phenosafranin Method
This method involves the reaction of free this compound with phenosafranin, causing a decrease in the absorbance of the solution at 520 nm.
Reagents:
-
Phenosafranin Reagent (0.01%): Dissolve 0.1 g of phenosafranin in distilled water and dilute to 1 L.[2]
-
Buffer Solution (pH 9.2): 0.042 M borax solution.[2]
-
Sodium Arsenite Solution (1.0%): Dissolve 1 g of sodium arsenite (NaAsO₂) in 100 mL of distilled water.[2]
Procedure:
-
To a 50 mL sample, add 3 mL of 0.01% phenosafranin solution and 5 mL of buffer solution, and mix.[2]
-
After 15 seconds, add 1 mL of 1% sodium arsenite solution to stop the reaction and eliminate interferences from chloramines and free chlorine.[2]
-
Measure the absorbance at 520 nm within one minute.[2]
-
The free this compound concentration is determined by the extent of color loss compared to a reagent blank.
Brom Cresol Purple Method
Free this compound reacts with brom cresol purple (BCP) to form a brominated derivative, resulting in a color change that can be measured spectrophotometrically.
Reagents:
-
Brom Cresol Purple Reagent (0.0125%): Prepare by dissolving the sodium salt of BCP.[2]
-
Buffer Solution (pH 9.4): 0.042 M borax with 6.0 mL of 5N sodium hydroxide (B78521) added per liter.[2]
-
Sodium Arsenite Solution (1.0%): As prepared for the Phenosafranin method.[2]
Procedure:
-
To a 50 mL sample, add 3 mL of 0.0125% BCP and 10 mL of buffer solution, and mix.[2]
-
After 1 minute, add 1 mL of sodium arsenite solution and mix well.[2]
-
Determine the absorbance of the resulting solution at 587 nm.[2]
Methyl Orange Method
This method utilizes the bleaching effect of free this compound on the methyl orange indicator. The decrease in color intensity is proportional to the this compound concentration.
Reagents:
-
Methyl Orange Reagent (0.005%): Prepare a standard solution.[1]
-
Chloroacetic Acid Solution: To produce a pH of 1.8 to 2.1.[1]
Procedure:
-
To a 50 mL sample, add 1 mL of chloroacetic acid solution followed by 5 mL of 0.005% methyl orange solution, with mixing.[1]
-
Measure the absorbance at 505 nm after 1.5 minutes.[1]
-
If manganese is present, a correction is required by performing a second determination where the halogen residual is reduced with arsenite-buffer reagent prior to the addition of the methyl orange.[1]
Conclusion
The choice of a spectrophotometric method for free this compound determination depends on several factors including the required sensitivity, the expected concentration range, and the presence of potential interfering substances. The DPD method is a widely recognized standard with high sensitivity, making it suitable for many applications. However, in the presence of specific interferences, alternative methods such as phenosafranin or brom cresol purple with the use of masking agents might be more appropriate. For a robust and reliable analysis, it is crucial to validate the chosen method within the specific sample matrix and to perform regular quality control checks.
References
A Comparative Analysis of Bromine and Chlorine for Water Disinfection: Efficacy, Byproduct Formation, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disinfection efficacy of bromine and chlorine, two of the most widely used halogens for water treatment. This document delves into their performance against various pathogens, the influence of environmental factors, the formation of disinfection byproducts (DBPs), and the underlying chemical mechanisms of their antimicrobial action. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Comparative Disinfection Efficacy
The effectiveness of a disinfectant is its ability to inactivate pathogenic microorganisms. This is often quantified as a "log reduction," which represents the decrease in the concentration of a pathogen by a factor of 10. For example, a 3-log reduction means the pathogen concentration has been reduced by 99.9%. The "CT value," the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes, is a critical parameter for assessing disinfection efficacy.
Quantitative Comparison of Microbial Inactivation
The following tables summarize the comparative efficacy of this compound and chlorine against a range of waterborne pathogens under specified conditions.
| Table 1: Comparative Log Reduction of Viruses | ||||
| Virus | Disinfectant | Concentration (mg/L) | Contact Time (min) | Log Reduction |
| MS2 Coliphage | This compound | Not Specified | 30 | 5.02 ± 0.19[1] |
| MS2 Coliphage | Chlorine | Not Specified | 30 | 2.98 ± 0.26[1] |
| Table 2: Comparative Log Reduction of Bacteria | ||||
| Bacteria | Disinfectant | Concentration (mg/L) | Contact Time (min) | Log Reduction |
| Escherichia coli | This compound (as liquid this compound) | 1.0 | Not Specified | Equivalent to 0.6 ppm available chlorine[2] |
| Escherichia coli | Chlorine (as gaseous chlorine) | 0.3 | Not Specified | Equivalent to 0.6 ppm available chlorine[2] |
| Streptococcus faecalis | This compound (as liquid this compound) | 2.0 | Not Specified | Equivalent to 0.6 ppm available chlorine[2] |
| Streptococcus faecalis | Chlorine (as gaseous chlorine) | 0.45 | Not Specified | Equivalent to 0.6 ppm available chlorine[2] |
| Bacillus atrophaeus spores | This compound | ~5.0 | Not Specified | 4.0[3][4] |
| Bacillus atrophaeus spores | Chlorine | ~5.0 | Not Specified | 4.0[3][4] |
| Table 3: Comparative Log Reduction of Protozoa | |||||
| Protozoa | Disinfectant | Concentration (mg/L) | Contact Time (min) | CT Value (mg·min/L) | Log Reduction |
| Cryptosporidium parvum oocysts | This compound | ~5.0 | 300 | 1166 | 0.6 - 0.8[3][4][5] |
| Cryptosporidium parvum oocysts | Chlorine | ~5.0 | 300 | 895 | 0.4 (increased infectivity observed in one study)[3][4][5] |
Note: The efficacy of both disinfectants is highly dependent on pH, temperature, and the presence of organic matter in the water.[6][7]
Influence of Environmental Factors
pH
The pH of the water significantly impacts the speciation of both this compound and chlorine, which in turn affects their disinfection efficacy. The primary disinfecting species for chlorine is hypochlorous acid (HOCl), which is more effective than its dissociated form, the hypochlorite (B82951) ion (OCl⁻).[6] HOCl predominates at lower pH values. This compound's primary disinfectant, hypobromous acid (HOBr), is also more effective than its dissociated form, the hypobromite (B1234621) ion (OBr⁻). However, HOBr has a higher pKa than HOCl, meaning it remains in its more effective form over a wider and higher pH range.[6] At a pH of 8.5, a this compound solution will contain nearly 60% of its most effective biocide form (HOBr), whereas a chlorine solution at the same pH would only contain 10% of its most effective biocide form (HOCl).[6]
Temperature
In general, the rate of disinfection for both this compound and chlorine increases with temperature. However, chlorine tends to dissipate more quickly at higher temperatures, making this compound a more stable disinfectant in warmer water, such as in hot tubs and cooling towers.[8]
Formation of Disinfection Byproducts (DBPs)
A major consideration in water disinfection is the formation of potentially harmful disinfection byproducts (DBPs). Both this compound and chlorine react with natural organic matter (NOM) in water to form a variety of DBPs.
Quantitative Comparison of DBP Formation
The following table summarizes the comparative formation of major classes of DBPs from this compound and chlorine disinfection.
| Table 4: Comparative Formation of Disinfection Byproducts (DBPs) | ||
| DBP Class | This compound | Chlorine |
| Trihalomethanes (THMs) | Generally higher formation of brominated THMs (e.g., bromoform, dibromochloromethane).[9][10] | Generally higher formation of chlorinated THMs (e.g., chloroform).[11] |
| Haloacetic Acids (HAAs) | Formation of brominated HAAs is significant. | Formation of chlorinated HAAs is generally higher than brominated HAAs from this compound.[9][10] |
| Haloacetonitriles (HANs) | Higher formation of brominated HANs.[9][10] | Lower formation of chlorinated HANs compared to brominated HANs from this compound.[9][10] |
| Halonitromethanes (HNMs) | Bromide presence can lead to the formation of brominated HNMs.[12][13] | Can form chlorinated HNMs, with pre-ozonation potentially enhancing their formation.[12] |
Experimental Protocols
The evaluation of disinfectant efficacy relies on standardized experimental protocols. Two widely recognized methods are detailed below.
AOAC Official Method 965.13: Disinfectants for Swimming Pools
This method is used to determine the lowest effective concentration of a disinfectant for swimming pool water.[1][14][15]
-
Test Organisms: Escherichia coli and Enterococcus faecium are typically used.[1][15]
-
Procedure:
-
A solution of the test disinfectant at a specific concentration is prepared.
-
A known concentration of the test organism is added to the disinfectant solution.
-
At specified time intervals, aliquots of the mixture are removed and added to a neutralizing broth to stop the disinfectant's action.
-
The number of surviving organisms is determined by plating the neutralized samples and counting the resulting colonies.
-
The performance of the test disinfectant is compared to a sodium hypochlorite control solution to determine the lowest concentration that provides equivalent results.[14]
-
Standard Methods for the Examination of Water and Wastewater: 9222 B. Total Coliform Membrane Filter Procedure
This method is widely used for the enumeration of coliform bacteria in water samples to assess microbiological quality.[3][16]
-
Procedure:
-
A known volume of the water sample is filtered through a sterile membrane filter with a pore size of 0.45 µm. The bacteria are retained on the filter surface.[16]
-
The membrane filter is placed onto a pad saturated with a selective differential medium (e.g., m-Endo medium) in a petri dish.[16]
-
The petri dish is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 22-24 hours).
-
Coliform bacteria produce colonies with a characteristic metallic sheen, which are then counted.
-
The results are reported as the number of coliform colonies per 100 mL of water.
-
Mechanistic Pathways and Visualizations
The disinfection mechanisms of this compound and chlorine involve complex chemical reactions with microbial cells. These pathways can be visualized using Graphviz.
Disinfection Mechanisms
Both this compound and chlorine act as strong oxidizing agents.[8] Their primary mode of action is the disruption of essential cellular components.
-
Chlorine (Hypochlorous Acid - HOCl): HOCl, being a small, uncharged molecule, can easily penetrate bacterial cell walls.[17] Once inside, it reacts with and damages various cellular components, including proteins (particularly sulfur-containing amino acids), lipids in the cell membrane, and nucleic acids (DNA and RNA).[17][18][19] This leads to enzyme inactivation, loss of membrane integrity, and disruption of cellular replication and metabolism.[18][20]
-
This compound (Hypobromous Acid - HOBr): The mechanism of HOBr is similar to that of HOCl, involving the oxidation of cellular components.[21] HOBr also reacts with amino acids and proteins, with some studies suggesting it reacts with certain residues at different rates compared to HOCl.[22] For instance, the reaction of HOBr with tyrosine is significantly faster than that of HOCl.[22]
Visualizing Disinfection Pathways with Graphviz
The following DOT scripts generate diagrams illustrating the key steps in the disinfection process and the formation of major disinfection byproducts.
Caption: A simplified workflow of the water disinfection process, highlighting the stages from source water to treated water.
Caption: Formation pathways of major disinfection byproducts (DBPs) from the reaction of chlorine and this compound with natural organic matter.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Comparison of Chlorine, this compound, and Iodine as Disinfectants for Swimming Pool Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umass.edu [umass.edu]
- 4. aquatize.com [aquatize.com]
- 5. dutchessny.gov [dutchessny.gov]
- 6. saswater.com.au [saswater.com.au]
- 7. Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Vs Chlorine | Using Chlorine to Create this compound [feedwater.co.uk]
- 9. NEMI Method Summary - 9222A,B,C [nemi.gov]
- 10. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aqueous solution - Hypochlorous acid mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Comparative analysis of halonitromethane and trihalomethane formation and speciation in drinking water: the effects of disinfectants, pH, bromide, and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. AOAC 965.13 Disinfectants for Swimming Pools - Situ Biosciences [situbiosciences.com]
- 15. AOAC 965.13 Disinfectants for Swimming Pools - Situ Biosciences [situbiosciences.com]
- 16. flenviro.com [flenviro.com]
- 17. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiochemjournal.com [microbiochemjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hypobromous acid - Wikipedia [en.wikipedia.org]
- 22. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
BROMINE proper disposal procedures
Proper disposal of bromine is a critical safety concern in any laboratory setting. Due to its high reactivity, toxicity, and corrosive nature, this compound and this compound-containing waste are classified as hazardous materials and must be handled with strict adherence to established protocols.[1][2][3][4][5][6] The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety & Handling
Before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood to prevent the inhalation of toxic fumes.[4][5][6][7] this compound vapors are dense and will settle in low-lying areas.[8][9]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Gloves: Nitrile or neoprene gloves are recommended; however, always consult the manufacturer's compatibility chart.[6]
-
Lab Coat: A fully buttoned lab coat is mandatory.[6]
-
Respiratory Protection: For spill response outside a fume hood, a respirator may be necessary and should only be used by trained personnel.[5]
Spill Response & Disposal
Accidental spills are a common source of this compound waste. The response protocol depends on the size of the spill.
-
Small Spills (<10 mL inside a fume hood):
-
Contain the spill within the fume hood.
-
Neutralize the this compound using a 5-10% solution of sodium thiosulfate (B1220275).[7]
-
Absorb the neutralized mixture with an inert material such as vermiculite, sand, or specialized spill pads.[2][7][10]
-
Collect the absorbed material in a designated, sealed hazardous waste container.[6][10]
-
-
Large Spills (>10 mL or any spill outside a fume hood):
Experimental Protocol: Neutralization of this compound Waste
This protocol details the standard method for neutralizing excess or unreacted this compound for disposal using a sodium thiosulfate solution.
Materials:
-
This compound waste
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% or saturated) or Sodium bisulfite.[1][10]
-
Large beaker or flask (at least twice the volume of the waste)
-
Stir bar and stir plate
-
Appropriate hazardous waste container, properly labeled.[6][10]
Procedure:
-
Prepare Neutralizing Agent: In a chemical fume hood, prepare a 10% aqueous solution of sodium thiosulfate. A saturated solution can also be used.[7][10]
-
Cooling: If the bromination reaction was exothermic, ensure the waste solution is cooled to room temperature before neutralization.
-
Slow Addition: Place the beaker of sodium thiosulfate solution on a stir plate and stir gently. Very slowly, add the this compound waste to the neutralizing solution using a pipette or dropping funnel. Caution: Do not add the neutralizing agent to the this compound waste, as this can cause a violent reaction, especially with dry reagents.[12]
-
Monitor Reaction: The characteristic reddish-brown color of this compound will fade as it is converted to colorless bromide ions. Continue adding the this compound waste until the color is fully discharged.
-
Ensure Complete Neutralization: Add a small amount of extra sodium thiosulfate solution to ensure all this compound has reacted.
-
Waste Collection: The resulting neutralized solution, now containing sodium bromide, can be collected in a properly labeled halogenated waste container.[10]
-
Final Disposal: The sealed container must be disposed of through a licensed hazardous waste management service, in accordance with institutional and regulatory guidelines.[1][2]
Quantitative Data Summary
The following table provides key quantitative data for the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| Exposure Limits (ACGIH) | TWA: 0.1 ppm; STEL: 0.2 ppm | [6] |
| Exposure Limits (NIOSH) | TWA: 0.1 ppm; STEL: 0.3 ppm | [6] |
| Exposure Limits (DOSH) | TWA: 0.1 ppm; STEL: 0.3 ppm | [6] |
| Neutralizing Solution | 5-10% Sodium Thiosulfate (aq) | [7] |
| Oral Toxicity (LD50, Rat) | 2,600 mg/kg | [6] |
| Large Spill Threshold | >10 mL | [10] |
| Emergency Isolation Distance | At least 60 meters in all directions | [11] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. What is this compound? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. nj.gov [nj.gov]
- 3. This compound handling and safety | DOCX [slideshare.net]
- 4. LCSS: this compound [web.stanford.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. This compound | Chemical Emergencies | CDC [cdc.gov]
- 9. reddit.com [reddit.com]
- 10. chamberlandresearch.com [chamberlandresearch.com]
- 11. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
- 12. indianchemicalcouncil.com [indianchemicalcouncil.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
